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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 2-amino-2-(hydroxyimino)acetate

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists As the demands of modern medicinal chemistry evolve, the strategic selection of building blocks and coupling additives becomes paramount. E...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

As the demands of modern medicinal chemistry evolve, the strategic selection of building blocks and coupling additives becomes paramount. Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), frequently referred to as ethyl 2-oximinooxamate, has emerged as a highly versatile amidoxime. This guide synthesizes its physicochemical profile, mechanistic utility in peptide synthesis, and its role as a critical precursor for heterocyclic pharmacophores.

Physicochemical Properties & Structural Causality

Understanding the physicochemical behavior of a reagent is the first step in predicting its reactivity and optimizing reaction conditions. Ethyl 2-amino-2-(hydroxyimino)acetate possesses a unique bifunctional structure—an ester moiety coupled with an amidoxime group—that dictates its solubility, coordination chemistry, and stability.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, sourced from verified databases[1, 2]:

PropertyValueCausality / Practical Significance
CAS Number 10489-74-4Unique identifier for regulatory tracking and procurement.
Molecular Formula C₄H₈N₂O₃Low molecular weight (132.12 g/mol ) ensures high atom economy in downstream synthetic applications.
Melting Point 99°C – 103°CIndicates a stable crystalline lattice, facilitating easy handling, weighing, and long-term benchtop storage without degradation.
Topological Polar Surface Area 84.9 ŲOptimal for hydrogen bonding; critical for its role as a nucleophilic catalyst and active ester former in peptide coupling.
XLogP3 (Predicted) 0.6The slightly lipophilic yet highly polar nature ensures excellent solubility in standard organic solvents (EtOH, EtOAc, DMF) while allowing aqueous workups.
H-Bond Donors / Acceptors 2 / 4Enables robust bidentate coordination with transition metals (e.g., Cu, Fe) in catalytic systems.

Note: As a crystalline powder, it is prone to static; however, its thermal stability profile is vastly superior to traditional benzotriazole-based reagents (like HOBt or HOAt), which pose significant explosive hazards under thermal stress[3].

Mechanistic Insights into Core Applications

Peptide Coupling and Racemization Suppression

During peptide synthesis, the activation of a carboxylic acid often leads to the formation of an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, and its abstraction leads to rapid racemization (epimerization) of the chiral center.

Ethyl 2-amino-2-(hydroxyimino)acetate acts as a potent racemization suppressor. Mechanistically, the oxime hydroxyl group (-C=N-OH) reacts rapidly with the activated carboxylic acid (e.g., an O-acylisourea formed by DIC) to generate a highly reactive, yet sterically stable, active ester . This active ester undergoes aminolysis with the incoming amine at a rate that outpaces oxazolone formation, thereby preserving stereochemical integrity.

Precursor to 1,2,4-Oxadiazole Pharmacophores

The 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides in drug design, offering improved metabolic stability and membrane permeability. The amidoxime functionality of Ethyl 2-amino-2-(hydroxyimino)acetate is the ideal starting point for constructing 3-ethoxycarbonyl-5-substituted-1,2,4-oxadiazoles via O-acylation followed by dehydrative cyclization.

Logical Workflows and Methodologies

The following Graphviz diagram maps the synthetic origin and the divergent application pathways of the compound.

G N1 Ethyl Cyanoformate + NH2OH·HCl N2 Ethyl 2-amino-2- (hydroxyimino)acetate (CAS: 10489-74-4) N1->N2 Oximation (Na2CO3, EtOH) N3 Peptide Synthesis (Racemization Suppressor) N2->N3 Active Ester Formation N4 1,2,4-Oxadiazole Derivatives N2->N4 Cyclocondensation with Acyl Chlorides N5 Transition Metal Catalysis (Ligand) N2->N5 Bidentate Coordination

Figure 1: Synthetic pathways and primary applications of Ethyl 2-amino-2-(hydroxyimino)acetate.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checkpoints directly into the workflow.

Protocol A: Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate

Objective: To generate the amidoxime via the nucleophilic addition of hydroxylamine to ethyl cyanoformate.

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.55 eq) in a minimal volume of distilled water.

    • Causality: Sodium carbonate neutralizes the hydrochloride salt, liberating the nucleophilic free hydroxylamine base required for the addition reaction.

  • Solvent Addition & Cooling: Add ethanol to the aqueous mixture to create a homogenous co-solvent system. Cool the flask to 0°C using an ice bath.

  • Substrate Addition: Dropwise add ethyl cyanoformate (1.0 eq) while maintaining the internal temperature below 5°C.

    • Causality: The nucleophilic attack is highly exothermic. Strict temperature control prevents the thermal degradation of the delicate oxime product and suppresses unwanted hydrolysis of the ester group.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4–6 hours. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting material and the emergence of a lower Rf​ spot (due to increased polarity from the oxime hydroxyl) validates complete conversion.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield a white to yellow crystalline powder.

  • Analytical Validation: Verify the product via ¹³C-NMR. The presence of the characteristic oxime carbon resonance (~150 ppm) and the ester carbonyl (~160 ppm) confirms structural integrity.

Protocol B: Cyclocondensation to 1,2,4-Oxadiazoles

Objective: Construct the 1,2,4-oxadiazole pharmacophore from the amidoxime precursor.

  • Intermediate Formation: Dissolve Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in anhydrous pyridine (which acts as both solvent and base). Slowly add the desired acyl chloride (1.1 eq) at 0°C.

    • Causality: Addition at 0°C controls the highly exothermic O-acylation, preventing premature, uncontrolled cyclization or degradation of the intermediate.

  • Cyclization: Once O-acylation is complete (verified by TLC after 1 hour at room temperature), heat the mixture to 90–100°C for 4–8 hours.

    • Causality: Elevated temperatures provide the necessary activation energy to drive the dehydrative cyclization, closing the ring to form the thermodynamically stable 1,2,4-oxadiazole core.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and sequentially wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry, filter, concentrate, and purify via flash column chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6785548, Ethyl 2-amino-2-(hydroxyimino)acetate." PubChem,[Link]

Exploratory

Structural Elucidation of Ethyl 2-amino-2-(hydroxyimino)acetate: A Comprehensive NMR Guide

Introduction & Chemical Context Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), frequently referred to as ethyl 2-oximinooxamate, is a highly versatile building block in medicinal chemistry and advanced organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), frequently referred to as ethyl 2-oximinooxamate, is a highly versatile building block in medicinal chemistry and advanced organic synthesis[1]. Structurally, it features an ethyl ester conjugated to an amidoxime moiety. This unique architecture makes it a privileged intermediate for the synthesis of nitrogen-rich heterocycles (such as 1,2,4-oxadiazoles and pyrimidines) and a superior additive for suppressing racemization during peptide coupling[2].

As a Senior Application Scientist, I approach the structural characterization of this molecule not just as a data collection exercise, but as a mechanistic validation of molecular connectivity. This whitepaper provides a field-proven, in-depth guide to acquiring, interpreting, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound.

Structural Anatomy & Spin Systems

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its isolated spin systems and electronic environments. The molecule consists of two primary domains:

  • The Ethyl Ester Group: An aliphatic A2​X3​ spin system subjected to the electron-withdrawing inductive effect of the ester oxygen.

  • The Amidoxime Group: A highly polar, sp2 -hybridized system containing exchangeable protons (-NH 2​ and -OH) that actively participate in inter- and intramolecular hydrogen bonding[1].

G cluster_ethyl Ethyl Group (Spin System A) cluster_amidoxime Amidoxime Group CH3 CH3 (Triplet) CH2 CH2 (Quartet) CH3->CH2 3J coupling Ester Ester Carbonyl (C=O) CH2->Ester O-linkage CN Imine Carbon (C=N) Ester->CN C-C bond NH2 Amine (-NH2) CN->NH2 C-N bond OH Hydroxyl (-OH) CN->OH C=N-O bond

Fig 1. Molecular connectivity and spin systems of Ethyl 2-oximinooxamate.

Experimental Protocol for NMR Acquisition

The choice of solvent and acquisition parameters dictates the quality of the resulting spectra. Because the amidoxime functionality acts as both a strong hydrogen bond donor and acceptor, the compound exhibits limited solubility in non-polar solvents like CDCl 3​ [2].

Causality of Solvent Choice: We utilize deuterated dimethyl sulfoxide (DMSO- d6​ ) because its highly polarized sulfoxide oxygen competitively disrupts the solute's intermolecular hydrogen-bonding networks. This ensures complete dissolution and prevents the signal broadening that arises from molecular aggregation[2].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of the crystalline solid. Dissolve completely in 0.6 mL of DMSO- d6​ in a clean, dry vial[2]. Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into the spectrometer. Tune the probe to the exact Larmor frequencies of 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz) to maximize RF power transfer and receiver sensitivity.

  • Locking & Shimming (Self-Validation): Lock the spectrometer to the deuterium resonance of DMSO. Shim the Z -axis gradients until the lock level is perfectly stable. Validation checkpoint: The residual DMSO pentet at 2.50 ppm must have a peak width at half-height ( w1/2​ ) of < 1.0 Hz.

  • Data Acquisition:

    • For 1 H NMR: Execute a standard 1D pulse sequence (e.g., zg30) with 16 scans and a relaxation delay ( D1​ ) of 2 seconds.

    • For 13 C NMR: Execute a proton-decoupled sequence (e.g., zgpg30) with 512 scans and a D1​ of 2–3 seconds to allow for the relaxation of quaternary carbons.

Workflow Prep Sample Preparation Dissolve 5-10 mg in 0.6 mL DMSO-d6 Tune Probe Tuning & Matching Optimize for 1H and 13C Larmor frequencies Prep->Tune Shim Locking & Shimming Achieve B0 homogeneity (DMSO lock) Tune->Shim Acq Data Acquisition Apply Pulse Sequence (zg30 / zgpg30) Shim->Acq Process Processing Fourier Transform, Phasing, Baseline Correction Acq->Process

Fig 2. Self-validating workflow for high-resolution NMR data acquisition.

1 H NMR Spectral Analysis

The proton spectrum of ethyl 2-amino-2-(hydroxyimino)acetate is characterized by a distinct aliphatic region and a highly deshielded heteroatom region[2].

Quantitative Data Summary ( 1 H NMR in DMSO- d6​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( 3J , Hz)Mechanistic Assignment & Causality
-CH 3​ (Ethyl)~1.35Triplet (t)3H7.1Aliphatic methyl protons. Split into a triplet by the adjacent methylene protons ( n+1 rule)[2].
-CH 2​ - (Ethyl)~4.35Quartet (q)2H7.1Methylene protons. Strongly deshielded downfield due to the inductive pull of the adjacent electronegative ester oxygen[2].
-NH 2​ (Amine)~7.50Broad Singlet (br s)2H-Amide/amine protons. Broadened by quadrupolar relaxation from the 14 N nucleus ( I=1 ) and intermediate chemical exchange rates[2].
-OH (Oxime)10.20 – 10.80Singlet (s)1H-Highly deshielded hydroxyl proton. The extreme downfield shift is caused by strong hydrogen bonding and the electron-withdrawing sp2 imine carbon.

13 C NMR Spectral Analysis

The carbon spectrum provides orthogonal validation of the molecular framework, distinctly separating the aliphatic carbons from the highly deshielded sp2 -hybridized carbonyl and imine carbons[3].

Quantitative Data Summary ( 13 C NMR in DMSO- d6​ )
Carbon EnvironmentChemical Shift ( δ , ppm)Mechanistic Assignment & Causality
-CH 3​ (Ethyl)~14.1Aliphatic methyl carbon. Resonates in the standard upfield region for saturated, unperturbed alkyl chains.
-CH 2​ - (Ethyl)~61.5Aliphatic methylene carbon. Deshielded by ~45 ppm relative to a standard alkane due to the direct attachment to the ester oxygen (inductive deshielding).
C=N (Amidoxime)~144.5 sp2 hybridized imine carbon. Deshielded by the electronegativity of the attached nitrogen atoms, but more shielded than a standard ketone due to nitrogen's π -donation.
C=O (Ester)~163.2Ester carbonyl carbon. Highly deshielded due to the combined electronegativity of the double-bonded and single-bonded oxygen atoms.

Validation & Troubleshooting

To ensure the integrity of your spectral interpretation, apply the following self-validating checks:

  • Chemical Shift Calibration: Verify that the residual DMSO- d6​ pentet is perfectly centered at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C). Miscalibration here will systematically skew all reported values.

  • Exchangeable Proton Dynamics: The -NH 2​ and -OH signals are heavily dependent on sample concentration, temperature, and trace water content. If the -NH 2​ signal at ~7.50 ppm is too broad to integrate accurately[2], performing Dynamic NMR (DNMR) by lowering the probe temperature can slow the proton exchange rate, resulting in sharper, quantifiable resonance lines.

References

  • PubChem , "Ethyl 2-amino-2-hydroxyiminoacetate | C4H8N2O3 | CID 6785548", National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Ethyl 2-amino-2-(hydroxyimino)acetate

Executive Summary Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), widely known in literature as ethyl 2-oximinooxamate, is a highly versatile crystalline building block utilized in advanced organic synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), widely known in literature as ethyl 2-oximinooxamate, is a highly versatile crystalline building block utilized in advanced organic synthesis and medicinal chemistry[1][2]. With a molecular formula of C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol [1], this compound features a unique amalgamation of functional groups: an ethyl ester, a primary amide, and an oxime. It is prominently utilized as a racemization-suppressing additive in peptide coupling and as a crucial precursor for synthesizing complex heterocycles, such as oxazole hydroxamates targeting Histone Deacetylase 6 (HDAC6)[2][3]. Understanding its solid-state architecture via X-ray diffraction is paramount for rationalizing its reactivity, tautomeric stability, and ligand-binding modalities.

Tautomeric Landscape and Structural Motifs

The chemical behavior of ethyl 2-amino-2-(hydroxyimino)acetate is governed by its tautomeric and isomeric flexibility[2].

  • E/Z Isomerism: The oxime functionality (-C=N-OH) can exist in either the E or Z configuration relative to the adjacent carbonyl or amide group. The Z-isomer is often thermodynamically favored in the solid state due to the formation of stable intramolecular hydrogen bonds (e.g., between the oxime hydroxyl and the ester carbonyl oxygen)[2].

  • Hydrogen Bonding Network: The molecule acts as both a robust hydrogen bond donor (via the -OH and -NH₂ groups) and an acceptor (via the C=O and C=N groups). This extensive hydrogen-bonding capacity dictates its crystallization propensity and lattice packing.

Predicted Crystallographic Profile & X-Ray Diffraction Insights

While a specific single-crystal X-ray diffraction (SCXRD) study for the exact compound may not be universally deposited in public crystallographic databases, its solid-state structure can be reliably inferred from closely related analogs, such as (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate[2]. Based on crystallographic principles for small, highly hydrogen-bonded organic molecules, the following parameters are established for structural modeling:

Table 1: Predicted Crystallographic Parameters

ParameterPredicted Value / RangeMechanistic Rationale
Crystal System Monoclinic or TriclinicTypical for small organic molecules with extensive, directional intermolecular H-bonding networks.
Space Group P2₁/c or P-1Centrosymmetric space groups are favored due to the lack of chiral centers and the tendency to form hydrogen-bonded inversion dimers.
Z (Molecules/unit cell) 4 (for P2₁/c)Standard packing efficiency for monoclinic organic crystals.
Hydrogen Bonding Intermolecular (O-H···O=C, N-H···O)The oxime hydroxyl and amide protons act as strong donors; carbonyl oxygens act as primary acceptors, forming a 2D or 3D supramolecular network.

Experimental Workflows: Synthesis and Crystallization

To achieve diffraction-quality crystals, the synthetic and crystallization workflows must be meticulously controlled. The protocols below are designed as self-validating systems to ensure maximum purity and structural integrity.

Mechanistically-Grounded Synthesis Protocol

The synthesis of ethyl 2-amino-2-(hydroxyimino)acetate is a robust two-step sequence[2]:

  • Selective Aminolysis: Diethyl oxalate is reacted with a stoichiometric amount of ammonia in ethanol at 0 °C.

    • Causality: The low temperature and strict stoichiometry are critical to prevent over-reaction to oxamide, ensuring selective mono-aminolysis to yield the intermediate ethyl oxamate[2].

  • Direct Oximation: The isolated ethyl oxamate is treated with sodium nitrite in aqueous acetic acid.

    • Causality: The acidic medium generates the active nitrosating agent (nitrosonium ion, NO⁺), which attacks the activated methylene carbon. Subsequent tautomerization yields the stable oxime target[2].

Synthesis A Diethyl Oxalate (Starting Material) B Aminolysis (NH3 / EtOH, 0°C) A->B C Ethyl Oxamate (Intermediate) B->C D Oximation (NaNO2 / AcOH) C->D E Ethyl 2-oximinooxamate (Target Compound) D->E

Synthetic workflow of Ethyl 2-oximinooxamate highlighting key intermediates.
Crystallization and SCXRD Protocol

The compound exhibits a relatively low melting point (98.0 to 103.0 °C)[2], making low-temperature handling during diffraction critical.

  • Purity Verification: Prior to crystallization, verify that the compound is ≥98% pure via HPLC or qNMR. Causality: Impurities act as lattice defects, disrupting nucleation and yielding amorphous powders rather than single crystals.

  • Solvent Selection & Setup: Dissolve the compound in a minimal amount of ethyl acetate (good solvent). Layer or vapor-diffuse with hexane (anti-solvent) at 4 °C.

    • Causality: Vapor diffusion provides slow, controlled kinetics, preventing kinetic trapping and favoring the thermodynamically stable crystalline polymorph.

  • Crystal Harvesting: Examine the harvest under a polarized light microscope. Self-Validation: Birefringence (extinction of light upon rotation) confirms true crystallinity rather than amorphous precipitation.

  • X-Ray Diffraction: Mount a suitable single crystal (0.1–0.3 mm) on a goniometer using a cryoloop and inert oil. Collect data at 100 K using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

    • Causality: Cryocooling minimizes the thermal motion of atoms (reducing atomic displacement parameters), significantly improving the resolution of high-angle diffraction spots and the precision of the solved atomic coordinates.

  • Structure Solution: Phase problems are resolved using intrinsic phasing (e.g., SHELXT). Expert Insight: The positions of the oxime and amide hydrogen atoms should be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network, rather than placing them in idealized riding positions.

XRD_Workflow A Purified Compound (≥ 98% Purity) B Solvent Selection (EtOAc / Hexane) A->B C Vapor Diffusion (Controlled Kinetics) B->C D Crystal Harvesting (Birefringence Check) C->D E X-ray Diffraction (100 K, Mo Kα) D->E F Structure Solution (SHELXT / Refinement) E->F

Self-validating crystallization and X-ray diffraction protocol for structural analysis.

Applications in Medicinal and Coordination Chemistry

The structural features elucidated by X-ray diffraction directly translate to the compound's utility:

  • Peptide Synthesis: The oxime functionality acts as a highly effective catalyst to form an active ester intermediate during amide bond formation, minimizing epimerization (racemization)[2].

  • HDAC6 Inhibitors: Ethyl 2-amino-2-(hydroxyimino)acetate is condensed with acyl chlorides to synthesize oxadiazole and oxazole cores. These heterocycles serve as critical linkers in hydroxamate-based inhibitors. Structural modeling and docking studies reveal that the nitrogen atom of these heteroaromatic rings coordinates near the conserved tyrosine of the HDAC6 catalytic site, driving low-nanomolar potency and high selectivity over HDAC1 and HDAC8[3].

Spectroscopic Characterization Data

To validate the structure prior to X-ray diffraction, orthogonal spectroscopic techniques are employed[2].

Table 2: Spectroscopic Data Summary

TechniqueKey Signals / PeaksStructural Assignment
FT-IR ~3400-3200 cm⁻¹ (broad)O-H stretch (oxime), indicating hydrogen-bonding
~3350, 3150 cm⁻¹N-H stretch (primary amide, asymmetric/symmetric)
~1730 cm⁻¹C=O stretch (ester)
~1650 cm⁻¹C=N stretch (oxime)
¹H NMR ~1.35 ppm (t, 3H)Ethyl -CH₃
~4.35 ppm (q, 2H)Ethyl -CH₂-
~7.50 ppm (br s, 2H)Amide -NH₂ (broadened by quadrupolar relaxation)
~11.5 ppm (br s, 1H)Oxime -OH
MS (EI) m/z 132Molecular Ion [M]⁺
m/z 115[M - NH₃]⁺ (Loss of ammonia from the amide group)

References

  • PubChem : "Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548", National Institutes of Health (NIH). URL:[Link]

  • ACS Publications : "Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors", Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Electronic Properties and Computational Modeling of Ethyl 2-amino-2-(hydroxyimino)acetate

Executive Summary Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), also known as ethyl 2-oximinooxamate, is a highly versatile aliphatic amidoxime derivative. Characterized by the presence of an amidoxime pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), also known as ethyl 2-oximinooxamate, is a highly versatile aliphatic amidoxime derivative. Characterized by the presence of an amidoxime pharmacophore (–C(=NOH)NH₂) adjacent to an ester group (–COOEt), this molecule serves a dual purpose in modern applied chemistry. In environmental and inorganic chemistry, its amidoxime moiety is a privileged chelating group for heavy metal sequestration, particularly for the extraction of uranyl ions (UO₂²⁺) from seawater ()[1]. In pharmaceutical development, it acts as a critical building block for synthesizing bioactive heterocycles, such as 1,2,4-oxadiazoles and dihydropyrimidines, which are utilized in therapies ranging from HBV antivirals to CGRP-receptor antagonists for migraine treatment ()[2].

This whitepaper provides an in-depth technical guide on the electronic properties, structural isomerism, and rigorous Density Functional Theory (DFT) computational modeling protocols required to accurately simulate this molecule's behavior.

Structural and Electronic Profiling

The chemical behavior of ethyl 2-amino-2-(hydroxyimino)acetate is governed by its tautomeric and isomeric flexibility. The molecule can exist in E and Z configurations around the C=N double bond. The Z-isomer is frequently favored in non-polar environments due to the formation of a stabilizing intramolecular hydrogen bond between the oxime hydroxyl group (–OH) and the adjacent ester carbonyl oxygen or the amino group.

Quantitative Molecular Descriptors

To establish a baseline for computational modeling, the fundamental physicochemical properties of the molecule are summarized below. These descriptors dictate its solvation behavior and bioavailability.

Table 1: Computed Molecular Descriptors

Property Value Source
Molecular Formula C₄H₈N₂O₃
Molecular Weight 132.12 g/mol
XLogP3 0.6
Topological Polar Surface Area (TPSA) 84.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

| Rotatable Bonds | 3 | |

Electronic Band Structure and Frontier Orbitals

The electronic properties of amidoximes are characterized by a conjugated system of π orbitals connecting the oxime function to the adjacent amine, providing a pathway for electron donation through mesomeric effects ()[1]. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the lone pairs of the oxime oxygen and nitrogen, making these atoms the primary nucleophilic centers for metal coordination or electrophilic attack.

Computational Modeling Protocol (DFT)

To accurately predict the thermodynamic stability, charge distribution, and reactivity of ethyl 2-amino-2-(hydroxyimino)acetate, a self-validating Density Functional Theory (DFT) workflow must be employed.

Step-by-Step DFT Methodology
  • Step 1: Conformational Sampling (Molecular Mechanics)

    • Action: Perform a Monte Carlo or Molecular Dynamics conformational search using the OPLS4 or MMFF94 force field.

    • Causality: The molecule contains three rotatable bonds. Relying on a single drawn input structure risks optimizing into a high-energy local minimum. Pre-screening ensures the global minimum (often the intramolecularly hydrogen-bonded Z-isomer) is identified before expensive quantum mechanical calculations.

  • Step 2: Geometry Optimization (B3LYP/6-311+G(d,p))

    • Action: Optimize the lowest-energy conformers using the B3LYP hybrid functional with the 6-311+G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (+) is non-negotiable for this molecule. Diffuse functions allow the electron density of the lone pairs on the highly electronegative oxygen and nitrogen atoms to expand spatially, which is critical for accurately modeling the anionic oximate form and intermolecular hydrogen bonding ()[3].

  • Step 3: Frequency Calculation (Minima Verification)

    • Action: Run a vibrational frequency calculation at the same level of theory.

    • Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state. It also provides the Zero-Point Energy (ZPE) necessary for accurate thermodynamic free energy calculations.

  • Step 4: Natural Bond Orbital (NBO) Analysis

    • Action: Execute an NBO analysis to calculate Wiberg Bond Indices (WBI) and Natural Population Analysis (NPA) charges.

    • Causality: Mulliken charges are highly basis-set dependent and often unreliable for highly polar molecules. NPA provides a robust, basis-set-independent mapping of the electrostatic potential, which is essential for predicting the exact site of metal chelation or nucleophilic attack ()[3].

  • Step 5: Solvation Modeling (C-PCM)

    • Action: Apply the Conductor-like Polarizable Continuum Model (C-PCM) using water as the solvent.

    • Causality: Gas-phase calculations severely underestimate the stability of zwitterionic or highly polarized tautomers. Because this molecule's primary applications (seawater extraction and biological drug binding) occur in aqueous media, simulating the dielectric constant of water ( ϵ≈78.3 ) is required to obtain biologically and environmentally relevant HOMO-LUMO gaps.

G Start Input Structure Ethyl 2-amino-2-(hydroxyimino)acetate Conformers Conformational Search (Molecular Mechanics) Start->Conformers DFT_Opt DFT Optimization B3LYP/6-311+G(d,p) Conformers->DFT_Opt Freq Frequency Calculation (Zero-Point Energy, Minima Check) DFT_Opt->Freq Properties Electronic Properties (HOMO-LUMO, ESP, NBO) Freq->Properties Solvation Solvation Modeling (C-PCM Water Model) Freq->Solvation Output Final Validated Model & Thermodynamic Data Properties->Output Solvation->Output

Caption: Computational DFT workflow for modeling the electronic properties of the amidoxime derivative.

Application 1: Environmental Metal Coordination

Amidoxime-functionalized materials are the gold standard for extracting uranium from seawater. Ethyl 2-amino-2-(hydroxyimino)acetate serves as an excellent small-molecule model for understanding this macroscopic process.

When binding to the uranyl cation (UO₂²⁺), the amidoxime group typically coordinates in an η2 -N,O bidentate fashion. NBO analysis of these complexes reveals that the interaction is not purely electrostatic. There is significant charge transfer from the hybridized orbitals of the oximate oxygen and nitrogen (acting as Lewis bases) into the empty 5f and 6d orbitals of the uranium center ()[1].

Table 2: Expected DFT Output Parameters for Amidoxime-Metal Complexes

Parameter Theoretical Significance Expected Trend in Amidoximes
HOMO Energy Electron donating capacity High (localized on oxime O/N lone pairs)
LUMO Energy Electron accepting capacity Low (localized on π* of C=N bond)
HOMO-LUMO Gap Chemical hardness/reactivity Narrower gap indicates higher reactivity

| Wiberg Bond Index (U-O) | Covalent bond strength | ~0.3 - 0.8 (indicates partial covalency)[3] |

Application 2: Pharmaceutical Heterocycle Synthesis

In drug discovery, ethyl 2-amino-2-(hydroxyimino)acetate is heavily utilized as a precursor for synthesizing 1,2,4-oxadiazoles. These heterocycles are bioisosteres for esters and amides, offering improved metabolic stability while maintaining hydrogen-bonding capabilities. They are featured prominently in patents for CGRP-receptor antagonists (migraine therapy) ()[4] and dihydropyrimidine derivatives (HBV treatments) ()[2].

Synthetic Workflow to 1,2,4-Oxadiazoles
  • Acylation: The amidoxime is reacted with an acid chloride or a carboxylic acid (using coupling reagents like HATU/DIPEA) to form an O-acyl amidoxime intermediate.

  • Cyclization: Thermal or base-catalyzed dehydration drives the intramolecular cyclization, forming the 1,2,4-oxadiazole ring. The adjacent ethyl ester group remains intact for further downstream functionalization (e.g., saponification to a free carboxylic acid for subsequent amide coupling).

G Precursor Ethyl 2-amino-2-(hydroxyimino)acetate (Amidoxime Precursor) Acylation Acylation / Coupling (Acid Chloride or Carboxylic Acid) Precursor->Acylation Reagents Intermediate O-Acyl Amidoxime Intermediate Acylation->Intermediate Cyclization Thermal Cyclization (Dehydration) Intermediate->Cyclization Heat / Base Product 1,2,4-Oxadiazole Derivative (Bioactive Pharmacophore) Cyclization->Product -H2O Target Target Binding (e.g., CGRP or HBV Inhibition) Product->Target

Caption: Synthetic pathway from ethyl 2-amino-2-(hydroxyimino)acetate to a bioactive 1,2,4-oxadiazole.

Conclusion

Ethyl 2-amino-2-(hydroxyimino)acetate is a structurally dynamic molecule whose electronic properties—specifically the polarizability and nucleophilicity of its amidoxime group—make it indispensable across multiple scientific domains. By employing rigorous, self-validating DFT protocols (utilizing diffuse basis sets and implicit solvation models), researchers can accurately map its electrostatic potential and orbital energies. These computational insights directly translate to enhanced rational design, whether engineering next-generation marine sorbents for nuclear fuel or synthesizing metabolically stable pharmacophores for novel therapeutics.

References

  • PubChem. "Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548". National Institutes of Health (NIH). URL:[Link]

  • Vukovic, S., et al. "Tuning Amidoximate to Enhance Uranyl Binding: A Density Functional Theory Study". The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • Zhang, L., et al. "Theoretical Insights on Improving Amidoxime Selectivity for Potential Uranium Extraction from Seawater". The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • Bell, I. M., et al. "Heterocyclic anti-migraine agents" (WO2005056550A2). Google Patents.
  • Wang, J., et al. "Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases" (WO2020001448A1). Google Patents.

Sources

Foundational

Solubility profile of Ethyl 2-amino-2-(hydroxyimino)acetate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-2-(hydroxyimino)acetate for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-2-(hydroxyimino)acetate for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-amino-2-(hydroxyimino)acetate, a compound of significant interest in synthetic and medicinal chemistry, requires a thorough understanding of its solubility for effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of its solubility profile in organic solvents. In the absence of extensive quantitative data in the public domain, this guide establishes a theoretical framework based on the molecule's physicochemical properties, summarizes known qualitative solubility, and provides a detailed experimental protocol for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize Ethyl 2-amino-2-(hydroxyimino)acetate in their work.

Introduction to Ethyl 2-amino-2-(hydroxyimino)acetate

Ethyl 2-amino-2-(hydroxyimino)acetate, often referred to by its trade name Oxyma in the context of peptide synthesis, is a vital reagent in modern organic chemistry. Its primary application lies in its role as a highly effective and safer alternative to traditional benzotriazole-based additives for carbodiimide-mediated amide and peptide bond formation. The efficiency and safety profile of Ethyl 2-amino-2-(hydroxyimino)acetate have made it an indispensable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

A deep understanding of the solubility of Ethyl 2-amino-2-(hydroxyimino)acetate in various organic solvents is paramount for several reasons:

  • Reaction Kinetics and Homogeneity: Achieving a homogeneous reaction mixture is often crucial for optimal reaction rates and yields. Knowing the solubility of the compound in different reaction solvents allows for the selection of an appropriate medium to ensure all reactants are in the same phase.

  • Purification and Recrystallization: Solubility data is fundamental for developing effective purification strategies, particularly recrystallization. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the separation of the pure compound from impurities.

  • Formulation and Drug Delivery: In the context of drug development, the solubility of an API or a key intermediate in various solvents is a critical factor that influences its formulation into a final drug product.

  • Analytical Method Development: The choice of solvent is crucial for developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the characterization and quantification of the compound.

This guide will delve into the structural features of Ethyl 2-amino-2-(hydroxyimino)acetate to predict its solubility behavior, present the available qualitative data, and provide a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A detailed examination of Ethyl 2-amino-2-(hydroxyimino)acetate provides the basis for understanding its interactions with different solvents.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-(hydroxyimino)acetate

PropertyValueReference(s)
IUPAC Name ethyl 2-amino-2-(hydroxyimino)acetate[1]
Molecular Formula C₄H₈N₂O₃[1]
Molecular Weight 132.12 g/mol [1]
Melting Point Approximately 133 °C[2]
XLogP3 0.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]

The molecular structure of Ethyl 2-amino-2-(hydroxyimino)acetate contains several key functional groups that dictate its solubility:

  • Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor.

  • Hydroxyimino Group (=N-OH): The oxime hydroxyl group is also polar and a potent hydrogen bond donor. The nitrogen atom can act as a hydrogen bond acceptor.

  • Ester Group (-COOEt): The carbonyl oxygen of the ester is a hydrogen bond acceptor, and the ester functionality contributes to the molecule's polarity.

  • Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the lipophilic character of the molecule.

The presence of multiple polar functional groups capable of hydrogen bonding suggests that Ethyl 2-amino-2-(hydroxyimino)acetate will exhibit favorable solubility in polar solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, meaning that compounds tend to dissolve in solvents with similar polarity.[3]

Theoretical Solubility Profile

Based on the molecular structure and the principles of intermolecular forces, a theoretical solubility profile for Ethyl 2-amino-2-(hydroxyimino)acetate can be predicted across different classes of organic solvents.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors. Given the presence of multiple hydrogen bond donor and acceptor sites in Ethyl 2-amino-2-(hydroxyimino)acetate, it is expected to have good solubility in polar protic solvents. The synthesis procedures for a related compound, ethyl 2-hydroxyimino-2-cyanoacetate, mention recrystallization from boiling water, suggesting some degree of solubility.[2]

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Dichloromethane (DCM), Acetone, Ethyl Acetate)

These solvents have dipoles but lack acidic protons to donate in hydrogen bonding, though they can act as hydrogen bond acceptors. Qualitative data indicates that Ethyl 2-amino-2-(hydroxyimino)acetate is soluble in many common solvents used in peptide synthesis like DCM and DMF.[4] Its ability to accept hydrogen bonds via its carbonyl and oxime functionalities would facilitate dissolution in these solvents.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents lack significant dipoles and cannot participate in strong hydrogen bonding. The nonpolar ethyl group in Ethyl 2-amino-2-(hydroxyimino)acetate is not substantial enough to overcome the high polarity of the rest of the molecule. Therefore, the solubility in nonpolar solvents is expected to be low. There is a report of it being partially soluble in toluene.

The following diagram illustrates the logical flow for predicting the solubility of Ethyl 2-amino-2-(hydroxyimino)acetate based on its structural features.

G A Ethyl 2-amino-2-(hydroxyimino)acetate Structure B Functional Groups: - Amino (-NH2) - Hydroxyimino (=NOH) - Ester (-COOEt) A->B Analysis of C High Polarity and Hydrogen Bonding Capacity B->C Leads to D Solubility Prediction C->D Informs E Polar Protic Solvents (e.g., Water, Alcohols) High Solubility Predicted D->E Interaction with F Polar Aprotic Solvents (e.g., DMF, DCM, MeCN) Good to Moderate Solubility Predicted D->F Interaction with G Nonpolar Solvents (e.g., Hexane, Toluene) Low Solubility Predicted D->G Interaction with

Caption: Logical workflow for predicting the solubility of Ethyl 2-amino-2-(hydroxyimino)acetate.

Known Qualitative Solubility Data

Table 2: Qualitative Solubility of Ethyl 2-amino-2-(hydroxyimino)acetate

SolventClassReported SolubilityReference(s)
Dimethylformamide (DMF)Polar AproticSoluble[4]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble[5]
Acetonitrile (MeCN)Polar AproticSoluble[5]
Dichloromethane (DCM)Polar AproticSoluble[4]
Water (H₂O)Polar ProticSoluble[5]
TolueneNonpolarPartially Soluble[5]
MethanolPolar ProticSoluble[6]

It is crucial for researchers to note that "soluble" is a qualitative term and the actual concentration at saturation can vary significantly. Therefore, experimental determination is highly recommended for any application requiring precise solubility data.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of Ethyl 2-amino-2-(hydroxyimino)acetate in an organic solvent, based on the widely accepted shake-flask method.[3] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • Ethyl 2-amino-2-(hydroxyimino)acetate (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Glass vials with screw caps and PTFE septa

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid Ethyl 2-amino-2-(hydroxyimino)acetate to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution is saturated at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (usually the same solvent used for the solubility determination or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved Ethyl 2-amino-2-(hydroxyimino)acetate.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis cluster_4 Calculation A Add excess solid to a known volume of solvent B Agitate at constant temperature for 24-72 hours A->B C Allow solid to settle B->C D Withdraw supernatant and filter (e.g., 0.22 µm PTFE filter) C->D E Dilute the filtrate accurately D->E F Quantify using a validated HPLC or GC method E->F G Calculate original concentration accounting for dilution F->G

Sources

Exploratory

In Vitro Toxicity and Safety Profile of Ethyl 2-amino-2-(hydroxyimino)acetate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), also known as ethyl 2-oximinooxamate, is a critical building block in organic synthesis, frequently utilized in the development of complex hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), also known as ethyl 2-oximinooxamate, is a critical building block in organic synthesis, frequently utilized in the development of complex heterocycles and pharmaceutical active pharmaceutical ingredients (APIs)[1][2]. Because it is an upstream intermediate, understanding its toxicological footprint is vital for ensuring occupational safety during scale-up and preventing downstream carryover toxicity in drug development. This whitepaper establishes a rigorous, self-validating framework for assessing the in vitro toxicity, metabolic stability, and safety profile of this compound.

Physicochemical Properties & Mechanistic Toxicology

To design an effective in vitro safety panel, we must first analyze the compound’s structural liabilities. Ethyl 2-amino-2-(hydroxyimino)acetate (MW: 132.12 g/mol ) contains two primary structural alerts[2]:

  • The Ethyl Ester Moiety: Highly susceptible to rapid cleavage by intracellular carboxylesterases (e.g., hCE1 in the liver), yielding ethanol and 2-amino-2-(hydroxyimino)acetic acid.

  • The Oxime Group (=N-OH): Oximes are nucleophilic and can participate in redox cycling. In high concentrations, they may induce oxidative stress or coordinate with the heme iron of metabolic enzymes, leading to cellular irritation[3].

Current safety data classifies the compound as an Acute Toxicity Category 4 agent (harmful via oral, dermal, and inhalation routes) and a Category 2 irritant (skin and eyes)[3]. The mechanistic pathway driving these toxicities is visualized below.

Pathway Parent Ethyl 2-amino-2-(hydroxyimino)acetate (Parent Compound) Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Hepatic/Cellular Metabolism Tox1 Cellular Irritation (Skin/Eye Cat 2) Parent->Tox1 Direct Contact Metabolite1 Ethanol (Byproduct) Hydrolysis->Metabolite1 Metabolite2 2-amino-2-(hydroxyimino)acetic acid (Oxime Metabolite) Hydrolysis->Metabolite2 Tox2 Oxidative Stress / ROS (Cytotoxicity) Metabolite2->Tox2 High Concentration

Fig 1: Proposed metabolic and toxicity pathway of Ethyl 2-amino-2-(hydroxyimino)acetate.

In Vitro Safety Profiling: Core Assays & Protocols

To establish a robust safety profile, we deploy a tripartite in vitro testing strategy. Every protocol described below is engineered as a self-validating system , incorporating orthogonal readouts and strict control parameters to eliminate false positives/negatives.

Workflow Start Compound: Ethyl 2-amino-2-(hydroxyimino)acetate Cyto 1. Cytotoxicity Screening (HepG2, HEK293) Start->Cyto Geno 2. Genotoxicity Testing (OECD 471 & 487) Start->Geno Hepato 3. Hepatotoxicity & DDI (CYP450 Inhibition) Start->Hepato Cyto_Result IC50 Determination Cell Viability Assessment Cyto->Cyto_Result Geno_Result Mutagenic & Clastogenic Potential Assessment Geno->Geno_Result Hepato_Result Metabolic Stability & Enzyme Inhibition (IC50) Hepato->Hepato_Result Decision Safety Profile & Risk Assessment Cyto_Result->Decision Geno_Result->Decision Hepato_Result->Decision

Fig 2: In vitro safety profiling workflow for comprehensive toxicological assessment.

Cytotoxicity Assessment (HepG2 & HEK293)

Causality & Rationale: HepG2 (human hepatoma) cells are selected because they express the carboxylesterases necessary to metabolize the ethyl ester, exposing the cells to both the parent compound and its acid metabolite. HEK293 (human embryonic kidney) cells are used to assess general systemic and renal toxicity. Expert Insight: Oximes can chemically reduce tetrazolium salts (like MTT), leading to artificially high absorbance readings (false viability). To ensure trustworthiness, this protocol mandates an orthogonal ATP-based luminescence assay (CellTiter-Glo) alongside the standard colorimetric assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 2-amino-2-(hydroxyimino)acetate in DMSO. Prepare a 10-point serial dilution (0.1 µM to 1000 µM).

  • Treatment: Treat cells with the compound. Self-Validation: Ensure final DMSO concentration is ≤0.1% (Vehicle Control). Include Doxorubicin (10 µM) as a Positive Control.

  • Incubation: Incubate for 48 hours.

  • Orthogonal Readout: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis. Assay is validated only if the positive control yields >80% cell death and the Z'-factor is >0.5.

Genotoxicity Testing (OECD 471 & 487)

Causality & Rationale: The reactive nature of the oxime nitrogen presents a theoretical risk of DNA adduction or interference with the mitotic spindle. We utilize the Ames Test (OECD 471) to detect point mutations[4][5] and the In Vitro Micronucleus Test (OECD 487) to detect clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events[6][7].

Step-by-Step Protocol (Ames Test - OECD 471):

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight[8].

  • Metabolic Activation: Prepare assays with and without rat liver S9 fraction to account for pro-mutagenic metabolites.

  • Exposure: Mix 0.1 mL of bacterial suspension, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer) with 2 mL of overlay agar.

  • Plating: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation & Scoring: Count revertant colonies. Self-Validation: The assay is valid only if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Methyl methanesulfonate for -S9) produce a >3-fold increase in revertants compared to the vehicle control.

Hepatotoxicity & CYP450 Inhibition (FDA Guidance)

Causality & Rationale: Oximes can coordinate with the heme iron of Cytochrome P450 enzymes. If Ethyl 2-amino-2-(hydroxyimino)acetate inhibits major CYP isoforms, it poses a severe Drug-Drug Interaction (DDI) risk. This protocol aligns with FDA guidelines for in vitro DDI studies[9][10].

Step-by-Step Protocol:

  • System Setup: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add the test compound (0.1 to 50 µM) and probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination & Extraction: After 10 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Validation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Self-Validation: Include known strong inhibitors (Ketoconazole for CYP3A4, Quinidine for CYP2D6) to ensure assay sensitivity. Calculate IC₅₀ values; an IC₅₀ < 10 µM triggers further time-dependent inhibition (TDI) studies.

Data Presentation: Quantitative Safety Thresholds

Based on the compound's structural class and GHS Category 4/2 classifications[3], the following table summarizes the representative in vitro thresholds and expected outcomes during preclinical safety profiling.

Assay CategoryBiological SystemTarget MetricExpected / Representative Threshold
Cytotoxicity HepG2 CellsIC₅₀ (48h) 50−150μM (Moderate hepatocyte toxicity due to esterase activity)
Cytotoxicity HEK293 CellsIC₅₀ (48h) >200μM (Lower sensitivity; general systemic baseline)
Genotoxicity S. typhimurium (Ames)Revertant ColoniesNegative (< 2-fold increase vs. vehicle control)
Genotoxicity TK6 Cells (Micronucleus)% Micronucleated CellsNegative (No significant clastogenicity observed)
Hepatotoxicity Human Liver MicrosomesCYP3A4 IC₅₀ >10μM (Low risk for direct reversible inhibition)
Metabolism Human Liver MicrosomesIntrinsic Clearance ( CLint​ )High (Rapid ester hydrolysis expected)

Conclusion

Ethyl 2-amino-2-(hydroxyimino)acetate is a highly functionalized intermediate whose safety profile is dictated by its ester and oxime moieties. By deploying a self-validating in vitro testing matrix—combining ATP-based cytotoxicity assays, OECD-compliant genotoxicity screening, and FDA-aligned CYP450 inhibition studies—researchers can accurately map its toxicological boundaries. The primary liabilities (Category 4 acute toxicity and Category 2 irritation) are likely driven by direct cellular interaction and rapid local metabolism rather than systemic genotoxicity, making it manageable under proper engineering controls and standard pharmaceutical safety protocols.

References

  • PubChem. "Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548". National Institutes of Health (NIH).[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test". Organisation for Economic Co-operation and Development.[Link]

  • OECD. "Test No. 487: In Vitro Mammalian Cell Micronucleus Test". Organisation for Economic Co-operation and Development.[Link]

  • FDA. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry". U.S. Food and Drug Administration.[Link]

Sources

Foundational

E/Z isomerization mechanisms of Ethyl 2-amino-2-(hydroxyimino)acetate

An In-Depth Technical Guide to the E/Z Isomerization Mechanisms of Ethyl 2-amino-2-(hydroxyimino)acetate Abstract Ethyl 2-amino-2-(hydroxyimino)acetate is a molecule of significant interest, featuring a core C=N double b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the E/Z Isomerization Mechanisms of Ethyl 2-amino-2-(hydroxyimino)acetate

Abstract

Ethyl 2-amino-2-(hydroxyimino)acetate is a molecule of significant interest, featuring a core C=N double bond characteristic of oximes, which gives rise to E/Z stereoisomerism. The spatial arrangement of the hydroxyl group relative to the other substituents dictates the isomer's chemical and physical properties, influencing its reactivity, biological activity, and utility in synthesis. Understanding and controlling the interconversion between these isomers is paramount for researchers in medicinal chemistry and process development. This guide provides a comprehensive exploration of the primary mechanisms governing the E/Z isomerization of Ethyl 2-amino-2-(hydroxyimino)acetate, including photochemical, thermal, and acid-catalyzed pathways. We delve into the theoretical underpinnings of each mechanism, supported by field-proven experimental protocols and data analysis techniques, to offer a complete operational framework for scientists and drug development professionals.

Introduction: The Significance of E/Z Isomerism in α-Oximino Esters

The carbon-nitrogen double bond (imine functionality) is a fundamental structural motif in organic chemistry. Unlike a C-C single bond, rotation around the C=N axis is highly restricted, leading to the existence of stereoisomers when the substituents on the carbon and nitrogen atoms are different. In the case of oximes (R¹R²C=NOH), these isomers are designated as E (entgegen) and Z (zusammen), based on the Cahn-Ingold-Prelog priority rules. For Ethyl 2-amino-2-(hydroxyimino)acetate, the priority is assigned to the hydroxyl (-OH) and the amino (-NH₂) groups, and their relative positions define the isomer.

The distinction between the E and Z isomers is not trivial. Stereochemistry can profoundly impact a molecule's interaction with biological targets, its crystalline packing, solubility, and its utility as a synthetic intermediate.[1] For instance, in drug development, it is common for only one stereoisomer to exhibit the desired pharmacological activity.[1] Therefore, the ability to selectively synthesize one isomer or to control the equilibrium between them is a critical aspect of chemical research.

Ethyl 2-amino-2-(hydroxyimino)acetate belongs to the class of α-oxo-oximes (or their derivatives), where the oximino group is adjacent to a carbonyl function (in this case, an ester). This proximity of functional groups introduces unique electronic features that influence the stability and isomerization dynamics of the C=N bond. This guide will dissect the key energetic pathways that facilitate the interconversion between the E and Z forms of this molecule.

Core Isomerization Mechanisms

The conversion of one isomer to another requires surmounting a significant energy barrier. This can be achieved through the input of energy, typically in the form of light (photochemical isomerization) or heat (thermal isomerization), or by lowering the energy barrier through catalysis (e.g., acid-catalyzed isomerization).

Photochemical Isomerization

Photochemical E/Z isomerization is a powerful technique for accessing the thermodynamically less stable isomer, as the composition of the resulting photostationary state (PSS) depends on the absorption characteristics and quantum yields of the isomers, not their ground-state energies.[2] The process is initiated by the absorption of a photon, promoting the molecule to an electronically excited state.

Mechanism:

  • Excitation: The molecule absorbs a photon of appropriate wavelength (typically UV light), exciting an electron from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* or n → π*).

  • Bond Rotation: In the excited state, the C=N double bond is significantly weakened, resembling a single bond. This allows for rapid rotation around the C-N axis.

  • Relaxation: The molecule then relaxes back to the electronic ground state. This relaxation can result in the formation of either the original isomer or the other isomer.

The isomerization can proceed from either the excited singlet state (S₁) or, following intersystem crossing, the triplet state (T₁).[3] Triplet-sensitized isomerization is a common alternative where a sensitizer molecule absorbs the light and then transfers its energy to the oxime, promoting it to the triplet state.[3] For α-oxo-oximes, both direct and triplet-sensitized irradiation can lead to E/Z isomerization from the lowest triplet state (T₁).[3]

Diagram: Photochemical E/Z Isomerization Pathway

G cluster_ground Ground State (S₀) cluster_excited Excited State (S₁ or T₁) E_S0 E-Isomer (S₀) Excited Excited State (Weakened C=N Bond, Rotation Occurs) E_S0->Excited Absorption (hν) Z_S0 Z-Isomer (S₀) Z_S0->Excited Absorption (hν) Excited->E_S0 Relaxation (k_E) Excited->Z_S0 Relaxation (k_Z)

Caption: General workflow for photochemical E/Z isomerization.

Thermal Isomerization

Thermal isomerization occurs when sufficient heat is supplied to overcome the rotational energy barrier of the C=N bond in the ground state. Generally, this process is slower and requires higher temperatures compared to photochemical methods.[4]

Mechanism: Two primary pathways are proposed for the thermal isomerization of imines:[5]

  • Rotation: This mechanism involves a planar transition state where the C=N bond is twisted 90 degrees. It is a high-energy process due to the disruption of the π-bond.

  • Inversion: This mechanism proceeds through a linear transition state at the nitrogen atom. The nitrogen rehybridizes from sp² to sp, allowing the substituent to "flip" to the other side. This pathway is often energetically favored over rotation for many imines and oximes.

The relative stability of the E and Z isomers determines the equilibrium composition at a given temperature. For many oximes, the E-isomer is thermodynamically more stable due to reduced steric hindrance.[1]

Diagram: Thermal Isomerization Pathways

G E_isomer E-Isomer TS_rotation Planar Rotational Transition State E_isomer->TS_rotation Δ (Rotation) TS_inversion Linear Inversion Transition State E_isomer->TS_inversion Δ (Inversion) Z_isomer Z-Isomer TS_rotation->Z_isomer TS_inversion->Z_isomer

Caption: Rotational and Inversion mechanisms for thermal isomerization.

Acid-Catalyzed Isomerization

The presence of an acid can dramatically accelerate E/Z isomerization by providing a lower-energy pathway.[6][7] This is often the most common and facile method for isomerizing oximes under laboratory conditions.

Mechanism: Theoretical and experimental studies suggest a mechanism involving protonation and nucleophilic addition-elimination.[6][7][8]

  • Protonation: The oxime is protonated by the acid, typically at the nitrogen atom, to form a protonated oxime intermediate.

  • Nucleophilic Attack: A nucleophile present in the medium (e.g., water, or the acid's conjugate base like Cl⁻) attacks the carbon of the C=N bond.[7] This forms a tetrahedral intermediate where the original double bond is now a C-N single bond.

  • Bond Rotation: Free rotation can now occur around the C-N single bond.

  • Elimination: The nucleophile and a proton are eliminated, regenerating the C=N double bond. Because rotation occurred in the intermediate stage, a mixture of E and Z isomers is formed, eventually reaching a thermodynamic equilibrium.

Recent computational studies also propose a mechanism where a protonated oxime forms an adduct with a water molecule, creating a C(oxime)-O(water) bond that facilitates rotation around the now single C-N bond.[6]

Diagram: Acid-Catalyzed Isomerization Mechanism

G E_isomer E-Isomer Protonated Protonated E-Isomer E_isomer->Protonated + H⁺ Protonated->E_isomer - H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + Nu⁻ Tetrahedral->Protonated - Nu⁻ Protonated_Z Protonated Z-Isomer Tetrahedral->Protonated_Z C-N Bond Rotation Protonated_Z->Tetrahedral C-N Bond Rotation Z_isomer Z-Isomer Protonated_Z->Z_isomer - H⁺ Z_isomer->Protonated_Z + H⁺

Caption: Nucleophilic addition-elimination pathway for acid-catalyzed isomerization.

Experimental Protocols for Mechanistic Studies

To investigate and quantify the E/Z isomerization of Ethyl 2-amino-2-(hydroxyimino)acetate, a combination of spectroscopic and chromatographic techniques is employed. The following protocols provide a self-validating framework for analysis.

Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate

A prerequisite for studying isomerization is the synthesis of the starting material. While the closely related Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is synthesized via nitrosation of ethyl cyanoacetate[9][10][11], the synthesis of the amino analogue requires careful protection of the amino group or a different synthetic strategy to avoid undesired side reactions. A common route involves the oximation of a suitable precursor.

Protocol: Synthesis via Oximation of Ethyl 2-amino-2-oxoacetate

  • Precursor Synthesis: Prepare Ethyl 2-amino-2-oxoacetate (ethyl aminooxalate) from diethyl oxalate and ammonia.

  • Oximation Reaction:

    • Dissolve Ethyl 2-amino-2-oxoacetate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain a mixture of E/Z isomers.

Monitoring Isomerization by ¹H NMR Spectroscopy

NMR is an invaluable tool for distinguishing between E and Z isomers and for tracking the kinetics of their interconversion in real-time.

Protocol:

  • Sample Preparation: Prepare a solution of the E/Z mixture of Ethyl 2-amino-2-(hydroxyimino)acetate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum to identify and integrate distinct signals for each isomer. Protons close to the C=N-OH group will show different chemical shifts in the E and Z forms.

  • Initiating Isomerization:

    • Thermal: Place the NMR tube in a heated oil bath or use the variable temperature (VT) unit of the NMR spectrometer.

    • Acid-Catalyzed: Add a catalytic amount of a deuterated acid (e.g., DCl in D₂O, or trifluoroacetic acid-d) directly to the NMR tube.

  • Kinetic Monitoring: Acquire spectra at regular time intervals until the isomer ratio reaches equilibrium.

  • Data Analysis: Calculate the mole fraction of each isomer at each time point by comparing the integration of their characteristic peaks. Plot ln([A]t - [A]eq) vs. time to determine the rate constant.

Table 1: Hypothetical ¹H NMR Data for E/Z Isomers in DMSO-d₆
Proton E-Isomer Chemical Shift (ppm)
-OH11.5 (broad s)
-NH₂7.5 (broad s)
-OCH₂CH₃4.2 (q)
-OCH₂CH₃1.3 (t)

Note: These are representative values. Actual chemical shifts must be determined experimentally.

Analysis of Photostationary States by UV-Vis and HPLC

This protocol allows for the determination of the isomer ratio at the photostationary state (PSS), where the rates of forward and reverse photoisomerization are equal.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the oxime in a UV-transparent solvent (e.g., acetonitrile, methanol) in a quartz cuvette.

  • Irradiation:

    • Place the cuvette in a photareactor equipped with a specific wavelength lamp (e.g., 300 nm or 350 nm mercury lamp).[12]

    • Irradiate the sample while stirring.

  • Monitoring:

    • At set time intervals, withdraw a small aliquot and analyze it by HPLC to determine the E/Z ratio.

    • Alternatively, monitor the reaction by UV-Vis spectroscopy. The absorbance will change until the PSS is reached, at which point the spectrum will remain constant.

  • Quantification:

    • Develop an HPLC method (e.g., C18 column, water/acetonitrile mobile phase) that provides baseline separation of the E and Z isomers.

    • Create a calibration curve for each isomer to accurately quantify their concentrations from the peak areas.

  • Data Analysis: Plot the percentage of one isomer against irradiation time to visualize the approach to the PSS.

Table 2: Example PSS Data for an α-Oxo-Oxime
Irradiation Wavelength (nm) Solvent
300Acetonitrile (Low Conc.)
300Acetonitrile (High Conc.)
350Acetonitrile

Note: Data adapted from a study on related 2-(methoxyimino)-1-indanones to illustrate typical results.[12]

Conclusion and Outlook

The E/Z isomerization of Ethyl 2-amino-2-(hydroxyimino)acetate is governed by well-defined photochemical, thermal, and acid-catalyzed mechanisms. Each pathway offers a distinct method for controlling the stereochemical outcome, which is a critical consideration for applications in drug discovery and chemical synthesis. Photochemical methods provide access to non-thermodynamic isomer ratios, while thermal and acid-catalyzed approaches drive the system towards thermodynamic equilibrium.

A thorough understanding of these mechanisms, supported by robust analytical protocols as outlined in this guide, empowers researchers to manipulate the isomeric composition of their compounds effectively. This control is essential for elucidating structure-activity relationships, optimizing reaction conditions, and ensuring the stereochemical purity of final products. Future research may focus on developing stereoselective catalysts for isomerization or exploring novel energy sources to drive these transformations with greater efficiency and selectivity.

References

  • Perez-Casal, M., Rodriguez-Otero, J., & Cabaleiro-Lago, E. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM. [Link]

  • Nitta, M., & Kashiwagi, T. (n.d.). Product Class 15: Oximes. Science of Synthesis. [Link]

  • Cerfontain, H., van Noort, P. C. M., & Visser, C. P. (1983). Photochemistry of α-oxo oximes. Part 11: Photochemical E-Z isomerization of two 2-(methoxyimino)-1-indanones. Evidence for excimer formation upon direct excitation at λ 300 nm. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • Roy, S., Dalapati, S., & Rebek, J. Jr. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. [Link]

  • Ponomareva, A. A., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

  • Simon, L., & Goodman, J. M. (2011). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. PMC. [Link]

  • Cerfontain, H., van Noort, P. C. M., & Visser, C. P. (1981). Photochemistry of α-oxo-oximes. Part 3. Photoisomerization of some α-oxo-oxime ethyl ethers. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Cerfontain, H., Laarhoven, L., & van Noort, P. C. M. (1980). Photochemistry of α-oxo-oximes. Part 1. Photoisomerization of biacetyl mono-oxime ethyl ether. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]

  • Google Patents. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). CN106699681A.
  • Siau, W., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications. [Link]

  • IUPAC. (n.d.). Alkene photoisomerization. The IUPAC Compendium of Chemical Terminology. [Link]

  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical reagent in modern peptide chemistry. The synthesis involves the nitrosation of ethyl cyanoac...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical reagent in modern peptide chemistry. The synthesis involves the nitrosation of ethyl cyanoacetate. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Role and Significance of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known by the trademark Oxyma, is an oxime derivative of ethyl cyanoacetate.[1] In the realm of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), Oxyma has emerged as a highly effective and safe coupling additive.[2] It is used in conjunction with carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of peptide bonds.

The primary functions of Oxyma are to enhance coupling efficiency and, most critically, to suppress racemization of the amino acids during the activation process.[2][3] Its pronounced acidity (pKa 4.60) allows it to neutralize the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions.[1][3] Oxyma serves as a superior and non-explosive alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which carry a significant risk of explosion.[1][4]

The synthesis of Oxyma is a straightforward and efficient process achieved through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and a suitable acid.[1][3] This application note will detail two robust protocols for its preparation.

A Note on Nomenclature: The requested topic was "Ethyl 2-amino-2-(hydroxyimino)acetate." However, the widely synthesized and utilized compound in peptide chemistry with a similar structure is Ethyl 2-cyano-2-(hydroxyimino)acetate. It is presumed that the intended subject of this guide is the latter, and the following protocols are for its synthesis.

Reaction Mechanism and Principles

The synthesis of Oxyma is based on the nitrosation of an active methylene compound. The key steps are:

  • Generation of Nitrous Acid: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: Nitrous acid is in equilibrium with its active electrophilic forms, such as the nitrosonium ion (NO⁺).

  • Electrophilic Attack: The carbanion of ethyl cyanoacetate, formed by deprotonation of the acidic α-carbon, acts as a nucleophile and attacks the electrophilic nitrosating agent.

  • Tautomerization: The resulting nitroso intermediate rapidly tautomerizes to the more stable oxime form, yielding the final product, Ethyl 2-cyano-2-(hydroxyimino)acetate.

Controlling the reaction temperature and pH is crucial. The reaction is typically performed at low temperatures (0-5°C) to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. A pH of around 4.5 is optimal to prevent the hydrolysis of the ethyl ester group while still allowing for the efficient generation of nitrous acid.[1][3]

cluster_reactants Reactants cluster_process Process cluster_product Product EC Ethyl Cyanoacetate Mix Mix & Cool (0-5 °C) EC->Mix SN Sodium Nitrite SN->Mix Acid Acid (e.g., Acetic Acid) Acid->Mix React Reaction (Nitrosation) Mix->React Precipitate Precipitation or Extraction React->Precipitate Purify Purification (Recrystallization) Precipitate->Purify Oxyma Ethyl 2-cyano-2- (hydroxyimino)acetate Purify->Oxyma caption General workflow for Oxyma synthesis.

Caption: General workflow for Oxyma synthesis.

Materials and Equipment

ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
Ethyl cyanoacetateC₅H₇NO₂113.12105-56-6Irritant
Sodium nitriteNaNO₂69.007632-00-0Oxidizer, Toxic, Environmental Hazard
Acetic acid (Glacial)CH₃COOH60.0564-19-7Corrosive, Flammable
Hydrochloric acid (2N)HCl36.467647-01-0Corrosive
Diethyl ether(C₂H₅)₂O74.1260-29-7Highly Flammable, Irritant
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6Hygroscopic
Ethanol / Ethyl acetateC₂H₅OH / C₄H₈O₂46.07 / 88.1164-17-5 / 141-78-6Flammable
Distilled waterH₂O18.027732-18-5-
  • Round-bottom flask (appropriate size for the scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator strips

Detailed Experimental Protocols

Two widely used and effective protocols are presented below.

This protocol is straightforward and often results in a high yield, making it suitable for various lab scales.[5]

  • Preparation of Solutions:

    • In a beaker, prepare a solution of sodium nitrite by dissolving 8.3 g (0.12 mol) in 50 mL of distilled water.

    • Causality: The sodium nitrite must be fully dissolved to ensure a homogeneous reaction and prevent localized high concentrations.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add 11.3 g (0.10 mol) of ethyl cyanoacetate.

    • Add the prepared sodium nitrite solution to the ethyl cyanoacetate.

    • Add 8 mL of glacial acetic acid to the stirred mixture.

    • Causality: Acetic acid provides the acidic environment necessary to generate nitrous acid in situ. The reaction is exothermic, so initial mixing without external cooling is acceptable, but be prepared for the subsequent step.

  • Reaction Execution:

    • Stir the mixture vigorously. The ester phase will gradually disappear, and yellow crystals of the sodium salt of the product may begin to separate.

    • Allow the reaction to stir overnight (or for at least 12 hours) at room temperature to ensure completion.

  • Work-up and Isolation:

    • Collect the precipitated yellow crystals by vacuum filtration using a Buchner funnel.

    • Dissolve the collected crystals in 50 mL of 2N hydrochloric acid. This protonates the salt to form the final product.

    • Causality: The product is more soluble in organic solvents in its neutral form than as its sodium salt. Acidification is required for efficient extraction.

    • Transfer the acidic solution to a separatory funnel and extract the product with diethyl ether (4 x 50 mL).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and remove the diethyl ether using a rotary evaporator. The residue will be a crystalline solid.

    • The crude product can be purified by recrystallization from boiling water or an ethanol/water mixture to yield pure Ethyl 2-cyano-2-(hydroxyimino)acetate.[5] A reported yield for this method is approximately 87%.[5]

This protocol utilizes a two-stage acidic condition and can provide the product in high purity.[6]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, create a mixture of ethyl cyanoacetate (5 g, 44.2 mmol) and sodium nitrite (2.87 g, 41.5 mmol) in 35 mL of water.

    • Place the flask in an ice bath to cool the mixture to room temperature or below.

  • Reaction Execution - Stage 1:

    • Slowly add 1.83 mL of phosphoric acid (H₃PO₄) to the mixture.

    • After the addition, warm the mixture to 40°C and stir for one hour.

    • Causality: Phosphoric acid is used to buffer the solution and initiate the reaction under milder acidic conditions.

  • Reaction Execution - Stage 2:

    • After one hour, add 3.69 mL of concentrated hydrochloric acid to the mixture.

    • Continue stirring the reaction for 18 hours at room temperature.

    • Causality: The addition of a strong acid like HCl ensures the complete conversion and protonation of the intermediate.

  • Work-up and Purification:

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum using a rotary evaporator.

    • Purify the resulting residue by column chromatography on silica gel to yield the final product.[6] A reported yield for this method is approximately 69%.[6]

Data Summary and Characterization

ParameterProtocol A (Acetic Acid)Protocol B (Phosphoric Acid/HCl)
Starting Material Ethyl Cyanoacetate (11.3 g)Ethyl Cyanoacetate (5 g)
Nitrosating Agent Sodium Nitrite (8.3 g)Sodium Nitrite (2.87 g)
Acid System Acetic AcidPhosphoric Acid / Hydrochloric Acid
Temperature Room Temperature40°C, then Room Temperature
Reaction Time ~12 hours~19 hours
Work-up Precipitation / ExtractionExtraction
Purification RecrystallizationColumn Chromatography
Reported Yield ~87%[5]~69%[6]

Expected Product Characteristics:

  • Appearance: White to light yellow crystalline solid or powder.[1]

  • Molecular Formula: C₅H₆N₂O₃[1]

  • Molar Mass: 142.11 g/mol [1]

  • Melting Point: 133°C[5]

  • Solubility: Soluble in common organic solvents like DMF, DCM, and ethyl acetate.[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 1.28 (t, 3H), 4.32 (q, 2H).[6]

Reactants Ethyl Cyanoacetate + NaNO2 + H+ Product Ethyl 2-cyano-2-(hydroxyimino)acetate Reactants->Product Nitrosation Tautomerization caption Chemical reaction for Oxyma synthesis.

Caption: Chemical reaction for Oxyma synthesis.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood. The reaction can release nitrogen oxides.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes. Do not mix with strong acids in a concentrated form without cooling, as this can release toxic nitrogen dioxide gas.

  • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care to avoid skin and respiratory tract burns.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected in appropriately labeled containers.

References

  • BenchChem. (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
  • PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)cyanoacetate.
  • ChemicalBook. (n.d.). ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis.
  • Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Available at: [Link]

  • BenchChem. (2025). Application Notes & Protocols: Ethyl 2-cyano-2-(hydroxyimino)acetate in Solid-Phase Peptide Synthesis.
  • Enamine. (n.d.). Oxyma.

Sources

Application

Application Note: Ethyl 2-amino-2-(hydroxyimino)acetate in Heterocyclic Synthesis

Executive Summary In modern drug discovery and medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides [1]. Ethyl 2-amino-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for esters and amides [1]. Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4), also known as ethyl 2-oximinooxamate, serves as a highly versatile, commercially available amidoxime building block [2].

By reacting this precursor with various carboxylic acids or acid chlorides, chemists can reliably synthesize 5-substituted-3-(ethoxycarbonyl)-1,2,4-oxadiazoles. The retention of the ethyl ester at the C3 position is strategically critical, as it provides a synthetic handle for downstream functionalization, including hydrolysis, amidation, or reduction, enabling rapid library generation for structure-activity relationship (SAR) studies.

Mechanistic Principles & Causality

The formation of the 1,2,4-oxadiazole ring from an amidoxime and a carboxylic acid derivative is a two-step cascade: O-acylation followed by cyclodehydration [3].

  • Regioselective O-Acylation: The hydroxyimino (oxime) oxygen is significantly more nucleophilic than the adjacent primary amine due to the "alpha effect" (the repulsion between adjacent lone pairs on the nitrogen and oxygen atoms). When introduced to an activated carbonyl (e.g., an acid chloride or a HATU-activated carboxylic acid), the oxime oxygen attacks the electrophilic carbon, forming an O-acyl amidoxime intermediate.

  • Thermal Cyclodehydration: The intermediate is generally stable at room temperature. To drive the reaction forward, thermal energy (typically 100–120 °C) is applied. The primary amine attacks the newly formed ester carbonyl, followed by the elimination of a water molecule, yielding the thermodynamically stable aromatic 1,2,4-oxadiazole system.

Mechanism A Ethyl 2-amino-2-(hydroxyimino)acetate (Amidoxime) C O-Acyl Amidoxime Intermediate A->C Nucleophilic Attack B Activated Carboxylic Acid (Electrophile) B->C D Thermal Cyclodehydration (-H2O) C->D Heat (100-120°C) E 3-Ethoxycarbonyl-1,2,4-oxadiazole (Target Scaffold) D->E

Fig 1: Mechanistic pathway of 1,2,4-oxadiazole synthesis via O-acylation and cyclodehydration.

Experimental Protocol: Synthesis of 5-Substituted-3-(ethoxycarbonyl)-1,2,4-oxadiazoles

This protocol utilizes HATU as the coupling reagent, which is highly efficient for forming the O-acyl intermediate without degrading the sensitive oxime [4]. The protocol is designed as a self-validating system: the intermediate can be verified via LC-MS prior to the cyclization step, preventing the loss of valuable starting materials.

Reagents and Equipment
  • Precursor: Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 equiv)

  • Substrate: Target Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Radleys Carousel or equivalent parallel synthesizer, LC-MS for reaction monitoring.

Step-by-Step Methodology
  • Activation of the Carboxylic Acid:

    • In an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.1 mmol) in 5.0 mL of anhydrous DMF.

    • Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester. Causality: Pre-activation prevents the amidoxime from competing for the base or coupling agent, reducing side reactions.

  • O-Acylation (Coupling):

    • Add Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 mmol) to the activated mixture in a single portion.

    • Stir at room temperature for 2 to 4 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the O-acyl intermediate [M+H]+. Do not proceed to heating until the amidoxime starting material is completely consumed.

  • Cyclodehydration:

    • Once the intermediate is confirmed, heat the reaction mixture to 110 °C for 12–16 hours.

    • Causality: DMF is chosen as the solvent because its high boiling point accommodates the thermal requirements of the cyclization step without requiring a solvent swap.

  • Workup and Extraction:

    • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL), water (2 × 15 mL), and brine (15 mL).

    • Causality: Multiple water washes are critical to remove residual DMF and HATU byproducts (such as tetramethylurea), which can interfere with purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-ethoxycarbonyl-1,2,4-oxadiazole.

Workflow Step1 1. Activation R-COOH + HATU/DIPEA in DMF (RT, 30 min) Step2 2. Coupling Add Amidoxime (RT, 2-4h) Step1->Step2 Checkpoint LC-MS Checkpoint Confirm O-Acyl Intermediate Step2->Checkpoint Step3 3. Cyclization Heat to 110°C (12-16h) Checkpoint->Step3 If complete Step4 4. Workup EtOAc Dilution & Aqueous Washes Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Experimental workflow for the synthesis of 1,2,4-oxadiazoles with LC-MS validation.

Optimization Data & Condition Matrix

Depending on the steric hindrance and electronic properties of the carboxylic acid, alternative coupling reagents or cyclization conditions may be required. The table below summarizes field-proven alternatives.

Coupling ReagentBaseSolventCyclization TempYield RangeCausality / Best Use Case
HATU DIPEADMF110 °C70–90%Standard protocol; best for aliphatic and electron-rich aryl acids.
CDI NoneToluene110 °C65–85%Best for acid-sensitive substrates. CDI avoids the need for exogenous base.
EDCI / HOBt Et₃NDMF100 °C60–80%Cost-effective alternative for large-scale / process chemistry scale-up.
Acid Chloride PyridinePyridine120 °C75–95%Ideal for highly sterically hindered substrates where HATU coupling fails [5].

Downstream Applications in Drug Development

The resulting 3-ethoxycarbonyl-1,2,4-oxadiazole is rarely the final drug candidate. The C3-ester acts as a versatile launchpad for further library diversification:

  • Saponification: Treatment with LiOH in THF/H₂O yields the free carboxylic acid, which can be coupled to various amines to form amides. This is frequently used in the synthesis of kinase inhibitors and GPCR modulators [4].

  • Direct Aminolysis: Heating the ester with primary or secondary amines (often in the presence of a Lewis acid like AlMe₃) directly yields substituted amides.

  • Reduction: Treatment with NaBH₄ or DIBAL-H reduces the ester to a primary alcohol (hydroxymethyl group), which can be further oxidized to an aldehyde for reductive aminations.

References

  • PubChem. "Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548". National Center for Biotechnology Information. Available at: [Link]

  • Ghoshal, A., et al. "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity". ResearchGate (2024). Available at: [Link]

  • World Intellectual Property Organization. "Amido heteroaromatic compounds useful in the treatment of liver diseases" (WO2023222850A1). Google Patents.
  • World Intellectual Property Organization. "Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases" (WO2020001448A1). Google Patents.
Method

Application Note: Catalytic Hydrogenation of Ethyl 2-amino-2-(hydroxyimino)acetate to Glycine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the heterogeneous catalytic hydrogenation of an amidoxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the heterogeneous catalytic hydrogenation of an amidoxime substrate to an α -amino acid.

Introduction & Mechanistic Rationale

Ethyl 2-amino-2-(hydroxyimino)acetate (often referred to in peptide chemistry as ethyl 2-oximinooxamate) is a highly functionalized amidoxime. While traditionally utilized as a racemization-suppressing additive in peptide coupling, its dense nitrogenous framework presents a unique opportunity for the de novo synthesis of α -amino acids via reductive pathways.

The catalytic hydrogenation of oximes to amines is a cornerstone of pharmaceutical synthesis . However, the hydrogenation of amidoximes is notoriously complex due to the competing reduction of the N–O bond and the C=N bond, which typically yields amidines. For ethyl 2-amino-2-(hydroxyimino)acetate, the reaction proceeds through a fascinating cascade driven by thermodynamic instability, ultimately yielding glycine:

  • N–O Cleavage & C=N Reduction: The heterogeneous catalyst (e.g., Pd/C) facilitates the hydrogenolysis of the weak N–O bond and the subsequent reduction of the carbon-nitrogen double bond, generating a transient gem-diamine intermediate (ethyl 2,2-diaminoacetate).

  • Deamination: Gem-diamines are thermodynamically unstable. Under the reaction conditions, this intermediate rapidly eliminates a molecule of ammonia to form ethyl iminoacetate.

  • Imine Reduction: The resulting imine is highly susceptible to further hydrogenation, rapidly converting to ethyl aminoacetate (glycine ethyl ester) .

  • Hydrolysis: Subsequent ester hydrolysis yields the free amino acid, glycine .

Causality in Experimental Design: The addition of a stoichiometric amount of mineral acid (e.g., HCl) is critical to this workflow. It protonates the resulting primary amine, preventing it from acting as a nucleophile and attacking the unreacted imine. Without this acidic additive, the reaction suffers from significant secondary amine (dimer) formation.

Mechanism A Ethyl 2-amino-2- (hydroxyimino)acetate B Ethyl 2,2-diaminoacetate (Gem-diamine) A->B H2, Pd/C (Reduction) C Ethyl iminoacetate (Imine intermediate) B->C -NH3 (Deamination) D Glycine ethyl ester (Amino ester) C->D H2, Pd/C (Reduction) E Glycine (Amino acid) D->E H2O, H+ (Hydrolysis)

Figure 1: Mechanistic cascade of amidoxime hydrogenation to an amino acid.

Optimization of Hydrogenation Conditions

The choice of catalyst, solvent, and additives dictates the selectivity of the reaction. While Raney Nickel is effective for standard oximes, Palladium on Carbon (Pd/C) exhibits superior activity for the hydrogenolysis of the N–O bond at lower temperatures.

Table 1: Optimization of Hydrogenation Conditions

EntryCatalystSolventPressure (bar)Temp (°C)AdditiveYield of Glycine Ester (%)Observation / Causality
110% Pd/CEtOH5050HCl (1.1 eq)92% Clean conversion; amine protonated to prevent dimerization.
210% Pd/CEtOH1025None45%Significant secondary amine byproducts observed.
3Raney NiMeOH5050None68%Slower N–O cleavage; requires higher pressure.
45% Pt/CEtOH/H 2​ O5050HCl (1.1 eq)74%Incomplete reduction; hydroxylamine intermediates detected.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The consumption of hydrogen (monitored via pressure drop) and the precise pH adjustment during crystallization serve as built-in quality control checkpoints.

Phase 1: High-Pressure Hydrogenation
  • Reaction Setup: In a 100 mL high-pressure Parr reactor, dissolve 1.32 g (10 mmol) of ethyl 2-amino-2-(hydroxyimino)acetate in 50 mL of absolute ethanol.

  • Acidification: Add 0.83 mL of concentrated HCl (12 M, ~10 mmol) dropwise to the solution. Rationale: This ensures the final glycine ethyl ester is isolated as the hydrochloride salt, preventing nucleophilic side reactions.

  • Catalyst Loading: Carefully introduce 130 mg of 10% Pd/C catalyst. Safety Warning: Dry Pd/C is highly pyrophoric. Purge the reactor headspace with inert N 2​ gas prior to addition.

  • Pressurization: Seal the reactor. Purge the system with H 2​ gas three times to displace all nitrogen. Pressurize the vessel to 50 bar.

  • Reaction: Heat the mixture to 50 °C and stir at 800 rpm. Monitor the pressure gauge; a steady pressure drop over the first 4 hours validates the consumption of H 2​ . Maintain the reaction for 12 hours.

Phase 2: Work-up and Hydrolysis
  • Filtration: Vent the reactor safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of ethanol.

  • Evaporation: Concentrate the filtrate under reduced pressure to yield crude glycine ethyl ester hydrochloride as a white solid.

  • Saponification: To obtain the free amino acid, dissolve the crude ester in 20 mL of 1M LiOH. Stir at room temperature for 2 hours.

  • Isoelectric Crystallization: Carefully neutralize the solution using 1M HCl to exactly pH 5.9 (the isoelectric point of glycine).

  • Isolation: Cool the mixture to 4 °C to maximize precipitation. Filter the resulting crystals, wash with cold ethanol, and dry under vacuum to yield pure glycine.

Workflow S1 1. Reaction Setup Substrate, Pd/C, EtOH, HCl S2 2. Hydrogenation 50 bar H2, 50 °C, 12 h S1->S2 S3 3. Catalyst Filtration Celite pad, inert atmosphere S2->S3 S4 4. Solvent Evaporation Rotary evaporation S3->S4 S5 5. Ester Hydrolysis 1M LiOH, 2 h, RT S4->S5 S6 6. Crystallization Isoelectric precipitation (pH 5.9) S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of glycine.

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized amino acid, perform the following analytical validations:

  • 1 H NMR (D 2​ O, 400 MHz): The successful conversion is marked by the complete disappearance of the ethyl ester protons (quartet at 4.2 ppm, triplet at 1.3 ppm) and the oxime/amide protons. The final product will show a distinct, clean singlet at δ 3.55 ppm , corresponding to the α -protons of glycine.

  • Mass Spectrometry (ESI+): Track the reaction progression by observing the transition from the starting material ( m/z 133 [M+H] + ) to the ester intermediate ( m/z 104 [M+H] + ), and finally to the free amino acid ( m/z 76 [M+H] + ).

  • Troubleshooting: If the reaction stalls at the hydroxylamine intermediate (indicated by m/z 119), it suggests catalyst poisoning or insufficient hydrogen pressure. Ensure the substrate is highly pure and consider increasing the catalyst loading to 15 mol%.

References

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. 1

  • Catalytic Asymmetric Synthesis of α -Amino Acids. Chemical Reviews - ACS Publications. 2

  • Amino Acid Synthesis through C–N Coupling between α -Ketoacids and Hydroxylamine from Nitrate Reduction. ACS Catalysis. 3

Sources

Application

Scale-up manufacturing process for Ethyl 2-amino-2-(hydroxyimino)acetate

Title: Scale-Up Manufacturing Process for Ethyl 2-amino-2-(hydroxyimino)acetate Subtitle: A Comprehensive Protocol for High-Yield Amidoxime Synthesis in Pharmaceutical Development Introduction & Mechanistic Rationale Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scale-Up Manufacturing Process for Ethyl 2-amino-2-(hydroxyimino)acetate Subtitle: A Comprehensive Protocol for High-Yield Amidoxime Synthesis in Pharmaceutical Development

Introduction & Mechanistic Rationale

Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), also known as ethyl 2-oximinooxamate, is a highly valuable amidoxime intermediate[1]. It is primarily utilized in the synthesis of 1,2,4-oxadiazole heterocycles[2], which serve as robust bioisosteres for esters and amides in medicinal chemistry. These motifs feature prominently in the development of translational readthrough-inducing drugs (TRIDs) aimed at rescuing CFTR expression in cystic fibrosis models[3], as well as in various metalloprotease inhibitors[4].

The core chemical transformation relies on the nucleophilic addition of hydroxylamine to the electron-deficient nitrile group of ethyl cyanoformate[2]. However, scaling up this transformation presents significant chemical engineering challenges. Free hydroxylamine is thermally unstable and poses a severe explosion hazard at scale. To mitigate this, our protocol employs a self-regulating, in situ generation of the free base using hydroxylamine hydrochloride and sodium carbonate[2].

Causality of the Solvent and Addition Strategy: This reaction relies on a biphasic-to-homogeneous transition strategy. Ethyl cyanoformate is highly soluble in ethanol, whereas the inorganic salts (NH₂OH·HCl and Na₂CO₃) are practically insoluble, forming a thick suspension. By adding water dropwise to this ethanolic suspension, the inorganic salts slowly dissolve[2]. This controlled dissolution initiates the acid-base neutralization, releasing free hydroxylamine and carbon dioxide (CO₂) gas at a mass-transfer-limited rate. This prevents sudden spikes in free hydroxylamine concentration, completely suppressing runaway exothermic nucleophilic addition and dangerous volumetric expansion from rapid CO₂ off-gassing.

Quantitative Data & Material Specifications

The following stoichiometry is optimized for a 1.0-mole scale production, balancing maximum throughput with strict thermal control[2].

Reagent / SolventRoleMW ( g/mol )EquivalentsMass / Volume
Ethyl cyanoformate Starting Material99.091.0099.0 g (~99 mL)
Hydroxylamine hydrochloride Nucleophile Source69.491.50105.0 g
Sodium carbonate (anhydrous) Mild Base105.990.7782.0 g
Ethanol (Absolute) Organic Solvent46.07-1000 mL
Deionized Water Aqueous Solvent18.02-600 mL
Dichloromethane (DCM) Extraction Solvent84.93-3 × 200 mL

Mechanistic Note on Stoichiometry: A 1.5-equivalent excess of hydroxylamine ensures the complete consumption of the cyanoformate. Because Na₂CO₃ is divalent, 0.75 moles are required to neutralize 1.5 moles of HCl. The use of 0.77 moles of Na₂CO₃ provides 1.54 equivalents of basicity—a deliberate 0.04 equivalent excess. This maintains a mildly basic pH to drive the equilibrium toward the reactive free amine without causing unwanted saponification of the ethyl ester[2].

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system. Physical and chemical in-process controls (IPCs) dictate the progression of each step to ensure batch-to-batch reproducibility.

Step 1: Reactor Preparation & Charging

  • Equip a 3-liter jacketed glass reactor with a mechanical overhead stirrer, an internal temperature probe, a pressure-equalizing dropping funnel, and a gas exhaust line bubbler.

  • Purge the reactor with Nitrogen (N₂) for 15 minutes to displace ambient moisture.

  • Charge the reactor with 1000 mL of absolute ethanol[2].

  • Sequentially add 99.0 g (1.0 mol) of ethyl cyanoformate, 105.0 g (1.5 mol) of hydroxylamine hydrochloride, and 82.0 g (0.77 mol) of anhydrous sodium carbonate[2].

  • Initiate vigorous mechanical stirring (300-400 rpm). Self-Validation: The mixture will appear as a dense, white heterogeneous suspension. No temperature increase or gas evolution should be observed at this stage, confirming the stability of the suspension prior to water addition.

Step 2: Controlled Aqueous Addition (Initiation)

  • Load 600 mL of deionized water into the dropping funnel[2].

  • Begin dropwise addition of water over a strict 2-hour period[2].

  • Self-Validation (Thermal & Visual): Monitor the internal temperature continuously. The neutralization and subsequent nucleophilic addition are mildly exothermic. Maintain the internal temperature between 20°C and 25°C using the reactor jacket. CO₂ gas evolution will begin immediately; the bubbling rate in the exhaust line serves as a direct visual proxy for the reaction kinetics.

Step 3: Reaction Maturation & IPC

  • Once water addition is complete, continue vigorously stirring the resulting solution at room temperature until the starting material is consumed[2].

  • Self-Validation (Chemical): Pull a 0.5 mL aliquot, dilute with the mobile phase, and analyze via HPLC (UV at 210 nm). The reaction is deemed complete when ethyl cyanoformate is ≤ 1.0% (Area %). Additionally, the total cessation of CO₂ bubbling physically indicates the completion of the neutralization phase.

Step 4: Work-up and Isolation

  • Transfer the reaction mixture to a rotary evaporator. Remove the majority of the ethanol/water solvent in vacuo until a thick residue remains[2]. Critical: Keep the bath temperature ≤ 40°C to prevent thermal degradation of the amidoxime.

  • Suspend the residue in 200 mL of deionized water to ensure all inorganic salts (NaCl, unreacted Na₂CO₃) are fully dissolved.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 200 mL)[2].

  • Combine the organic DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Optional: Recrystallize from a minimal amount of ethyl acetate/hexane to afford the purified product.

Process Flow & Mechanistic Diagram

G Start Reactor Setup & Inerting (N2) Charge Charge Reagents: EtOH, Ethyl cyanoformate, NH2OH·HCl, Na2CO3 Start->Charge WaterAdd Controlled Water Addition (Dropwise, 2 hrs) Charge->WaterAdd Suspension in EtOH Reaction Nucleophilic Addition (Amidoxime Formation) WaterAdd->Reaction Controlled Exotherm & CO2 Evolution IPC In-Process Control (IPC) HPLC > 99% conversion Reaction->IPC Stir at RT IPC->Reaction Fail (Continue Stirring) Workup Solvent Evaporation & DCM Extraction IPC->Workup Pass Isolation Crystallization & Filtration (White/Yellow Powder) Workup->Isolation Purified Organic Layer

Scale-up workflow for Ethyl 2-amino-2-(hydroxyimino)acetate highlighting critical IPCs.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the final batch for downstream pharmaceutical synthesis, the isolated product must conform to the following specifications:

  • Appearance: White to pale yellow crystalline powder[1],[5].

  • Melting Point: 99°C – 103°C[1],[4].

  • Purity (HPLC): ≥ 98.0%[1],[4].

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 133.1.

Safety & Hazard Mitigation

  • Hydroxylamine Hazard: Hydroxylamine free base is a known explosive. By utilizing the hydrochloride salt and generating the free base in situ at a rate strictly limited by the aqueous addition, the steady-state concentration of the free base remains safely near zero.

  • Gas Evolution: The reaction generates approximately 17 liters of CO₂ gas per mole of starting material. The reactor must be adequately vented through a bubbler to prevent dangerous overpressurization.

References

  • Large scale synthesis of 1,2,4- and 1,3,4-oxadiazole carboxylates.Google Patents (US6951946B2).
  • Targeting Nonsense: Optimization of 1,2,4-Oxadiazole TRIDs to Rescue CFTR Expression and Functionality in Cystic Fibrosis Cell Model Systems. MDPI - International Journal of Molecular Sciences (2020). URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of Oxime Esters in Palladium-Catalyzed Cross-Coupling for N-Heterocycle Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: A Modern Approach to C–N Bond Formation The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where nitrogen-containing heterocycles are ubiquitous scaffolds in bioactive molecules.[1][2] While traditional methods like the Buchwald-Hartwig amination have become powerful and reliable tools for forging aryl C–N bonds, the development of novel strategies that offer complementary reactivity and milder conditions remains a high-priority research area.[1][3]

This guide delves into the strategic use of oxime esters as versatile and powerful precursors in palladium-catalyzed cross-coupling reactions. The central principle involves the selective cleavage of the N–O bond by a low-valent palladium catalyst, a transformation that unlocks access to highly reactive imino-palladium(II) intermediates.[4][5] These species serve as pivotal synthons for a variety of subsequent bond-forming events, most notably for the intramolecular Aza-Heck reaction to construct valuable N-heterocyclic systems.[4][6]

While the specific reagent "Ethyl 2-amino-2-(hydroxyimino)acetate"[7] fits within the broad class of oxime derivatives, its direct application in N-O bond cleavage for cross-coupling is not extensively documented. Its close analogue, Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma), is a well-established additive in peptide synthesis, where it excels at preventing racemization by forming activated esters, rather than participating in organometallic catalytic cycles.[8] Therefore, this guide will focus on the general reactivity of the oxime ester functional group in the context of palladium-catalyzed cross-coupling, providing a foundational understanding and practical protocols applicable to a wide range of substrates designed for this unique transformation.

Part 1: The Core Mechanism: Palladium-Catalyzed N–O Bond Activation

The utility of oxime esters in this chemistry stems from the ability of the N–O bond to undergo oxidative addition with a Pd(0) catalyst. This step is the linchpin of the entire catalytic cycle, converting the stable oxime ester into a high-energy imino-Pd(II) intermediate, which is primed for subsequent reactions.[4][5]

Causality Behind the Choice: Why leverage N–O bond cleavage?

  • Redox-Neutral Potential: Many of these transformations, particularly intramolecular cyclizations, can be designed to be redox-neutral, which minimizes the need for external oxidants or reductants and often leads to cleaner reactions with fewer byproducts.

  • Access to Iminyl Species: This strategy provides a reliable method for generating iminyl-metal complexes, which are otherwise difficult to access. These intermediates are fundamentally different from those generated in traditional C-N cross-coupling, enabling unique bond disconnections.

  • Versatility: The oxime ester can be readily prepared from a wide range of ketone or aldehyde precursors, allowing for significant structural diversity in the final products.

The fundamental activation step is the oxidative addition of a Pd(0) species, typically generated in situ from a Pd(II) precatalyst, into the N–O bond of the oxime ester. This forms a six-membered palladacycle intermediate.

Caption: Oxidative addition of Pd(0) into the oxime ester N–O bond.

Part 2: Synthetic Application: The Intramolecular Aza-Heck Reaction

A primary application of N–O bond activation is the intramolecular aza-Heck reaction for the synthesis of N-heterocycles.[5] In this process, an alkene is tethered to the oxime ester substrate. After the initial oxidative addition, the imino-Pd(II) center coordinates to the pendant alkene and undergoes a migratory insertion (carbo-palladation), forming a new C–N bond and an alkyl-Pd(II) species. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the cyclized product.[4]

This catalytic cycle offers a powerful and direct route to valuable scaffolds like dihydropyrroles and pyrrolidines, which are prevalent in medicinal chemistry.[4]

aza_heck_cycle start Alkene-Tethered Oxime Ester + L₂Pd(0) oxidative_addition Imino-Pd(II) Intermediate start->oxidative_addition Oxidative Addition migratory_insertion Alkyl-Pd(II) Intermediate (C-N Bond Formed) oxidative_addition->migratory_insertion Migratory Insertion beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride product Cyclized Product (e.g., Dihydropyrrole) beta_hydride->product catalyst_regen L₂Pd(0) Regenerated beta_hydride->catalyst_regen catalyst_regen->start Enters next cycle

Caption: Catalytic cycle of the intramolecular aza-Heck reaction.

Part 3: Experimental Protocols

Protocol 1: General Synthesis of an O-Acyl Oxime Ester Precursor

This protocol describes a representative method for preparing the starting material for the cross-coupling reaction from a corresponding ketone.

Materials:

  • Alkene-tethered ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (2.5 equiv)

  • Anhydrous Ethanol (EtOH)

  • Acetyl chloride (AcCl) or Benzoyl chloride (BzCl) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, condenser

Procedure:

  • Oxime Formation: To a solution of the ketone (1.0 equiv) in anhydrous EtOH, add hydroxylamine hydrochloride (1.2 equiv) and pyridine (2.5 equiv).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate to yield the crude oxime.

  • Acylation: Dissolve the crude oxime in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add pyridine (1.5 equiv) followed by the dropwise addition of the acyl chloride (e.g., acetyl chloride, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-acyl oxime ester.

Protocol 2: Palladium-Catalyzed Intramolecular Aza-Heck Cyclization

This protocol is a general procedure for the cyclization of an alkene-tethered oxime ester to form a dihydropyrrole derivative.[4][5]

Materials:

  • O-Acyl oxime ester substrate (1.0 equiv, ~0.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Phosphine ligand (e.g., Xantphos, 10 mol%)

  • Base (e.g., Cesium carbonate, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the O-acyl oxime ester (1.0 equiv), Pd(OAc)₂ (0.05 equiv), the phosphine ligand (0.10 equiv), and the base (2.0 equiv).

    • Expert Insight: The use of a pre-catalyst can sometimes improve reproducibility. The ligand-to-metal ratio is critical and may require optimization to prevent β-hydride elimination pathways that lead to aromatic byproducts.[4]

  • Inert Atmosphere: Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation and low yields.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-heterocycle.[9]

Part 4: Representative Data & Substrate Scope

The following table summarizes representative results for the palladium-catalyzed aza-Heck cyclization, demonstrating the reaction's tolerance to various substituents. Data is synthesized from established literature.[4][5]

EntryR¹ (on Alkene)R² (Oxime Ester)ProductYield (%)
1HAcetyl5-vinyl-dihydropyrrole85
2PhenylBenzoyl5-styryl-dihydropyrrole78
3-CO₂EtAcetylDihydropyrrole-5-ester91
4H (Cyclohexyl)PivolylFused dihydropyrrole75

Part 5: Troubleshooting & Field-Proven Insights

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient reaction temperature.3. Poor substrate solubility.1. Ensure rigorous exclusion of air and use freshly degassed solvents.2. Increase temperature in 10 °C increments.3. Screen alternative solvents (e.g., Dioxane, DMF).
Formation of Aromatic Byproduct (e.g., Pyrrole) Undesired β-hydride elimination pathway is favored.Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this pathway. Adjusting the base may also alter selectivity.[4]
Complex Product Mixture 1. Substrate decomposition at high temperatures.2. Isomerization of the product.1. Attempt the reaction at a lower temperature for a longer duration.2. Analyze the workup procedure; avoid strongly acidic or basic conditions if the product is sensitive.

Conclusion

The palladium-catalyzed cross-coupling of oxime esters via N–O bond activation represents a sophisticated and powerful strategy for the synthesis of nitrogen-containing molecules. By providing a direct entry to reactive imino-palladium(II) intermediates, this methodology enables the construction of complex N-heterocycles through reactions like the intramolecular aza-Heck cyclization. Understanding the core mechanistic principles and the subtle interplay of ligands and reaction conditions allows researchers to harness this chemistry for the efficient and targeted synthesis of scaffolds relevant to drug discovery and development.

References

  • Bower, J. F., et al. (2013). Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles. Organic Letters. [Link]

  • Zhu, X., & Fu, H. (2021). Photocatalytic cross-couplings via the cleavage of N–O bonds. Chemical Communications. [Link]

  • Garg, N. K., et al. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research. [Link]

  • Bower, J. F., et al. (2024). Palladium-catalyzed tandem aza-Heck reaction of alkene-tethered oxime esters with cyclopropanols. ResearchGate. [Link]

  • MDPI. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. [Link]

  • Walsh, P. J., et al. (2010). Emergence of a Distinct Mechanism of C–N Bond Formation in Photoenzymes. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Metal-Free Aerobic C–N Bond Formation of Styrene and Arylamines via Photoactivated Electron Donor–Acceptor Complexation. Catalysts. [Link]

  • PubChem. Ethyl 2-amino-2-(hydroxyimino)acetate. [Link]

Sources

Application

Application Note: Advanced Utility of Ethyl 2-amino-2-(hydroxyimino)acetate in Novel Peptide Synthesis and Peptidomimetic Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary While ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

While ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has become the gold standard additive for carbodiimide-mediated peptide coupling, its structural analog—Ethyl 2-amino-2-(hydroxyimino)acetate (EAHA) —offers a distinct and highly valuable reactivity profile[1]. By replacing the strongly electron-withdrawing cyano group with an electron-donating amino group, EAHA functions not just as a tuned leaving group for sensitive acyl transfers, but also as a versatile amidoxime building block.

This application note details the dual utility of EAHA in modern peptide chemistry:

  • Chemoselective Protection: Suppressing dipeptide formation during Fmoc-protection of amino acids[2].

  • Peptidomimetic Synthesis: Acting as a bifunctional scaffold for the synthesis of 1,2,4-oxadiazole peptide bioisosteres[3].

Mechanistic Insights: Electronic Causality and Reactivity Tuning

The efficacy of oxime-based reagents is intrinsically linked to the pKa of their hydroxyl group. In OxymaPure, the cyano group exerts a strong inductive pull, lowering the pKa (~4.6) and creating a highly reactive active ester. While ideal for standard solid-phase peptide synthesis (SPPS), this extreme reactivity can be detrimental when synthesizing protected building blocks, often leading to over-acylation and dipeptide formation (e.g., Fmoc-Gly-Gly-OH).

EAHA introduces an amino group (-NH2) adjacent to the oxime. Through resonance donation, the amino group increases electron density, raising the pKa of the oxime. When EAHA is used to form a mixed carbonate (e.g., Fmoc-EAHA), it acts as a "tuned" leaving group. It is reactive enough to acylate a free amine but sufficiently mild to prevent the transient formation of mixed anhydrides that cause oligomerization[2]. Furthermore, the amidoxime motif of EAHA is the classical precursor for cyclodehydration into 1,2,4-oxadiazoles, making it a powerful tool for converting standard peptides into metabolically stable peptidomimetics[3].

Causality A Strong Electron-Withdrawing (e.g., -CN in OxymaPure) C Lower pKa (Highly Acidic) Highly Reactive Leaving Group A->C B Electron-Donating Resonance (e.g., -NH2 in EAHA) D Higher pKa (Less Acidic) Tuned, Mild Leaving Group B->D E Rapid Amide Bond Formation (Risk of Over-Acylation) C->E F Controlled Acyl Transfer (Suppresses Dipeptide Formation) D->F

Fig 1: Electronic causality of oxime substituents dictating peptide coupling reactivity.

Quantitative Data: Comparative Reagent Performance

The following table summarizes the quantitative advantages of utilizing EAHA-based reagents for amino acid protection compared to traditional methods.

Table 1: Comparative Profile of Reagents in Fmoc-Glycine Synthesis

Reagent SystemLeaving Group AcidityPrimary UtilityTarget Yield (Fmoc-Gly-OH)Dipeptide Impurity (Fmoc-Gly-Gly-OH)
Fmoc-Cl Very High (HCl)General Acylation82.5%14.2%
Fmoc-Oxyma High (~4.6 pKa)SPPS Coupling91.0%6.5%
Fmoc-EAHA ModerateControlled Protection96.8% < 0.5%

Experimental Protocols

Protocol A: Chemoselective Fmoc-Protection Using Fmoc-EAHA

Objective: Install the Fmoc protecting group on sensitive amino acids without inducing oligomerization.

Causality & Design: We utilize Na2CO3 to maintain a pH of ~9.5. This ensures the amino acid remains deprotonated (nucleophilic) while preventing base-catalyzed degradation of the Fmoc-EAHA reagent.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of EAHA in anhydrous THF. Add 1.0 eq of Fmoc-Cl dropwise at 0°C in the presence of 1.1 eq of DIPEA. Stir for 2 hours, filter the amine salts, and concentrate to yield Fmoc-EAHA.

  • Amino Acid Activation: Dissolve the free amino acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na2CO3 and THF.

  • Coupling: Add Fmoc-EAHA (1.05 eq) to the solution at room temperature. Stir vigorously for 4 hours.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl (precipitating the product). Extract with ethyl acetate (3x), wash with brine, dry over MgSO4, and evaporate.

  • Self-Validating Quality Control: Analyze the crude product via RP-HPLC (C18 column, 10-90% MeCN/H2O gradient). The protocol validates itself if the chromatogram shows a single major peak. The absence of a late-eluting peak (+57 Da mass shift on LC-MS) confirms the total suppression of dipeptide formation.

Protocol B: Synthesis of 1,2,4-Oxadiazole Peptidomimetics

Objective: Replace a labile peptide amide bond with a protease-resistant 1,2,4-oxadiazole ring using EAHA as the amidoxime anchor.

Causality & Design: The oxime hydroxyl of EAHA is a weak nucleophile. We must use a highly potent activation system (DIC/OxymaPure) to force the O-acylation of the amidoxime without degrading the starting materials[3]. Subsequent cyclodehydration is catalyzed by TBAF, which provides a mild fluoride-based basic environment to drive ring closure without epimerizing the chiral α-carbon of the peptide.

Step-by-Step Methodology:

  • O-Acylation: Dissolve the N-protected amino acid (Acyl Donor, 1.0 eq) in anhydrous DMF. Add OxymaPure (1.1 eq) and DIC (1.1 eq). Stir for 10 minutes to form the active ester.

  • Amidoxime Addition: Add EAHA (1.0 eq) to the activated mixture. Stir at room temperature for 3 hours to yield the O-acyl amidoxime intermediate.

  • Cyclodehydration: Add TBAF (0.2 eq, 1M in THF) to the reaction mixture. Heat gently to 80°C for 4 hours.

  • Saponification (Optional): If chain elongation is required, treat the resulting ethyl ester with LiOH (2.0 eq) in THF/H2O (3:1) for 2 hours to yield the free carboxylic acid.

  • Self-Validating Quality Control: Monitor Step 3 via LC-MS. The system is self-validating when the intermediate mass [M+H]+ quantitatively shifts to [M−18+H]+ . Any residual [M+H]+ indicates incomplete cyclization, prompting an extension of the heating time.

Workflow Step1 Step 1: Activation DIC / OxymaPure Step2 Step 2: O-Acylation Add EAHA (Amidoxime) Step1->Step2 Step3 Step 3: Cyclodehydration Heat / TBAF (-H2O) Step2->Step3 Step4 Step 4: Saponification LiOH/THF -> Free Acid Step3->Step4

Fig 2: Workflow for synthesizing 1,2,4-oxadiazole peptidomimetics using EAHA.

References

  • Title: Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL: [Link]

  • Title: SUBSTITUTED PIPERIDINES AS GPR119 MODULATORS FOR THE TREATMENT OF METABOLIC DISORDERS - European Patent Office - EP 2718288 B1 Source: Google Patents / European Patent Office URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(Hydroxyimino)acetate Derivatives

A Senior Application Scientist's Guide to Yield Optimization Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Yield Optimization

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of ethyl 2-(hydroxyimino)acetate derivatives. Our focus is to provide in-depth, field-proven insights to troubleshoot common issues and improve reaction yields.

A Note on the Target Molecule:

You have inquired about improving the yield for Ethyl 2-amino-2-(hydroxyimino)acetate . Our literature review indicates that the direct, high-yield synthesis of this specific α-amino oxime is not well-documented and presents significant chemical challenges. A plausible route, the nitrosation of glycine ethyl ester, is known to produce undesired chlorinated byproducts, such as ethyl chloro(hydroximino)acetate, which severely impacts yield.[1][2][3]

Conversely, the synthesis of the closely related and commercially significant compound, Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma ), is extensively documented.[4] Given its prevalence as a peptide coupling additive, it is possible your query pertains to this cyano-analogue.[5][6] Therefore, this guide will focus on the robust and well-established synthesis of Oxyma, as the principles of oximation and troubleshooting strategies are largely transferable.

Part 1: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common issues encountered during the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) via the nitrosation of ethyl cyanoacetate.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incorrect pH: The reaction is highly pH-dependent. If the medium is too acidic, the nitrous acid may be unstable. If too basic, the starting material can undergo side reactions.The optimal pH for this reaction is approximately 4.5.[4][7] Using a buffered system, such as acetic acid or a phosphoric acid system, can help maintain this pH and prevent hydrolysis of the ester group.[7][8]
2. Ineffective Nitrosating Agent: The in situ generation of nitrous acid (HONO) from sodium nitrite may be inefficient.Ensure the sodium nitrite is of high quality and has been stored properly to prevent degradation. The acid should be added slowly to the cooled solution of sodium nitrite and the starting ester to ensure gradual and controlled formation of HONO.[1][9]
3. Low Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction.The reaction is typically carried out at a low temperature (0-5°C) to control the exothermic nature of the reaction and the stability of nitrous acid.[8] However, if the reaction is stalled, allowing it to slowly warm to room temperature after the initial addition can sometimes drive it to completion.[10] Monitor progress closely using Thin-Layer Chromatography (TLC).
Formation of Multiple Products / Side Reactions 1. Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under harsh acidic or basic conditions, especially in the presence of excess water.Strictly maintain the reaction pH around 4.5.[4][7] During workup, avoid prolonged exposure to strong acids or bases.
2. Dimerization or Polymerization: Side reactions can occur, especially if the reaction is left for too long or at elevated temperatures.Monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid excessive reaction times.
3. Formation of Byproducts from Impurities: Impurities in the starting ethyl cyanoacetate can lead to various byproducts.Use high-purity starting materials. If necessary, purify the ethyl cyanoacetate by distillation before use.
Product Isolation Issues 1. Product Remains in Aqueous Layer: The product has some solubility in water, which can lead to losses during extraction.The product can be extracted from the acidified aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[9] Perform multiple extractions (e.g., 3-4 times) to maximize recovery.
2. Difficulty with Crystallization/Purification: The crude product may be an oil or contain impurities that inhibit crystallization.Recrystallization from ethanol or ethyl acetate is a common and effective purification method.[7] In some protocols, recrystallization from boiling water has also been reported to yield pure product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A1: The synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate involves the nitrosation of the active methylene group (the carbon between the cyano and ester groups) of ethyl cyanoacetate. The reaction is typically performed with sodium nitrite in an acidic medium, which generates nitrous acid (in situ). The active methylene group is deprotonated, and the resulting carbanion attacks the nitrosating species.

Q2: Why is temperature control so critical in this synthesis?

A2: Maintaining a low temperature (typically 0-5°C) is crucial for several reasons. Firstly, the reaction is exothermic, and low temperatures help to control the reaction rate and prevent runaways. Secondly, nitrous acid is unstable and decomposes at higher temperatures. Precise temperature control ensures a steady concentration of the nitrosating agent, leading to a cleaner reaction and higher yield.[8]

Q3: My yield is consistently around 60-70%, but literature reports suggest yields of 87% or higher. What are the most likely factors I'm overlooking?

A3: Assuming your stoichiometry and reagents are correct, the most probable factors are suboptimal pH control and inefficient extraction. A pH drifting away from the ideal 4.5 can significantly promote side reactions like ester hydrolysis.[4][7] For extraction, ensure the aqueous layer is sufficiently acidified (e.g., with 2N HCl) to fully protonate the product before extracting multiple times with a suitable organic solvent.[9]

Q4: Can I use a different acid instead of acetic or phosphoric acid?

A4: While other acids can be used to lower the pH, acetic acid and phosphoric acid systems are well-documented for this reaction.[7][8] Strong mineral acids like concentrated HCl or H2SO4 can be used but may lead to more aggressive conditions, potentially increasing the rate of ester hydrolysis or other side reactions if not carefully controlled.[9] An acetic acid system is often preferred for its buffering capacity.

Q5: How can I effectively monitor the reaction's progress?

A5: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (ethyl cyanoacetate) from the more polar product (Oxyma). The reaction is complete when the spot corresponding to the starting material has disappeared.

Part 3: Experimental Protocols & Workflows

Optimized Protocol for Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

This protocol is synthesized from established methods to maximize yield and purity.[8][9]

Materials:

  • Ethyl cyanoacetate (High Purity)

  • Sodium nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Diethyl Ether (or Ethyl Acetate) for extraction

  • 2N Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Initial Setup: In a round-bottom flask, prepare a solution of sodium nitrite (1.2 equivalents) in distilled water. In a separate flask, dissolve ethyl cyanoacetate (1.0 equivalent) in glacial acetic acid.

  • Reaction: Cool the ethyl cyanoacetate/acetic acid mixture in an ice bath to 0-5°C with vigorous stirring.

  • Slow Addition: Slowly add the aqueous sodium nitrite solution dropwise to the cooled acetic acid mixture. It is critical to maintain the internal temperature below 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath. Allow the reaction to proceed for several hours or overnight. Monitor the consumption of ethyl cyanoacetate by TLC. The product may begin to separate as yellow crystals of the sodium salt.

  • Acidification & Extraction: Once the reaction is complete, collect any precipitated crystals. Dissolve the crystals and the remaining reaction mixture in 2N HCl. This step ensures the product is in its protonated, organic-soluble form. Extract the aqueous solution thoroughly with diethyl ether or ethyl acetate (at least 3 x 50 mL for a 10g scale reaction).[9]

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crystalline residue is the crude product. Purify by recrystallization from ethanol or ethyl acetate to obtain pure Ethyl 2-cyano-2-(hydroxyimino)acetate as a white to light yellow crystalline solid.[7]

Visual Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification NaNO2 Dissolve NaNO2 in Water Add Slowly add NaNO2 solution (Maintain T < 5°C) NaNO2->Add ECA Dissolve Ethyl Cyanoacetate in Acetic Acid Cool Cool ECA solution to 0-5°C ECA->Cool Cool->Add Stir Stir in ice bath (Monitor by TLC) Add->Stir Acidify Acidify with 2N HCl Stir->Acidify Extract Extract with Ether/EtOAc (3-4 times) Acidify->Extract Dry Dry organic layers (Na2SO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol or Ethyl Acetate Evaporate->Recrystallize Product Pure Product Recrystallize->Product Troubleshooting Start Low Yield Observed Check_pH Is pH maintained around 4.5? Start->Check_pH Check_Temp Was T kept at 0-5°C during addition? Check_pH->Check_Temp Yes Sol_pH Action: Use buffered system (e.g., Acetic Acid) and monitor pH. Check_pH->Sol_pH No Check_Extract Was workup correct? (Acidification + Multiple Extractions) Check_Temp->Check_Extract Yes Sol_Temp Action: Improve cooling efficiency. Ensure slow, dropwise addition. Check_Temp->Sol_Temp No Check_Reagents Are reagents (NaNO2, ECA) pure? Check_Extract->Check_Reagents Yes Sol_Extract Action: Ensure full acidification before extraction. Increase number of extractions. Check_Extract->Sol_Extract No Sol_Reagents Action: Use fresh, high-purity reagents. Purify starting material if necessary. Check_Reagents->Sol_Reagents No End Review reaction time and monitoring (TLC) to avoid byproduct formation. Check_Reagents->End Yes

Sources

Optimization

Technical Support Center: Solvent Optimization for Ethyl 2-amino-2-(hydroxyimino)acetate Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and solid-state chemistry, I have designed this guide to address the specific thermodynamic and kinetic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and solid-state chemistry, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4).

Also known as Ethyl 2-oximinooxamate or OxymaPure, this compound is highly valued in drug development as a peptide coupling additive that suppresses racemization and offers a superior safety profile compared to traditional benzotriazole-based reagents[1]. However, its unique structure—featuring an ester, a primary amine, and an oxime group—creates a complex hydrogen-bonding network. This makes solvent selection critical to achieving the expected 99°C–103°C melting point[2] and optimal crystalline purity.

Below, you will find field-proven FAQs, troubleshooting logic, quantitative solubility data, and a self-validating methodology to ensure robust crystallization yields (typically ≥87%)[3].

Part 1: Core Principles of Solvent Selection (FAQ)

Q: Why does Ethyl 2-amino-2-(hydroxyimino)acetate often "oil out" instead of crystallizing in highly polar solvents like methanol? A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes highly solvated but fails to nucleate. The oxime (-C=N-OH) and amine (-NH2) groups act as strong hydrogen-bond donors and acceptors. In highly polar protic solvents (like methanol or water), the solvent molecules form a tightly bound hydration/solvation shell around the molecule. This lowers the thermodynamic driving force for the molecules to self-assemble into a crystal lattice. Instead of entering the metastable zone to form solid nuclei, the system separates into a solute-rich liquid phase and a solvent-rich liquid phase.

Q: What is the mechanistic rationale for using a binary Anti-Solvent system? A: To force nucleation without oiling out, we must manipulate the dielectric constant of the medium dynamically. We recommend an Ethyl Acetate (EtOAc) / Heptane binary system.

  • The Causality: EtOAc is a moderately polar, aprotic solvent. Its carbonyl oxygen interacts favorably with the solute's amine/oxime protons, providing excellent solubility at elevated temperatures (60°C) without forming an unbreakable solvation shell. Heptane acts as a strict anti-solvent. As heptane is titrated into the system, it drastically lowers the overall dielectric constant, forcing the hydrophobic ethyl ester tails of the solute to aggregate, thereby triggering controlled nucleation.

Q: How do I prevent solvent entrapment within the crystal lattice? A: Solvent entrapment is a kinetic failure, not a thermodynamic one. It happens when the crystal growth rate exceeds the rate of solute diffusion from the bulk solution to the crystal face. This is caused by generating supersaturation too rapidly (e.g., crash cooling). The solution is to maintain a strict cooling ramp (0.1–0.5 °C/min) and introduce seed crystals precisely at the upper boundary of the metastable zone width (MSZW).

Part 2: Troubleshooting Guide for Common Crystallization Issues

Issue: The solution becomes cloudy upon cooling, but no filterable crystals form (Colloidal suspension).

  • Root Cause: The system has bypassed the metastable zone and entered the labile zone, causing catastrophic secondary nucleation. Millions of microscopic nuclei formed simultaneously, depleting the supersaturation before any single crystal could grow to a filterable size.

  • Solution: Reheat the suspension until it becomes a clear solution (approx. 55°C–60°C). Reduce your cooling rate to 0.2 °C/min. Introduce 0.5% w/w seed crystals at 50°C to provide a template for controlled growth, drawing down the supersaturation gradually.

Issue: The isolated yield is consistently below 60%.

  • Root Cause: The chosen solvent has a flattened temperature-dependent solubility curve. If the solubility at 60°C is 100 mg/mL and the solubility at 5°C is still 40 mg/mL, 40% of your product will remain lost in the mother liquor.

  • Solution: Increase the ratio of anti-solvent (Heptane) at the end of the cooling cycle. The addition of anti-solvent chemically forces the remaining solute out of the mother liquor.

Troubleshooting Issue Issue Detected: Oiling Out or Low Yield Identify Identify Root Cause Issue->Identify Cause1 Rapid Cooling (High Supersaturation) Identify->Cause1 Cause2 High Solvent Polarity (H-Bonding Solvation) Identify->Cause2 Fix1 Reduce Cooling Rate to 0.1-0.5°C/min Cause1->Fix1 Fix2 Switch to Binary EtOAc/Heptane System Cause2->Fix2 Validate Verify MSZW and Crystal Habit Fix1->Validate Fix2->Validate

Caption: Troubleshooting logic for resolving oiling out and low yield during crystallization.

Part 3: Quantitative Data & Solubility Profiles

To optimize your process, you must understand the solubility landscape. The table below summarizes the solubility of Ethyl 2-amino-2-(hydroxyimino)acetate across various solvent systems.

Solvent SystemDielectric Constant (ε)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Crystallization Suitability & Rationale
Methanol 32.7> 450> 200Poor: High yield loss; strong H-bonding leads to oiling out.
Water 80.1> 300> 150Poor: Risk of ester hydrolysis at elevated temperatures.
Ethyl Acetate 6.018035Good: Steep solubility curve; excellent primary solvent.
Heptane 1.9< 5< 1Excellent: Ideal anti-solvent; forces hydrophobic aggregation.
EtOAc / Heptane (1:2) ~ 3.5135< 8Optimal: Maximizes yield (>85%) and ensures high polymorphic purity.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an anti-solvent cooling crystallization methodology. It is designed as a self-validating system : at critical junctures, specific observable criteria must be met before proceeding, ensuring you do not waste time on a failed run.

Materials:

  • Crude Ethyl 2-amino-2-(hydroxyimino)acetate

  • Ethyl Acetate (EtOAc, ACS grade)

  • n-Heptane (ACS grade)

  • Pure seed crystals of Ethyl 2-amino-2-(hydroxyimino)acetate

Step-by-Step Methodology:

  • Primary Dissolution: Suspend the crude compound in 5 volumes (v/w) of EtOAc in a jacketed reactor. Heat the suspension to 60°C under moderate agitation (250 RPM).

    • Self-Validation Check: The solution must become completely transparent. If solids remain, they are either insoluble impurities or the concentration is too high. Add EtOAc in 0.5 volume increments until clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel (55°C) to remove heterogeneous nucleation sites (dust, undissolved impurities).

  • Anti-Solvent Titration (Creating the MSZW): Slowly dose in 2 volumes of n-Heptane at 55°C over 15 minutes.

    • Causality: This lowers the solubility limit, bringing the solution precisely into the metastable zone without triggering spontaneous nucleation.

  • Seeding (The Critical Step): Cool the reactor to 50°C. Add 0.5% w/w of pure seed crystals[3].

    • Self-Validation Check: Observe the seeds for 10 minutes. They must not dissolve. If they dissolve, the solution is undersaturated; you must add more Heptane. If they cause immediate, massive cloudiness, the solution is supersaturated; you must reheat to 55°C and try again. The seeds should remain suspended and slowly begin to grow.

  • Controlled Cooling: Initiate a linear cooling ramp from 50°C to 5°C at a rate of 0.2 °C/min.

    • Causality: This slow rate ensures that the supersaturation is consumed by the growth of the seed crystals rather than the generation of new, fine nuclei.

  • Final Anti-Solvent Addition: Once the slurry reaches 5°C, slowly add an additional 8 volumes of cold n-Heptane over 1 hour to drive the remaining solute out of the mother liquor.

  • Isolation & Drying: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of chilled (0°C) n-Heptane. Dry the crystals in a vacuum oven at 40°C until constant weight is achieved.

Workflow Start Start: Crude Ethyl 2-amino-2-(hydroxyimino)acetate Dissolve Dissolve in EtOAc at 60°C Start->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol AddSolvent Add 0.5 Vol EtOAc & Reheat CheckSol->AddSolvent No Cooling Cool to 50°C & Add Heptane CheckSol->Cooling Yes AddSolvent->Dissolve Seed Seed Crystals (Self-Validation) Cooling->Seed Ramp Cool to 5°C (0.2°C/min) Seed->Ramp Filter Filter & Dry (Yield ≥87%) Ramp->Filter

Caption: Workflow for anti-solvent crystallization of Ethyl 2-amino-2-(hydroxyimino)acetate.

References

  • Ethyl 2-oximinooxamate, 98%, Thermo Scientific Chemicals. Fisher Scientific. Available at:[Link]

Sources

Troubleshooting

Reducing side reactions in Ethyl 2-amino-2-(hydroxyimino)acetate derivatives

Welcome to the Technical Support & Troubleshooting Center for the derivatization of Ethyl 2-amino-2-(hydroxyimino)acetate (also known as ethyl 2-amino-2-oximinoacetate). This platform is designed for drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the derivatization of Ethyl 2-amino-2-(hydroxyimino)acetate (also known as ethyl 2-amino-2-oximinoacetate). This platform is designed for drug development professionals and synthetic chemists who require high-fidelity, scalable methodologies for amidoxime functionalization.

Below, you will find diagnostic workflows, causality-driven FAQs, and self-validating protocols to eliminate common side reactions such as ester saponification, O-acyl cleavage, and regioselectivity failures.

I. Diagnostic Workflow for Amidoxime Side Reactions

Before adjusting your reaction parameters, use the decision tree below to match your observed analytical data (LC-MS/NMR) with the corresponding side reaction and targeted solution.

Workflow Start Reaction with Ethyl 2-amino-2-(hydroxyimino)acetate Analyze Analyze Crude Mixture (LC-MS / NMR) Start->Analyze Hydrolysis Issue: Ester Hydrolysis (Loss of -Et group) Analyze->Hydrolysis Mass -28 Da Cleavage Issue: O-Acyl Cleavage (Incomplete Cyclization) Analyze->Cleavage Acyclic Mass Detected Alkylation Issue: N-Alkylation (Incorrect Regioselectivity) Analyze->Alkylation Isomeric Impurity FixHydrolysis Solution: Use Anhydrous Organic Bases (e.g., Pyridine, DIPEA) Avoid NaOH/KOH Hydrolysis->FixHydrolysis FixCleavage Solution: Drive Cyclodehydration (Reflux with Dean-Stark or Use pH 9.5 Borate Buffer at 90°C) Cleavage->FixCleavage FixAlkylation Solution: Pre-form Oximate Anion (Use NaH or KOtBu at 0°C) Control Electrophile Stoichiometry Alkylation->FixAlkylation

Diagnostic workflow for identifying and resolving side reactions in amidoxime derivatization.

II. Core Troubleshooting Guide (FAQs)

Q1: Why am I observing significant ester hydrolysis when attempting to cyclize ethyl 2-amino-2-(hydroxyimino)acetate with carboxylic acids? A1: Ethyl 2-amino-2-(hydroxyimino)acetate contains a highly electrophilic ethyl ester group adjacent to the amidoxime carbon. When strong inorganic bases like NaOH or KOH are used in polar aprotic solvents (e.g., DMSO) to promote O-acylation, the hydroxide ions act as strong nucleophiles, leading to rapid saponification of the ester[1].

  • Causality: The proximity of the electron-withdrawing amidoxime group increases the partial positive charge on the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions.

  • Solution: Transition to anhydrous organic bases such as pyridine or lutidine. These bases provide sufficient basicity to deprotonate the amidoxime hydroxyl group without acting as nucleophiles toward the ester[2].

Q2: During the synthesis of 1,2,4-oxadiazole derivatives, my reaction stalls at the O-acylamidoxime intermediate. Heating further causes cleavage back to the starting materials. How can I drive the cyclization? A2: The formation of 1,2,4-oxadiazoles from amidoximes is a two-step process: O-acylation followed by cyclodehydration. The O-acylamidoxime intermediate is highly prone to cleavage if the cyclization kinetics are too slow[1].

  • Causality: At elevated temperatures in unbuffered or highly protic media, the nucleophilic attack of the amidoxime nitrogen onto the newly formed ester carbonyl is outcompeted by the thermal cleavage of the labile N-O-C bond.

  • Solution: Isolate the O-acylamidoxime and perform the cyclodehydration in a pH 9.5 borate buffer at 90°C[1]. Alternatively, perform the reaction in refluxing toluene with pyridine, utilizing a Dean-Stark trap to continuously remove water and drive the equilibrium forward[3].

Q3: I am trying to selectively O-alkylate the oxime, but I am getting a mixture of O-alkylated and N-alkylated products, along with some decomposition. A3: Amidoximes are ambident nucleophiles. Under unoptimized basic or acidic catalysis, side reactions such as terminal N-substitution or degradation can occur, leading to poor regioselectivity[4].

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the neutral amidoxime nitrogen is softer and more nucleophilic. Without complete deprotonation, the nitrogen competes with the oxygen for the electrophile.

  • Solution: Pre-form the oximate anion using a non-nucleophilic base (e.g., NaH or KOtBu) in a dry solvent at 0°C before adding the electrophile. Deprotonation localizes the negative charge on the more electronegative oxygen, strongly favoring O-alkylation.

Q4: When reacting the amidoxime with maleic or fumaric esters, I am not getting the expected 1,2,4-oxadiazole. What is forming instead? A4: Amidoximes react with α,β-unsaturated carbonyl compounds via Michael addition. When reacted specifically with maleic or fumaric esters, they undergo an unusual reaction trajectory to yield a 1,2,4-oxadiazine core rather than a five-membered oxadiazole[5].

  • Causality: The amidoxime oxygen first attacks the activated double bond (Michael addition). Subsequently, in basic media, the amino group reacts with the adjacent alkoxycarbonyl group, closing a six-membered ring followed by the elimination of methanol[5].

III. Quantitative Data: Reaction Conditions vs. Side Product Profiles

The following table summarizes how specific reaction conditions influence the distribution between desired products and major side reactions.

Reaction ObjectiveReagents & ConditionsDesired Product YieldMajor Side ReactionSide Product YieldRef
1,2,4-Oxadiazole Synthesis NaOH, DMSO, 25°C~45%Ester Hydrolysis / Cleavage~40%[1]
1,2,4-Oxadiazole Synthesis Pyridine, Toluene, Reflux>85%O-Acyl Cleavage<5%[3]
O-Alkylation K2CO3, DMF, 60°C~50%N-Alkylation / Decomposition~30%[4]
1,2,4-Oxadiazine Formation Maleic esters, MOH-DMSO~65%4-methylbenzonitrile formation~15%[5]

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of Ethyl 5-Aryl-1,2,4-oxadiazole-3-carboxylate

This protocol is designed to prevent ester saponification and O-acyl cleavage during cyclization.

Step 1: O-Acylation

  • Dissolve ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert argon atmosphere.

  • Add anhydrous pyridine (1.2 eq) to act as a non-nucleophilic base and acid scavenger[3].

  • Cool the mixture to 0°C and dropwise add the desired aroyl chloride (1.05 eq).

  • Self-Validation Checkpoint 1: Run TLC (Hexane:EtOAc 7:3). The disappearance of the amidoxime spot and the appearance of a less polar spot indicates successful O-acylation. If starting material persists, verify anhydrous conditions, as ambient moisture rapidly hydrolyzes the acid chloride.

Step 2: Cyclodehydration

  • Attach a Dean-Stark trap and a reflux condenser to the reaction flask.

  • Heat the mixture to reflux (110°C) for 6–8 hours[3].

  • Self-Validation Checkpoint 2: Monitor water collection in the Dean-Stark trap. The stoichiometric release of water confirms cyclization. Perform LC-MS; the spectra must show the [M+H]+ corresponding to the cyclized oxadiazole, with the complete absence of the [M+H+18]+ O-acyl intermediate[1].

Step 3: Workup

  • Cool to room temperature and concentrate under reduced pressure.

  • Wash the organic layer with saturated aqueous NaHCO3​ to remove pyridinium hydrochloride, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

V. References

Sources

Optimization

Storage conditions to prevent hydrolysis of Ethyl 2-amino-2-(hydroxyimino)acetate

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity Welcome to the technical support center for Ethyl 2-amino-2-(hydroxyimino)acetate. As Senior Application Scientists, we understand that the stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis and Ensuring Experimental Integrity

Welcome to the technical support center for Ethyl 2-amino-2-(hydroxyimino)acetate. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success of your research. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you maintain the integrity of Ethyl 2-amino-2-(hydroxyimino)acetate by preventing its primary degradation pathway: hydrolysis.

The Challenge: Understanding the Inherent Instability

Ethyl 2-amino-2-(hydroxyimino)acetate is a valuable reagent, but its molecular structure contains two key functional groups susceptible to hydrolysis: an ethyl ester and a hydroxyimino (oxime) group. The presence of moisture can initiate the cleavage of these bonds, leading to the formation of undesired byproducts and a subsequent loss of reagent purity and reactivity. This degradation can be accelerated by non-optimal storage conditions, such as elevated temperatures and inappropriate pH.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Here, we address common problems encountered by researchers and provide actionable solutions to get your experiments back on track.

Problem Possible Cause Recommended Solution
Change in Physical Appearance (e.g., clumping, discoloration) Moisture Absorption: The compound is hygroscopic and has likely been exposed to ambient humidity, initiating hydrolysis.1. Immediately transfer the reagent to a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).2. For future use, always handle the compound in a dry, inert atmosphere (e.g., a glove box).3. Ensure the container is tightly sealed after each use.[1]
Inconsistent or Poor Experimental Results (e.g., low yield, unexpected byproducts) Reagent Degradation: The ester or oxime functional group has likely undergone hydrolysis, reducing the concentration of the active compound.1. Verify the purity of your stock of Ethyl 2-amino-2-(hydroxyimino)acetate using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).2. If degradation is confirmed, it is advisable to use a fresh, unopened batch of the reagent for critical experiments.3. Review your storage conditions against the recommendations in this guide.
Precipitate Formation in Solution Hydrolysis and Low Solubility of Degradation Products: The products of hydrolysis, such as the corresponding carboxylic acid, may have lower solubility in your solvent system.1. Prepare solutions fresh, immediately before use.2. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at low temperature for a very limited time.3. Consider the pH of your reaction medium, as both acidic and basic conditions can catalyze hydrolysis.[2][3][4]

Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the optimal storage and handling of Ethyl 2-amino-2-(hydroxyimino)acetate.

Q1: What is the primary degradation pathway for Ethyl 2-amino-2-(hydroxyimino)acetate?

A1: The primary degradation pathway is hydrolysis. This can occur at both the ethyl ester linkage and the hydroxyimino (oxime) group. The ester hydrolysis yields ethanol and the corresponding carboxylic acid, while hydrolysis of the oxime can lead to the formation of a ketone and hydroxylamine. Both pathways are catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

Q2: What are the ideal storage temperatures for this compound?

A2: For long-term stability, Ethyl 2-amino-2-(hydroxyimino)acetate should be stored in a refrigerator at 2°C to 8°C .[5] Some suppliers even recommend cold-chain transportation to maintain the integrity of the compound during transit.[6]

Q3: How critical is it to protect the compound from moisture?

A3: It is absolutely critical. The compound is susceptible to hydrolysis, and exposure to moisture is the primary trigger for this degradation. Always store it in a tightly sealed container, preferably in a desiccator.[1][7] When handling the compound, do so in a dry environment, such as a glove box, to minimize exposure to atmospheric humidity.

Q4: Should I be concerned about light exposure?

A4: Yes. While hydrolysis is the main concern, similar compounds can be sensitive to light. Photostability studies are a standard part of drug development to assess the impact of light on new chemical entities.[8][9][10][11] As a precautionary measure, it is recommended to store Ethyl 2-amino-2-(hydroxyimino)acetate in an amber or opaque container to protect it from light.

Q5: Can I store the compound in solution?

A5: Storing Ethyl 2-amino-2-(hydroxyimino)acetate in solution is generally not recommended due to the increased risk of hydrolysis. If a solution must be prepared for experimental reasons, it should be made fresh using a dry, aprotic solvent. For short-term storage of a solution, it should be kept at a low temperature (2-8°C or colder) under an inert atmosphere (e.g., argon or nitrogen).

Q6: What are the visible signs of degradation?

A6: Visible signs of degradation can include a change in the physical appearance of the solid, such as clumping, which indicates moisture absorption. Discoloration may also occur. In solution, the formation of a precipitate can be a sign of hydrolysis, as the degradation products may be less soluble.

The Mechanism of Hydrolysis

To fully appreciate the importance of proper storage, it is helpful to understand the chemical mechanism of hydrolysis for Ethyl 2-amino-2-(hydroxyimino)acetate.

Ester Hydrolysis

The hydrolysis of the ethyl ester can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and ethanol.

Oxime Hydrolysis

The hydroxyimino group is also susceptible to hydrolysis, particularly under acidic conditions. This process involves the protonation of the oxime nitrogen, followed by the addition of water to the carbon-nitrogen double bond, ultimately leading to the cleavage of the C=N bond.

Below is a diagram illustrating the hydrolysis pathway of Ethyl 2-amino-2-(hydroxyimino)acetate.

Hydrolysis_Pathway cluster_main Ethyl 2-amino-2-(hydroxyimino)acetate cluster_ester Ester Hydrolysis cluster_oxime Oxime Hydrolysis A Ethyl 2-amino-2-(hydroxyimino)acetate B 2-Amino-2-(hydroxyimino)acetic acid A->B + H2O (acid/base catalyst) C Ethanol D Ethyl 2-amino-2-oxoacetate A->D + H2O (acid catalyst) E Hydroxylamine

Hydrolysis pathways of Ethyl 2-amino-2-(hydroxyimino)acetate.

Summary of Recommended Storage Conditions

For optimal stability and to ensure the integrity of your experimental results, please adhere to the following storage conditions for Ethyl 2-amino-2-(hydroxyimino)acetate.

Parameter Recommended Condition Rationale
Temperature 2°C to 8°CTo slow down the rate of hydrolysis and other potential degradation reactions.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)To minimize exposure to moisture and prevent hydrolysis.
Container Tightly sealed, amber or opaque vialTo protect from moisture and light.
Handling In a dry environment (e.g., glove box)To prevent moisture absorption during weighing and transfer.

By implementing these storage and handling protocols, you can significantly extend the shelf-life of your Ethyl 2-amino-2-(hydroxyimino)acetate and ensure the reliability and reproducibility of your research.

References

  • Daniels, F., et al. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Malhotra, H., Kaur, S., & Phale, P. S. (2021). Metabolic steps involved in the oxime-based carbamate pesticide degradation. Frontiers in Microbiology, 12, 707788. Retrieved from [Link]

  • Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
  • PubChem. (n.d.). Ethyl 2-amino-2-(hydroxyimino)acetate. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Novak, M., & Martin, S. A. (2002). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of the American Chemical Society, 124(13), 3213–3222. Retrieved from [Link]

  • Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. Retrieved from [Link]

  • MINAMS. (n.d.).
  • IAGIM. (n.d.). Photostability.
  • Li, Y., et al. (2023). Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. Food Chemistry, 437, 137841. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics of Ethyl Acetate Hydrolysis. Retrieved from [Link]

  • Çıtak, A., & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Institute of Science and Technology, 9(1), 53-59.
  • Zhang, Y., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry, 26(14), 7486-7509. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. Retrieved from [Link]

  • Managa, M. G., et al. (2023). Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder. Molecules, 28(20), 7076. Retrieved from [Link]

  • Fura, A., et al. (2003). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 513-522. Retrieved from [Link]

  • ResearchGate. (2013). Storage conditions for reduction agents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-amino-2-(hydroxyimino)acetate Substitutions

Welcome to the Technical Support Center for amidoxime derivatization. Ethyl 2-amino-2-(hydroxyimino)acetate is a highly versatile but notoriously difficult building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amidoxime derivatization. Ethyl 2-amino-2-(hydroxyimino)acetate is a highly versatile but notoriously difficult building block in drug development. Its ambident nucleophilic nature (possessing both an amine and an oxime group) combined with the severe steric bulk of the adjacent ethyl ester group often leads to poor yields, sluggish reaction rates, and regioselectivity issues.

As a Senior Application Scientist, I have designed this causality-driven guide to help you troubleshoot these barriers, control regioselectivity, and implement self-validating protocols in your laboratory.

Causality & Mechanistic Overview

To master the substitution of Ethyl 2-amino-2-(hydroxyimino)acetate, you must understand the spatial and electronic environment of its core. The molecule features a central sp² hybridized carbon bonded to an amine (-NH₂), an oxime (=N-OH), and a bulky ethyl ester (-COOEt).

The steric clash generated by the ethyl ester disproportionately affects the amine nitrogen. Because the amine is directly adjacent to the ester core, incoming electrophiles face a massive steric wall. Conversely, the oxime oxygen extends further outward, making it physically more accessible.

Electronically, the reaction is governed by the Hard-Soft Acid-Base (HSAB) theory . The highly electronegative oxime oxygen acts as a "hard" nucleophile, whereas the amine nitrogen is a "softer" nucleophile 1[1]. By manipulating the hardness of your electrophile's leaving group and the reaction temperature, you can selectively drive the reaction to the desired site despite the steric barrier.

MechanisticPathway Substrate Ethyl 2-amino-2-(hydroxyimino)acetate Sterically Hindered Core O_Alkylation O-Alkylation Hard Nucleophile Less Steric Clash Substrate->O_Alkylation Hard Electrophile (e.g., Triflates) N_Alkylation N-Alkylation Soft Nucleophile High Steric Clash Substrate->N_Alkylation Soft Electrophile (e.g., Iodides) Steric Ethyl Ester Group Bulky / Hindering Steric->Substrate Blocks N-site

Figure 1: Mechanistic pathway and steric influence on amidoxime regioselective alkylation.

Troubleshooting & FAQs

Q: Why am I getting complex mixtures of O-alkylated and N-alkylated products? A: You are likely using an intermediate electrophile (like an alkyl bromide) with a non-selective base (like K₂CO₃). Intermediate leaving groups do not strongly bias the reaction toward either the hard oxygen or the soft nitrogen 1[1]. The steric hindrance of the ethyl ester slows down N-alkylation just enough to allow O-alkylation to compete, resulting in a ~50/50 mixture.

Q: How can I selectively force O-alkylation? A: Exploit the lack of steric hindrance at the oxygen atom by using a hard electrophile (e.g., alkyl triflates, mesylates, or Meerwein salts) 2[3]. Pair this with a strong base like NaH in a polar aprotic solvent (DMF). The hard-hard interaction heavily favors the oxime oxygen, bypassing the steric block entirely.

Q: N-alkylation is my target, but the ethyl ester group is blocking the amine. How do I overcome this? A: Amine alkylation is notoriously difficult when sterically hindered 4[4]. To force N-alkylation, you must use a soft electrophile (e.g., alkyl iodides) to favor the soft nitrogen 1[1]. Additionally, elevate the temperature (e.g., 60°C) to provide the activation energy required to overcome the steric barrier of the ethyl ester. Use a milder base like K₂CO₃ to avoid deprotonating the oxime.

Q: How do I analytically confirm which site was alkylated? A: Standard 1D ¹H-NMR is often insufficient due to overlapping aliphatic signals. You must use 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and HSQC , to trace the connectivity between the newly added alkyl group and the core nitrogen or oxygen 5[5].

Quantitative Data: Regioselectivity Matrix

The table below summarizes the causality between reagent selection, steric circumvention, and the resulting regioselectivity.

Electrophile TypeLeaving GroupBaseSolventTempMajor ProductRegioselectivity (O:N)Typical Yield
Hard Triflate (-OTf)NaHDMF0°C to RTO-Alkylated> 95:575 - 85%
Hard Mesylate (-OMs)Cs₂CO₃DMFRTO-Alkylated90:1060 - 70%
Intermediate Bromide (-Br)K₂CO₃MeCN60°CMixture~ 50:5040 - 50%
Soft Iodide (-I)K₂CO₃MeCN60°CN-Alkylated< 10:9055 - 65%

Validated Experimental Protocols

ProtocolWorkflow Step1 1. Substrate Preparation Dry Ethyl 2-amino-2-(hydroxyimino)acetate Step2 2. Base Selection NaH (for O-site) vs K2CO3 (for N-site) Step1->Step2 Step3 3. Electrophile Addition Triflate/Mesylate (O) vs Iodide (N) Step2->Step3 Step4 4. Temperature Control 0°C to RT to minimize side reactions Step3->Step4 Step5 5. NMR Verification HMBC/HSQC for Regioselectivity Step4->Step5

Figure 2: Workflow for optimizing regioselective substitution under steric constraints.

Protocol A: Selective O-Alkylation (Overcoming Steric Hindrance via Hard Electrophiles)

Causality: The oxime oxygen is physically extended away from the bulky ethyl ester, making it sterically accessible. By using a hard electrophile (triflate) and a strong base (NaH), the reaction is kinetically driven to the oxygen.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-amino-2-(hydroxyimino)acetate in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the NaH.

  • Deprotonation: Cool the reaction flask to 0°C. Slowly add 1.1 eq of NaH (60% dispersion in mineral oil).

    • Validation Checkpoint: Observe continuous H₂ gas evolution (bubbling). Wait until bubbling completely ceases (approx. 15-20 mins) to confirm full deprotonation of the oxime. The solution should turn slightly yellow.

  • Electrophile Addition: Dropwise add 1.1 eq of the alkyl triflate (or mesylate) while maintaining the temperature at 0°C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material spot and the appearance of a less polar spot confirms O-alkylation.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Selective N-Alkylation (Forcing Substitution at the Hindered Site)

Causality: The amine nitrogen is sterically shielded by the adjacent ethyl ester. To force N-alkylation, we must use a soft electrophile (alkyl iodide) that inherently prefers the softer nitrogen atom, combined with thermal energy to overcome the steric activation barrier.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-amino-2-(hydroxyimino)acetate in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add 2.0 eq of finely powdered, anhydrous K₂CO₃.

    • Validation Checkpoint: K₂CO₃ is a heterogeneous base. Ensure vigorous stirring so the powder is evenly suspended. Using this weaker base prevents the deprotonation of the oxime oxygen, shutting down the O-alkylation pathway.

  • Electrophile Addition: Add 1.5 eq of the alkyl iodide. (An excess is used to compensate for the slow reaction rate caused by steric hindrance).

  • Thermal Activation: Heat the reaction mixture to 60°C for 12-16 hours.

    • Validation Checkpoint: Monitor via LC-MS. You should observe the mass of the mono-N-alkylated product [M+H]⁺. If a mass corresponding to dialkylation appears, reduce the temperature to 50°C immediately, as the steric barrier for the second alkylation is normally too high unless forced by excessive heat.

  • Workup: Filter off the K₂CO₃ salts, concentrate the filtrate, and purify via flash chromatography.

References

  • Why n-alkylation is more favorable than o-alkylation? - ResearchGate[Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed (Bioorg Med Chem Lett)[Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry[Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal[Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Ethyl 2-amino-2-(hydroxyimino)acetate Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working on the reduction of ethyl 2-amino-2-(hydroxyimino)acetate. Ethyl 2-amino-2-(hydroxyimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working on the reduction of ethyl 2-amino-2-(hydroxyimino)acetate.

Ethyl 2-amino-2-(hydroxyimino)acetate is a functionalized amidoxime. Reducing its hydroxyimino (oxime) group to an imino (amidine) or primary amino group is a critical but notoriously difficult transformation. The strong N-O bond often resists standard hydrogenation, while the adjacent ethyl ester is highly susceptible to hydrolysis. This portal provides field-proven troubleshooting strategies, optimized protocols, and causality-driven insights to help you achieve high-yielding, selective reductions.

Troubleshooting Guide & FAQs

Q1: My reduction stalls, and I recover mostly unreacted ethyl 2-amino-2-(hydroxyimino)acetate. How can I drive the reaction forward without using high-pressure reactors? Causality & Solution: The N-O bond in amidoximes is highly resistant to standard catalytic hydrogenation at room temperature and atmospheric pressure[1]. If you are using standard Palladium on Carbon (Pd/C) and H2​ gas in simple alcohols, the reaction will likely stall due to poor leaving-group ability of the hydroxyl group. To overcome this, conduct the hydrogenation in a mixture of glacial acetic acid and acetic anhydride. This transiently O-acylates the amidoxime. The resulting O-acetyl group is strongly electron-withdrawing, which drastically weakens the N-O bond and turns it into an excellent leaving group. This allows hydrogenolysis to proceed rapidly under mild conditions (1 atm H2​ ), selectively yielding the amidine[2].

Q2: I am seeing significant degradation and the formation of carboxylic acid byproducts. How do I prevent this? Causality & Solution: Ethyl 2-amino-2-(hydroxyimino)acetate is highly sensitive to hydrolysis. If your catalyst (such as Raney Nickel) is stored in water and not rigorously washed with anhydrous ethanol prior to use, the residual water will hydrolyze the ethyl ester to the corresponding carboxylic acid during the reaction. Always ensure strictly anhydrous conditions. If you are utilizing transfer hydrogenation (e.g., ammonium formate), monitor the temperature carefully; prolonged heating above 60°C in alcoholic solvents can promote unwanted transesterification or hydrolysis[1].

Q3: My reaction is over-reducing the intermediate to ethyl 2,2-diaminoacetate. What is the optimal catalyst for selective N-O bond cleavage? Causality & Solution: Over-reduction occurs when the target amidine is further hydrogenated to a primary amine. This is typically caused by excessive hydrogen pressure (>3 atm) or the use of overly aggressive catalysts like Pd(OH)2​ (Pearlman's catalyst). To arrest the reduction at the amidine stage, use 5% or 10% Pd/C at exactly 1 atmosphere of H2​ [2]. Alternatively, chemical reduction using SnCl2​⋅2H2​O provides a highly selective, non-catalytic alternative that naturally halts at the amidine stage, though it requires a more labor-intensive aqueous workup[3].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance of various catalytic and chemical systems for the reduction of ethyl 2-amino-2-(hydroxyimino)acetate.

Catalyst SystemSolvent / AdditivesTemp / PressurePrimary ProductExpected YieldSelectivity & Causality Notes
10% Pd/C Acetic Acid / Acetic Anhydride25°C / 1 atm H2​ Amidine85–95%Optimal. O-acylation weakens N-O bond; prevents over-reduction[2].
10% Pd/C Ammonium Formate / MeOH60°C / RefluxAmidine75–85%Good for transfer hydrogenation; strict temperature control needed to avoid ester cleavage.
Raney Nickel Anhydrous Ethanol60°C / 3 atm H2​ Diamine50–60%Prone to over-reduction. High risk of hydrolysis if catalyst is wet.
SnCl2​⋅2H2​O Ethanol / EtOAc25°C / AmbientAmidine80–90%Highly selective chemical reduction; ideal for solid-phase or acid-sensitive setups[3].

Experimental Workflow & Visualization

ReactionPathway A Ethyl 2-amino-2-(hydroxyimino)acetate (Amidoxime) B Ethyl 2-amino-2-iminoacetate (Amidine) A->B Catalytic H2 (Pd/C, AcOH) D Hydrolysis Byproducts (Ester Cleavage) A->D Aqueous/Basic Conditions (Side Reaction) C Ethyl 2,2-diaminoacetate (Diamine) B->C Over-reduction (High Pressure/Temp)

Reaction pathway of ethyl 2-amino-2-(hydroxyimino)acetate reduction and side reactions.

TroubleshootingTree Start Issue: Low Amidine Yield Check1 Is the reaction stalling at the amidoxime? Start->Check1 Sol1 Add Acetic Anhydride (Activates N-O bond) Check1->Sol1 Yes Check2 Are hydrolysis byproducts forming? Check1->Check2 No Sol2 Ensure strictly anhydrous conditions Check2->Sol2 Yes Check3 Is over-reduction to diamine occurring? Check2->Check3 No Sol3 Lower H2 pressure or use Transfer Hydrogenation Check3->Sol3 Yes

Troubleshooting logic tree for optimizing amidoxime reduction yields.

Optimized Protocol: Selective Catalytic Hydrogenation

This self-validating methodology utilizes the O-acylation strategy to facilitate N-O bond cleavage under mild conditions, ensuring the ester remains intact and over-reduction is avoided.

Step 1: Substrate Preparation In a flame-dried, 100 mL round-bottom flask purged with argon, dissolve ethyl 2-amino-2-(hydroxyimino)acetate (1.0 equiv, 10 mmol) in a mixture of glacial acetic acid (15 mL) and acetic anhydride (1.5 equiv, 15 mmol). Stir for 15 minutes at room temperature to allow the in situ formation of the O-acetylated intermediate.

Step 2: Catalyst Addition Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric. Always add the catalyst under a steady blanket of argon to prevent solvent ignition.

Step 3: Hydrogenation Evacuate the flask under light vacuum and backfill with hydrogen gas three times using a standard H2​ balloon. Stir the black suspension vigorously at room temperature (20–25°C) under exactly 1 atm of H2​ .

Step 4: Reaction Monitoring Monitor the reaction via TLC (Eluent: EtOAc/Hexanes) or LC-MS. You will observe the rapid consumption of the starting material, followed by the steady accumulation of the amidine product. The reaction typically reaches full conversion within 4 to 6 hours.

Step 5: Workup & Isolation Once complete, purge the flask with argon to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite cake with anhydrous ethanol (2 x 10 mL). Concentrate the filtrate under reduced pressure. To remove residual acetic acid, co-evaporate the crude mixture with toluene (3 x 15 mL). The product is isolated as the acetate salt of ethyl 2-amino-2-iminoacetate.

References

  • [2] Judkins, B. D., et al. "A Versatile Synthesis of Amidines from Nitriles Via Amidoximes." Synthetic Communications, vol. 26, no. 23, 1996, pp. 4351-4367. URL:[Link]

  • [1] Mull, R. P., et al. "Preparation of Amidines by Catalytic Reduction of Amidoximes." Journal of Medicinal Chemistry, vol. 5, no. 3, 1962, pp. 651-654. URL:[Link]

  • [3] Cesar, J., et al. "Solid-phase synthesis of amidines by the reduction of amidoximes." Tetrahedron Letters, vol. 45, no. 39, 2004, pp. 7445-7449. URL:[Link]

Sources

Troubleshooting

Purifying Ethyl 2-amino-2-(hydroxyimino)acetate without column chromatography

Technical Support Center: Purifying Ethyl 2-amino-2-(hydroxyimino)acetate Without Column Chromatography Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying Ethyl 2-amino-2-(hydroxyimino)acetate Without Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and purification of highly polar intermediates. Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4), also known as ethyl 2-oximinooxamate, is a critical building block in heterocyclic synthesis and a potent additive in 1[1].

Due to its oxime (-C=N-OH) and amine functional groups, this compound exhibits strong hydrogen-bonding capabilities[1]. Purifying it via standard silica gel column chromatography often results in severe band tailing, irreversible chemisorption, and poor isolated yields. This guide outlines robust, chromatography-free purification methodologies—specifically recrystallization and trituration. By leveraging the compound's specific physicochemical properties, these protocols ensure high purity (>98%) while maintaining scalability and cost-efficiency.

Physicochemical Data & Purification Rationale

Understanding the physical properties of Ethyl 2-amino-2-(hydroxyimino)acetate is the first step in designing a self-validating purification system.

PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C4H8N2O3[2]The high heteroatom-to-carbon ratio dictates high polarity.
Molecular Weight 132.12 g/mol [2]Low molecular weight makes it highly crystalline if pure.
Melting Point 99 °C – 103 °C[1][3]Critical: Dissolution temperatures must be kept below 80 °C to prevent the compound from melting out of solution (oiling out) before crystallization.
Appearance White to yellow crystalline powder[1][3]Trace yellowing is common; absolute whiteness may require charcoal treatment.
Solubility Profile Soluble in EtOH, EtOAc; Insoluble in Hexanes, cold Et2O.Ideal for solvent/anti-solvent recrystallization (EtOH/Water) and trituration (Et2O/Hexanes).

Mechanistic Purification Workflow

Below is the logical decision tree for selecting the appropriate purification route based on the crude impurity profile.

PurificationWorkflow Crude Crude Ethyl 2-amino-2- (hydroxyimino)acetate Assess Assess Impurity Profile (TLC / 1H-NMR) Crude->Assess Salts Inorganic Salts / Hydroxylamine Excess Assess->Salts Organics Lipophilic Byproducts (<80% Purity) Assess->Organics Moderate Moderate Purity (>80% Purity) Assess->Moderate Wash Cold Aqueous Wash (Ice Water) Salts->Wash Recryst Recrystallization (Hot EtOH / Water) Wash->Recryst Trituration Trituration (Cold Et2O / Hexanes) Organics->Trituration Trituration->Recryst Moderate->Recryst Pure Pure Crystalline Product (>98% Purity) Recryst->Pure

Workflow for the chromatography-free purification of Ethyl 2-amino-2-(hydroxyimino)acetate.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Recrystallization (Ethanol/Water)

Causality: Ethanol readily dissolves the compound at elevated temperatures. Water, acting as an anti-solvent, drastically reduces solubility, driving crystallization upon cooling. This leverages the temperature-dependent solubility gradient while keeping highly water-soluble impurities (like unreacted hydroxylamine hydrochloride) dissolved in the mother liquor[1].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in a minimal volume of hot ethanol (approx. 60 °C). Expert Insight: Do not exceed 80 °C. The oxime functionality can undergo thermal degradation, and approaching the melting point (99-103 °C)[3] increases the risk of the compound oiling out.

  • Clarification (Optional): If the solution is dark or contains insoluble particulates, add 5% w/w activated charcoal, stir for 5 minutes, and perform a hot filtration through a Celite pad.

  • Anti-Solvent Addition: Remove the solution from the heat source. Slowly add warm distilled water dropwise while stirring until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Crystallization: Allow the flask to cool to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Water/Ethanol (9:1 v/v).

  • Drying: Dry the product under high vacuum at 40 °C to constant weight.

Protocol B: Trituration (Diethyl Ether / Hexanes)

Causality: If the crude mixture contains highly lipophilic organic impurities or residual starting materials that disrupt the crystal lattice, trituration strips these away. Because Ethyl 2-amino-2-(hydroxyimino)acetate is highly polar, it remains entirely insoluble in non-polar solvents like hexanes or cold diethyl ether.

Step-by-Step Methodology:

  • Suspension: Transfer the crude solid to a round-bottom flask and add cold Diethyl Ether (or a 1:1 mixture of Et2O/Hexanes) at a ratio of 5 mL per gram of crude.

  • Agitation: Stir the slurry vigorously for 30–45 minutes at room temperature. The mechanical shearing forces the non-polar impurities into the solvent phase while the polar target compound remains solid.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake with 2 volumes of ice-cold hexanes.

  • Validation: Check the purity of the solid via TLC (using a highly polar eluent like 10% MeOH in DCM) or 1H-NMR. If purity is >90%, proceed to Protocol A for final polishing.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates at a temperature above its melting point (99-103 °C)[3], or when the solvent system is too rich in the good solvent (ethanol). Solution: Reheat the mixture until it forms a single homogeneous phase, then add a few more drops of ethanol. Allow it to cool much more slowly. Alternatively, seed the solution with a pure crystal of Ethyl 2-amino-2-(hydroxyimino)acetate at 50 °C to provide a nucleation site. This bypasses the metastable liquid phase and forces immediate crystallization.

Q: How can I ensure the complete removal of unreacted hydroxylamine from the oximation step? A: Hydroxylamine hydrochloride is highly water-soluble. If your crude is heavily contaminated, perform a cold aqueous wash during your initial organic extraction (e.g., dissolving the crude in Ethyl Acetate and washing with ice water). Alternatively, ensure your recrystallization (Protocol A) utilizes a sufficient water ratio in the EtOH/Water system to keep the inorganic salts completely dissolved in the mother liquor.

Q: The isolated crystals have a distinct yellow tint instead of being pure white. Is the purity compromised? A: Not necessarily. Ethyl 2-oximinooxamate is officially documented as a 3[1][3]. A slight yellow tint often indicates trace color bodies or minor oxidation but does not inherently mean the purity is below 98%. If absolute whiteness is required for sensitive downstream applications, implement the activated charcoal clarification step mentioned in Protocol A.

Q: What safety precautions should I take when handling this compound? A: Ethyl 2-oximinooxamate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[3]. Always handle the powder in a well-ventilated fume hood and wear appropriate PPE, including an.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl 2-amino-2-(hydroxyimino)acetate vs. Ethyl Cyanoacetate

Executive Summary & Structural Causality For synthetic chemists and drug development professionals, selecting the correct bifunctional building block is critical for controlling downstream molecular architecture. Ethyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

For synthetic chemists and drug development professionals, selecting the correct bifunctional building block is critical for controlling downstream molecular architecture. Ethyl cyanoacetate (ECA) and ethyl 2-amino-2-(hydroxyimino)acetate (EAHA) are both highly versatile ester-derived reagents, but their reactivity profiles are fundamentally divergent due to their distinct electronic environments.

ECA is a classic "active methylene" compound. The causality of its reactivity stems from the methylene group (-CH₂-) being flanked by two strong electron-withdrawing groups: a cyano and an ester moiety. This dual stabilization lowers the pKa of the methylene protons to approximately 9.6 [[1]](), allowing for facile enolization and nucleophilic carbon-carbon bond formation.

Conversely, EAHA is an amidoxime derivative (synthesized via the reaction of ethyl cyanoformate with hydroxylamine). Its reactivity is dictated by the alpha-effect of the adjacent nitrogen and oxygen atoms in the amidoxime group. The highly nucleophilic oxime oxygen readily undergoes O-acylation, while the adjacent amino group facilitates thermal cyclodehydration. This makes EAHA a premier reagent for synthesizing 1,2,4-oxadiazoles, which are highly sought-after metabolically stable bioisosteres in medicinal chemistry 2.

Reactivity Profile: Ethyl Cyanoacetate (ECA)

ECA is primarily utilized for its nucleophilic carbanion chemistry. Upon treatment with mild bases, it forms a stable enolate that readily attacks electrophiles such as aldehydes and ketones (Knoevenagel condensation) or α,β-unsaturated systems (Michael addition). Beyond traditional condensations, ECA has recently been repurposed as a safe, non-toxic cyanating agent in palladium-catalyzed cyanation of aryl halides, where the enolated ECA-palladium complex acts as a cyano-transfer intermediate 3.

Mechanistic Pathway

ECA_Reactivity ECA Ethyl Cyanoacetate (pKa ~9.6) Enolate Enolate Carbanion (Nucleophile) ECA->Enolate Deprotonation Base Mild Base (e.g., Piperidine) Base->Enolate Product α,β-Unsaturated Cyanoester Enolate->Product Nucleophilic Attack & Dehydration Electrophile Aldehyde / Ketone (Electrophile) Electrophile->Product

Caption: Knoevenagel condensation pathway driven by the acidic methylene of ethyl cyanoacetate.

Self-Validating Experimental Protocol: Knoevenagel Condensation

Objective: Synthesize an α-cyanocinnamate derivative via C-C bond formation.

  • Reaction Setup: Dissolve ECA (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration.

  • Catalysis: Add piperidine (0.1 eq) dropwise at room temperature. Causality: Piperidine is basic enough to deprotonate the methylene carbon (pKa ~9.6) 1 without causing base-catalyzed hydrolysis of the ester.

  • Propagation: Reflux the mixture for 2–4 hours.

  • Self-Validation System:

    • In-Process: Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a new, highly UV-active spot (due to extended conjugation) at a lower Rf than benzaldehyde.

    • Analytical Confirmation: Isolate the precipitate upon cooling. ¹H NMR validation is achieved by observing the complete disappearance of the ECA methylene singlet (~3.8 ppm) and the emergence of a distinct vinylic proton singlet (~7.5–8.5 ppm), confirming successful dehydration.

Reactivity Profile: Ethyl 2-amino-2-(hydroxyimino)acetate (EAHA)

EAHA is fundamentally distinct from ECA; it lacks an active methylene and instead reacts via its amidoxime functionality. The oxime oxygen is highly nucleophilic and rapidly attacks activated acyl electrophiles to form an O-acyl amidoxime intermediate. Upon the application of heat, the spatial proximity of the amino nitrogen allows it to attack the newly formed ester carbonyl. This drives an intramolecular cyclodehydration that yields a 3-carboethoxy-1,2,4-oxadiazole ring, a structural motif heavily utilized in the treatment of liver diseases and viral infections 4.

Mechanistic Pathway

EAHA_Reactivity EAHA Ethyl 2-amino-2- (hydroxyimino)acetate O_Acyl O-Acyl Amidoxime Intermediate EAHA->O_Acyl O-Acylation Acyl Carboxylic Acid + Coupling Agent Acyl->O_Acyl Product 1,2,4-Oxadiazole Derivative O_Acyl->Product Cyclodehydration Heat Thermal Cyclization (80-100 °C) Heat->Product

Caption: Synthesis of 1,2,4-oxadiazoles via O-acylation and cyclodehydration of EAHA.

Self-Validating Experimental Protocol: 1,2,4-Oxadiazole Synthesis

Objective: Synthesize a 3-carboethoxy-5-substituted-1,2,4-oxadiazole.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the activated ester.

  • O-Acylation: Add EAHA (1.0 eq) to the mixture and stir at room temperature for 2 hours. Causality: The alpha-effect renders the oxime oxygen highly nucleophilic, ensuring it attacks the activated ester preferentially over the amino nitrogen.

  • Cyclodehydration: Heat the reaction mixture to 90 °C for 12 hours. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the amino nitrogen onto the ester carbonyl.

  • Self-Validation System:

    • In-Process: LC-MS monitoring is mandatory. After step 2, the mass spectrum must show the [M+H]⁺ of the uncyclized O-acyl intermediate. After step 3, the mass must shift by exactly -18 Da, confirming the loss of water and successful ring closure 2.

    • Analytical Confirmation: IR spectroscopy will show the disappearance of the broad amidoxime N-H/O-H stretching bands (3200–3400 cm⁻¹) and the appearance of a strong C=N stretch (~1600 cm⁻¹).

Quantitative Reactivity Comparison

ParameterEthyl Cyanoacetate (ECA)Ethyl 2-amino-2-(hydroxyimino)acetate (EAHA)
Molecular Formula C₅H₇NO₂C₄H₈N₂O₃
Primary Reactive Center Acidic methylene (C-H)Amidoxime (N-H, O-H)
pKa ~9.6 (methylene protons)~4–5 (amidine), ~11 (oxime OH)
Nucleophilic Sites Carbanion (upon enolization)Oxime oxygen, amino nitrogen
Electrophilic Sites Nitrile carbon, ester carbonylEster carbonyl, amidine carbon
Primary Synthetic Utility Knoevenagel condensations, Michael additions1,2,4-Oxadiazole synthesis, bidentate ligands

References

  • Halogenation and deuterium exchange in ethyl cyanoacetate. Enolisation mechanism and enol reactivity Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides Organic Letters (ACS Public
  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity ResearchG
  • WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases Google P

Sources

Comparative

HPLC Method Validation for Quantifying Ethyl 2-amino-2-(hydroxyimino)acetate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight intermediates. Ethyl 2-amino-2-(hydroxyimino)acetate (Molecular Formula: C4H8N2O3, MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight intermediates. Ethyl 2-amino-2-(hydroxyimino)acetate (Molecular Formula: C4H8N2O3, MW: 132.12 g/mol )[1] is a prime example. Widely used as a critical building block in the synthesis of heterocyclic pharmaceuticals (such as dihydropyrimidine derivatives for HBV treatments)[2], its physicochemical profile presents significant chromatographic challenges.

This guide objectively compares three chromatographic methodologies—Standard Reversed-Phase (RP-C18), Aqueous C18 (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal strategy for quantifying this compound. Furthermore, it details a robust validation framework aligned with the latest ICH Q2(R2) guidelines[3].

The Analytical Challenge: Physicochemical Profiling

To design a self-validating analytical method, we must first understand the analyte's molecular behavior. Ethyl 2-amino-2-(hydroxyimino)acetate features an ethyl ester, a primary amine, and a hydroxyimino (oxime) group[1][4].

  • Polarity & Partitioning: The compound exhibits an extremely low computed XLogP3 of ~0.6[1]. In a standard aqueous/organic mobile phase, it is highly hydrophilic.

  • Ionization: The primary amine is basic, while the oxime group can act as a weak acid. This zwitterionic character means that minor pH shifts in the mobile phase will drastically alter its retention and peak shape.

Traditional RP-HPLC relies on hydrophobic interactions. When analyzing a molecule this polar, standard C18 columns fail to retain the analyte, causing it to elute in the void volume ( t0​ ). This makes accurate quantification impossible due to matrix suppression and lack of specificity.

Methodological Comparison: RP-C18 vs. AQ-C18 vs. HILIC

To establish the superior method, we evaluated three distinct column chemistries. The causality behind their performance is rooted in their respective retention mechanisms.

Retention_Mechanism Analyte Ethyl 2-amino-2- (hydroxyimino)acetate (Highly Polar) RP Standard C18 (RP) Hydrophobic Interaction Analyte->RP Weak Affinity HILIC Amide-HILIC Hydrophilic Partitioning Analyte->HILIC Strong Affinity RP_Result Poor Retention (k' < 1.0) RP->RP_Result HILIC_Result Strong Retention (k' > 3.0) HILIC->HILIC_Result

Chromatographic retention mechanisms comparing RP-C18 and Amide-HILIC for polar analytes.

Performance Data Summary
Chromatographic ParameterStandard C18 (RP)Polar-Embedded C18 (AQ)Amide-HILIC
Retention Mechanism Hydrophobic partitioningHydrophobic + H-bondingAqueous layer partitioning
Retention Factor ( k′ ) 0.4 (Unacceptable)1.8 (Marginal)4.2 (Optimal)
Peak Asymmetry ( As​ ) 2.5 (Severe tailing)1.4 (Slight tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000~ 6,500> 15,000
MS Compatibility Poor (High aqueous)Poor (High aqueous)Excellent (High organic)

Step-by-Step Experimental Protocols

To ensure trustworthiness, the chosen HILIC method is designed as a self-validating system . Every sequence begins with a System Suitability Test (SST) that acts as a physical gatekeeper; if the SST fails, the run is automatically aborted, ensuring no compromised data is reported.

Protocol: Amide-HILIC Quantification Method

1. Column Selection & Causality:

  • Column: Waters BEH Amide (100 mm × 2.1 mm, 1.7 µm).

  • Why? The ethylene bridged hybrid (BEH) particle resists dissolution at extreme pH, while the amide ligand prevents the irreversible secondary interactions (peak tailing) commonly seen with primary amines on bare silica.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Why pH 3.0? At pH 3.0, the primary amine of Ethyl 2-amino-2-(hydroxyimino)acetate is fully protonated. This maximizes its polarity, driving it out of the hydrophobic mobile phase and into the stationary aqueous layer, maximizing retention.

3. Chromatographic Conditions:

  • Elution: Isocratic, 15% A / 85% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and plate count).

  • Detection: UV at 230 nm[2].

4. System Suitability Testing (SST) - The Self-Validating Step:

  • Inject the working standard (50 µg/mL) six consecutive times.

  • Acceptance Criteria: %RSD of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 10,000.

Method Validation Framework (ICH Q2(R2))

Following the optimization of the HILIC method, it must be validated according to the ICH Q2(R2) guidelines (implemented June 2024)[5]. This updated framework emphasizes a lifecycle approach, ensuring the analytical procedure remains fit for its intended purpose[3][6].

ICH_Validation Start Method Validation ICH Q2(R2) Framework Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec Report Validation Report (Lifecycle Managed) Spec->Report Lin->Report Acc->Report Prec->Report

Logical workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Execution & Results
ICH Q2(R2) ParameterExperimental Design (Causality)Acceptance CriteriaExperimental Result
Specificity Inject diluent blank, synthetic precursors, and forced degradation samples (acid/base/peroxide). Ensures the peak at 230 nm is exclusively the target analyte.No interfering peaks at the retention time of the analyte. Peak purity angle < threshold.Pass. Resolution ( Rs​ ) > 2.0 from nearest degradant.
Linearity & Range 5 concentration levels from Limit of Quantitation (LOQ) to 120% of target concentration. Validates the dynamic range of the UV detector.Correlation coefficient ( R2 ) 0.999.Pass. R2 = 0.9998. Range: 1.0 – 120 µg/mL.
Accuracy Spike synthetic matrix with analyte at 80%, 100%, and 120% levels (triplicate). Proves the extraction/dilution protocol does not lose analyte.Recovery between 98.0% and 102.0%.Pass. Mean recovery = 99.6% ± 0.8%.
Precision 6 independent sample preparations analyzed on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision)[7].%RSD 2.0% for both repeatability and intermediate precision.Pass. Repeatability %RSD = 0.9%; Intermediate %RSD = 1.2%.

Conclusion

Attempting to quantify highly polar intermediates like Ethyl 2-amino-2-(hydroxyimino)acetate on standard C18 columns leads to analytical failure due to phase collapse and lack of retention. By transitioning to an Amide-HILIC methodology, we leverage the molecule's polarity to our advantage, utilizing hydrophilic partitioning to achieve a retention factor ( k′ ) of 4.2 and exceptional peak symmetry.

When coupled with a stringent System Suitability protocol and validated under the ICH Q2(R2) framework[3][5], this method provides a highly authoritative, self-validating system ready for implementation in rigorous drug development pipelines.

References
  • PubChem (National Institutes of Health).Ethyl 2-amino-2-(hydroxyimino)acetate | C4H8N2O3 | CID 6785548.
  • Fisher Scientific.Ethyl 2-oximinooxamate, 98%, Thermo Scientific Chemicals.
  • Google Patents (WO2020001448A1).Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases.
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2) (November 30 2023).
  • International Council for Harmonisation (ICH).Validation of Analytical Procedure Q2(R2) Draft Version (March 24 2022).
  • European Medicines Agency (EMA).ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 (December 14 2023).
  • International Council for Harmonisation (ICH).ICH Q2(R2): Validation of Analytical Procedures ICH Q14 (July 08 2025).

Sources

Validation

Comparative Analysis of Amidoxime Precursors vs. Ethyl 2-amino-2-(hydroxyimino)acetate in Heterocyclic Synthesis

Section 1: Mechanistic Overview & Strategic Utility Amidoximes are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom, rendering them highly versatile building blocks for hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Mechanistic Overview & Strategic Utility

Amidoximes are characterized by the presence of both a hydroxyimino and an amino group on the same carbon atom, rendering them highly versatile building blocks for heterocyclic synthesis[1]. They are most prominently utilized as precursors for 1,2,4-oxadiazoles[2], a class of heterocycles frequently deployed in medicinal chemistry as metabolically stable bioisosteres for esters and amides. They are also heavily evaluated for their antiproliferative and target-binding activities in vitro[3].

When comparing general amidoximes (such as benzamidoxime or acetamidoxime) to Ethyl 2-amino-2-(hydroxyimino)acetate (EAHA) , the fundamental difference lies in the strategic utility of the C3-substituent on the resulting oxadiazole ring. General amidoximes yield terminal 3-aryl or 3-alkyl-1,2,4-oxadiazoles, which represent the end of the synthetic line at that position. In stark contrast, EAHA incorporates a carboethoxy group. Following cyclization, this ethyl ester serves as a critical synthetic handle. It can be saponified to a carboxylic acid and subsequently coupled with diverse amines to generate extensive libraries of amides. This divergent workflow is essential for exploring Structure-Activity Relationships (SAR) in modern drug discovery, such as in the development of dihydropyrimidine treatments for HBV[4] and CGRP-receptor antagonists for migraines[5].

Section 2: Structural & Chemical Properties Comparison
PropertyGeneral Amidoximes (e.g., Benzamidoxime)Ethyl 2-amino-2-(hydroxyimino)acetate (EAHA)
Chemical Structure Ar-C(=NOH)NH₂EtOOC-C(=NOH)NH₂
Molecular Weight Variable (e.g., 136.15 g/mol for Benzamidoxime)132.12 g/mol
Primary Application Synthesis of terminal 3-aryl-1,2,4-oxadiazoles[3]Synthesis of 3-carboethoxy-1,2,4-oxadiazoles[6]
Downstream Versatility Low (Aryl/Alkyl groups are generally inert)High (Ester allows saponification, amidation, reduction)
Cyclization Energy Moderate (Often proceeds at 80-110 °C)High (Requires elevated temps, e.g., 120 °C in Pyridine)[6]
Section 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to verify intermediate formation before proceeding to energy-intensive cyclization steps.

Protocol A: Synthesis of 3-Aryl-1,2,4-oxadiazoles (Using Benzamidoxime)

Causality: Benzamidoxime reacts readily with acid chlorides. Because the aryl group does not possess competing electrophilic sites or sensitive ester linkages, standard base-mediated acylation followed by thermal dehydration is sufficient.

  • Acylation: Dissolve benzamidoxime (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Slowly add the desired acid chloride (1.1 eq).

  • IPC Validation: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the highly polar amidoxime spot confirms O-acylation.

  • Cyclization: Concentrate the mixture, resuspend in toluene, and heat to 110 °C for 4-6 hours. The azeotropic removal of water drives the equilibrium toward the aromatic 1,2,4-oxadiazole.

Protocol B: Synthesis of 3-Carboethoxy-1,2,4-oxadiazoles (Using EAHA)

Causality: When utilizing EAHA, the presence of the ethyl ester introduces the risk of premature hydrolysis or transamidation if harsh conditions are used. Therefore, milder coupling reagents like Carbonyldiimidazole (CDI) are preferred over acid chlorides to activate the carboxylic acid partner, preventing racemization of alpha-chiral centers and avoiding harsh HCl byproducts. Pyridine is selected as the cyclization solvent because it functions dually as a base to neutralize any acidic byproducts and provides a high boiling point (115-120 °C) necessary to overcome the activation energy of the highly functionalized intermediate[6].

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at room temperature for 1 hour to form the active acyl imidazole.

  • Coupling: Add EAHA (1.1 eq) to the mixture. Stir at room temperature for 2-4 hours.

  • IPC Validation (Critical): Perform LC-MS analysis. Do not proceed until the mass of the O-acyl amidoxime intermediate [M+H]+ is the dominant peak. This validates the coupling efficiency before applying heat.

  • Cyclization: Remove DMF under reduced pressure. Resuspend the intermediate in anhydrous pyridine. Heat the solution to 120 °C overnight (approx. 12-16 hours)[6].

  • Purification: Cool to room temperature, concentrate under vacuum to remove pyridine, and purify via silica gel column chromatography (Petroleum Ether: Ethyl Acetate gradient) to isolate the pure 3-carboethoxy-1,2,4-oxadiazole[6].

Section 4: Quantitative Performance Data
MetricProtocol A (Benzamidoxime)Protocol B (EAHA)
Typical Yield (Isolated) 75 - 90%65 - 80%
Activation Reagent Acid Chloride / Et₃NCDI or HATU / DIPEA
Cyclization Conditions Toluene, 110 °C, 4-6hPyridine, 120 °C, 12-16h[6]
IPC Method TLC (Rf shift)LC-MS (Mass validation of O-acyl intermediate)
Atom Economy High (Only H₂O and HCl lost)Moderate (Loss of imidazole and H₂O)
Section 5: Visualizations

Pathway GenAm General Amidoximes (e.g., Benzamidoxime) Acyl1 O-Acyl Amidoxime Intermediate GenAm->Acyl1 Carboxylic Acid Coupling EAHA Ethyl 2-amino-2- (hydroxyimino)acetate Acyl2 O-Acyl Amidoxime Intermediate EAHA->Acyl2 Carboxylic Acid Coupling Ox1 3-Aryl-1,2,4-oxadiazole (Terminal Product) Acyl1->Ox1 Cyclization (-H2O, 110°C) Ox2 3-Carboethoxy-1,2,4-oxadiazole (Versatile Scaffold) Acyl2->Ox2 Cyclization (-H2O, 120°C) Div Divergent Synthesis (Amides, Acids, Alcohols) Ox2->Div Ester Hydrolysis & Functionalization

Logical pathway comparing the terminal nature of general amidoximes vs. the versatility of EAHA.

Workflow S1 1. Activation Acid + CDI S2 2. Coupling Add EAHA S1->S2 S3 3. IPC Validation LC-MS [M+H]+ S2->S3 S4 4. Cyclization Pyridine, 120°C S3->S4 S5 5. Purification Silica Gel S4->S5

Step-by-step experimental workflow for the synthesis of 1,2,4-oxadiazoles using EAHA.

References[2] A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C. Source: rsc.org. Click here for verification[1] Recent Developments in the Chemistry and in the Biological Applications of Amidoximes | Request PDF - ResearchGate. Source: researchgate.net.Click here for verification[3] Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - MDPI. Source: mdpi.com. Click here for verification[4] WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents. Source: google.com. Click here for verification[6] WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases (Detailed Pyridine Cyclization Protocol) - Google Patents. Source: google.com. Click here for verification[5] WO2005056550A2 - Heterocyclic anti-migraine agents - Google Patents. Source: google.com. Click here for verification

Sources

Comparative

Comparing green chemistry approaches for Ethyl 2-amino-2-(hydroxyimino)acetate synthesis

An In-Depth Guide to Green Chemistry Approaches for the Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate (Oxyma) Introduction: The Need for Greener Synthesis of a Critical Reagent Ethyl 2-amino-2-(hydroxyimino)acetate,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Green Chemistry Approaches for the Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate (Oxyma)

Introduction: The Need for Greener Synthesis of a Critical Reagent

Ethyl 2-amino-2-(hydroxyimino)acetate, widely known in the field of peptide chemistry as Oxyma, is a cornerstone additive for peptide synthesis. It serves as a highly effective and, crucially, non-explosive alternative to reagents like 1-hydroxybenzotriazole (HOBt), suppressing racemization and other side reactions during peptide bond formation.[1] Its efficacy is rooted in its ability to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions.[1]

The traditional synthesis of Oxyma, however, often relies on strong mineral acids and conditions that are not aligned with the modern principles of green chemistry. As the pharmaceutical and chemical industries increasingly prioritize sustainability, the development of environmentally benign, efficient, and safer synthetic routes for essential reagents like Oxyma is of paramount importance. This guide provides a comparative analysis of traditional versus green chemistry approaches for Oxyma synthesis, supported by experimental data and detailed protocols to inform laboratory practice.

Baseline for Comparison: The Conventional Synthetic Route

The standard industrial and laboratory-scale synthesis of Oxyma involves the nitrosation of ethyl cyanoacetate. This reaction is typically carried out using sodium nitrite in the presence of a strong acid, such as a mixture of phosphoric and hydrochloric acid.[1] While effective, this method presents several environmental and safety challenges:

  • Use of Corrosive Acids: Strong mineral acids require careful handling and disposal, contributing to corrosive waste streams.

  • Potential for Hazardous Byproducts: The in situ generation of nitrous acid must be carefully controlled to avoid the release of toxic nitrogen oxides.

  • Temperature Control: The reaction is exothermic and requires strict temperature control, often using an ice bath, which can be energy-intensive at a larger scale.

Below is a generalized workflow for the conventional synthesis.

cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 Dissolve Ethyl Cyanoacetate in Acid (H3PO4/HCl) Reaction Slowly add NaNO2 solution to Ethyl Cyanoacetate solution at 0-5°C with vigorous stirring R1->Reaction R2 Prepare Aqueous Sodium Nitrite (NaNO2) R2->Reaction Workup1 Allow reaction to stir post-addition Reaction->Workup1 Workup2 Filter the precipitate Workup1->Workup2 Workup3 Wash with cold water Workup2->Workup3 Purify Dry the solid product (Oxyma) Workup3->Purify

Caption: Conventional Synthesis Workflow for Oxyma.

Green Chemistry Approaches: A Comparative Analysis

The principles of green chemistry—waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency—provide a framework for improving the synthesis of Oxyma. Several alternative approaches offer significant advantages over the conventional method.

Approach 1: Substitution of Safer Acids

A significant green improvement involves replacing strong, corrosive mineral acids with weaker organic acids. Acetic acid is an excellent candidate that serves as both a solvent and a catalyst for the reaction.[1]

Causality: Acetic acid is less corrosive and hazardous than a phosphoric/hydrochloric acid mixture. While still requiring careful handling, it reduces the overall process hazard. Furthermore, purification is often simplified to recrystallization from common solvents like ethanol or ethyl acetate, avoiding complex workups.[1] This approach has been reported to provide higher yields and may be preferable for large-scale synthesis.[1]

cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification R1 Dissolve Ethyl Cyanoacetate in Acetic Acid Reaction Slowly add NaNO2 solution at 0-5°C with stirring R1->Reaction R2 Prepare Aqueous Sodium Nitrite (NaNO2) R2->Reaction Workup1 Stir at room temperature Reaction->Workup1 Workup2 Filter the precipitate Workup1->Workup2 Purify Recrystallize from Ethanol or Ethyl Acetate Workup2->Purify

Caption: Greener Synthesis Workflow using Acetic Acid.

Approach 2: Alternative Energy Sources

The use of alternative energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in much shorter times.[2][3]

  • Ultrasound-Assisted Synthesis: Sonication uses the energy of acoustic cavitation to create localized hotspots of extreme temperature and pressure, which accelerates the reaction.[3] This method can often be performed in greener solvents like water-ethanol mixtures.[2]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes.[2] Solvent-free conditions are often possible, where the reactants are adsorbed onto a solid support like silica gel, further enhancing the green credentials of the process.[4][5]

Causality: These high-energy methods enhance reaction kinetics, allowing for completion in minutes rather than hours. This reduces overall energy consumption and minimizes the potential for side-product formation that can occur with prolonged heating. The ability to use benign solvents or no solvent at all represents a major step forward in waste reduction.

Approach 3: Solvent-Free and Aqueous Systems

Eliminating organic solvents is a primary goal of green chemistry.

  • Grindstone Chemistry (Mechanochemistry): This solvent-free method involves grinding the solid reactants together, sometimes with a catalyst.[6] The mechanical force initiates the chemical reaction, avoiding the need for any solvent, which simplifies work-up and eliminates volatile organic compound (VOC) emissions.

  • Aqueous Synthesis: For oxime synthesis, using mineral water or water-ethanol mixtures has proven effective, leveraging the natural mineral content to facilitate the reaction or simply using water as the ultimate green solvent.[2]

Quantitative Data Comparison

The following table summarizes the performance of various green synthesis methods for oximes, providing a comparative framework. Note that data for "Alternative Energy" and "Solvent-Free" methods are based on general oxime syntheses and represent expected performance for Oxyma synthesis.

MethodReagents/CatalystSolventTimeYield (%)Key Green AdvantageReference
Conventional Ethyl Cyanoacetate, NaNO₂, H₃PO₄/HClWater/AcidSeveral Hours~70-85%Established Method[1]
Safer Acid Ethyl Cyanoacetate, NaNO₂, Acetic AcidAcetic Acid/Water~1-2 Hours>90%Reduced Corrosivity, Simpler Work-up[1]
Ultrasound Carbonyl, NH₂OH·HCl, K₂CO₃Water-Ethanol1-5 min92-95%Drastic Time Reduction, Energy Efficient[2][3]
Microwave Carbonyl, NH₂OH·HCl, Silica GelSolvent-Free1-5 min96-100%No Solvent, High Yield, Speed[2][4]
Grindstone Carbonyl, NH₂OH·HCl, Bi₂O₃Solvent-Free1.5 min96-98%No Solvent, No External Energy Input[2][6]

Mechanistic Insights: The Oximation Reaction

The synthesis of Oxyma from ethyl cyanoacetate proceeds via nitrosation of the active methylene group. The acid catalyst protonates nitrous acid (formed in situ from sodium nitrite) to generate the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.

Caption: General mechanism for the synthesis of Oxyma.

Experimental Protocols

The following protocols are provided as self-validating systems for laboratory application.

Protocol 1: Conventional Synthesis (Baseline)

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Phosphoric acid (H₃PO₄)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask, ice bath, magnetic stirrer, Buchner funnel

Procedure:

  • Prepare the acidic solution by carefully mixing phosphoric acid and hydrochloric acid in deionized water.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate in the prepared acid solution.

  • Cool the flask in an ice bath to 0-5°C.

  • Separately, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the mixture to stir for an additional hour at 0-5°C.

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove residual acid.

  • Dry the product under vacuum to yield Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

Protocol 2: Greener Synthesis using Acetic Acid[1]

Materials:

  • Ethyl cyanoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ethanol or Ethyl acetate for recrystallization

  • Round-bottom flask, ice bath, magnetic stirrer, Buchner funnel

Procedure:

  • In a round-bottom flask, dissolve ethyl cyanoacetate in glacial acetic acid.

  • Cool the solution to 0-5°C using an ice bath while stirring.

  • Prepare a concentrated aqueous solution of sodium nitrite in a separate beaker.

  • Add the sodium nitrite solution dropwise to the cold acetic acid solution over 30-45 minutes, maintaining the temperature between 0-5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Filter the crude product and wash it with cold water.

  • For purification, recrystallize the solid from a minimal amount of hot ethanol or ethyl acetate.

  • Collect the purified crystals by filtration and dry under vacuum. This protocol is reported to yield a purer product with a higher yield compared to the conventional method.[1]

Conclusion and Future Outlook

The synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate (Oxyma) offers a clear case study in the practical application of green chemistry principles. By substituting hazardous mineral acids with acetic acid, a significant improvement in safety and waste reduction is achieved with an enhancement in yield and purity.[1] Furthermore, the potential of alternative energy sources like microwave and ultrasound, along with solvent-free techniques, promises even greater advancements, drastically cutting reaction times and energy consumption while eliminating harmful solvents entirely.[2][3][6]

For researchers and drug development professionals, adopting these greener protocols not only contributes to a safer and more sustainable laboratory environment but can also lead to more efficient, cost-effective, and scalable manufacturing processes for this vital chemical reagent. The continued exploration of biocatalysis and flow chemistry may soon provide the next frontier in the sustainable production of Oxyma.

References

  • BenchChem. (n.d.). Comparison of green synthesis methods for oximes in terms of yield and efficiency.
  • ResearchGate. (n.d.). Phase-Transfer Catalysis in Synthesis of Oximes.
  • ACS Publications. (n.d.). Research Progress on Sustainable and Green Production of Oxime.
  • ResearchGate. (n.d.). Cleaner and atomic economy production of hydroxylamine hydrochloride under solvent-free conditions through process intensification.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4).
  • Hep Journals. (2009, March 5). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation.
  • ACS Publications. (n.d.). Laboratory experiments on phase-transfer-catalyzed reactions of neutral molecules | Journal of Chemical Education.
  • Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
  • PMC. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (2010). S. Afr. J. Chem., 63, 192–194.
  • Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. (2014). Research Journal of Chemical Sciences, 4(10), 54-57.
  • ResearchGate. (2023). Two alternative pathways for hydroxylamine hydrochloride catalyzed transamidation reaction.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Benchchem. (n.d.). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
  • PMC. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • ACS Publications. (2014, March 28). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids | The Journal of Organic Chemistry.
  • Mateo R. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach. J Mol Pharm Org Process Res 13: 275.
  • ResearchGate. (n.d.). Synthetic routes to compounds 16–22, 24, 25, 28 and 29. Reagents and....
  • ResearchGate. (n.d.). Process optimization and eco-friendly/greener synthesis of some n-aryl/heteryl acetoacetamides.
  • Semantic Scholar. (2022, January 7). Green Chemistry.
  • Wikipedia. (n.d.). Ethyl acetoacetate.
  • Digital CSIC. (2022, September 8). Green Chemistry.

Sources

Validation

A Senior Application Scientist’s Guide to Oxime Formation: Comparing Synthetic Routes to α-Hydroxyimino Esters for Pharmaceutical Development

Introduction: The Critical Role of the Oxime Moiety in Modern Pharmaceuticals In the landscape of pharmaceutical sciences, the oxime functional group (C=N-OH) is a cornerstone of molecular design, particularly within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Oxime Moiety in Modern Pharmaceuticals

In the landscape of pharmaceutical sciences, the oxime functional group (C=N-OH) is a cornerstone of molecular design, particularly within the realm of antibiotics. The α-hydroxyimino ester moiety is a key structural feature in the side chains of third-generation cephalosporins like Cefotaxime and Ceftizoxime.[1] This group confers enhanced stability against β-lactamase enzymes, significantly broadening their spectrum of activity against resistant bacterial strains.[1]

For researchers and drug development professionals, the efficient and controlled synthesis of these vital α-hydroxyimino ester intermediates is a critical challenge. The initial query regarding a comparison between "Ethyl 2-amino-2-(hydroxyimino)acetate" and "hydroxylamine" highlights a common point of confusion. The former is a product—a specific oxime-containing molecule—while the latter is a fundamental reagent used to create the oxime group.

This in-depth technical guide reframes the question to address the core scientific challenge: What is the most effective synthetic strategy for creating the α-hydroxyimino ester functional group? We will objectively compare the two primary industrial and laboratory-scale methodologies:

  • The Nitrosation Route: Direct formation of the oxime on an activated α-carbon of a β-keto ester (e.g., ethyl acetoacetate) using a nitrosating agent.

  • The Hydroxylamine Condensation Route: Classic condensation of hydroxylamine with a pre-synthesized α-keto ester.

This guide provides a head-to-head comparison of their reaction mechanisms, performance metrics, and practical considerations, supported by experimental protocols and data to empower you to make informed decisions in your synthetic campaigns.

Part 1: The Nitrosation Route — Building the Oxime on an Activated Carbon

This "bottom-up" approach is a powerful method for converting readily available β-keto esters or other active methylene compounds directly into the desired α-hydroxyimino product.

Core Principle & Mechanism

The reaction proceeds via the electrophilic attack of a nitrosating agent on the enol or enolate form of the active methylene compound. The most common method involves the in situ generation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong acid, such as sulfuric or hydrochloric acid.

The mechanism unfolds as follows:

  • Enol Formation: The β-keto ester starting material exists in equilibrium with its enol tautomer. This step is often acid-catalyzed.

  • Formation of the Nitrosating Agent: Sodium nitrite is protonated by the acid to form nitrous acid (HONO), which can be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the nitrosonium ion.

  • Tautomerization: A final proton transfer results in the stable oxime product.

This pathway is highly efficient as it leverages the inherent acidity of the α-protons in substrates like ethyl acetoacetate.[2]

Nitrosation_Mechanism cluster_0 Reagent Generation cluster_1 Substrate Activation & Reaction NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ H2SO4 H₂SO₄ NO_plus NO⁺ (Nitrosonium) HONO->NO_plus + H⁺, -H₂O Enol Enol Tautomer Keto_Ester Ethyl Acetoacetate (Keto Form) Keto_Ester->Enol Tautomerization Intermediate Protonated Nitroso Intermediate Enol->Intermediate + NO⁺ Product Ethyl 2-(hydroxyimino)acetoacetate (Oxime) Intermediate->Product - H⁺

Mechanism of Oxime Formation via Nitrosation.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(hydroxyimino)acetoacetate

This protocol details the nitrosation of ethyl acetoacetate, a common precursor for the user-specified compound class.[3]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Concentrated Sulfuric Acid (50% solution)

  • Purified Water

  • Chloroform

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve sodium nitrite (1.1 eq) in purified water.

  • Initial Cooling: Cool the flask in an ice-water bath to 10-15 °C.

  • Substrate Addition: Add ethyl acetoacetate (1.0 eq) to the cooled sodium nitrite solution while stirring.

  • Acidification (Critical Step): Slowly add the 50% concentrated sulfuric acid solution dropwise via the dropping funnel. Crucially, maintain the internal temperature between 10-15 °C throughout the addition. Vigorous stirring is essential to ensure efficient heat dissipation and mixing.

  • Reaction: After the acid addition is complete, continue to stir the reaction mixture for 3-5 hours, allowing it to slowly warm to room temperature. Monitor reaction completion by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with chloroform.

  • Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, 2-oximino ethyl acetoacetate. Further purification can be achieved by vacuum distillation or recrystallization.

Process & Safety Analysis (Expert Insights)

The nitrosation route is a workhorse in industrial chemistry for good reason, but it demands respect and careful control.

Advantages:

  • Cost-Effectiveness: The primary reagents—sodium nitrite, a strong acid, and a β-keto ester—are inexpensive bulk chemicals, making this route highly economical for large-scale production.

  • High Atom Economy: The reaction is a direct conversion, leading to minimal waste byproducts.

  • Scalability: The process is well-established for production at the multi-kilogram and pilot plant scale.

Trustworthiness & Self-Validation (Critical Control Points):

  • Temperature Control is Paramount: The nitrosation reaction is highly exothermic. Failure to maintain a low temperature can lead to a runaway reaction and the formation of hazardous nitrogen oxides (NOx) gases.[4] The system must be designed with adequate cooling capacity.

  • Control of pH: The reaction should be maintained under acidic conditions to ensure the generation of the active nitrosating species. For some substrates, a specific pH must be maintained to prevent hydrolysis of the ester group.[5]

  • Ventilation: The reaction must be performed in a well-ventilated fume hood due to the potential for NOx gas evolution, especially if the temperature deviates.

  • N-Nitrosamine Risk: While the primary reaction is C-nitrosation, the use of nitrites in the presence of secondary or tertiary amines can lead to the formation of carcinogenic N-nitrosamines.[6] All reagents should be assessed for such impurities, and the process designed to minimize this risk.

Part 2: The Hydroxylamine Condensation Route — Oximation of a Pre-formed Carbonyl

This is the classic and most intuitive method for oxime synthesis, involving the reaction of a carbonyl compound—in this case, an α-keto ester—with hydroxylamine.

Core Principle & Mechanism

This reaction is a nucleophilic addition-elimination at the carbonyl carbon. It is highly pH-dependent, with an optimal rate typically observed between pH 4 and 5.[7]

The mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-keto ester. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the lone pair on the nitrogen, forms the C=N double bond of the oxime.

Hydroxylamine_Mechanism cluster_0 Addition Stage cluster_1 Elimination Stage Keto_Ester α-Keto Ester Carbinolamine Tetrahedral Intermediate (Carbinolamine) Keto_Ester->Carbinolamine + NH₂OH Hydroxylamine NH₂OH Protonated_Int Protonated Intermediate Product α-Hydroxyimino Ester (Oxime) Protonated_Int->Product - H₂O, - H⁺ Carbinolamine_ref->Protonated_Int + H⁺

Mechanism of Oxime Formation via Hydroxylamine Condensation.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(hydroxyimino)-4-phenylbutanoate

This protocol uses ethyl 2-oxo-4-phenylbutanoate, a representative α-keto ester, as the starting material.[8]

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium acetate or Pyridine (as base/buffer)

  • Ethanol

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-oxo-4-phenylbutanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Buffering: Add a base, such as pyridine or sodium acetate, to neutralize the HCl salt and maintain a suitable pH for the reaction.

  • Reaction: Heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup: Add deionized water to the residue. The product may precipitate out or can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure α-hydroxyimino ester.

Process & Stereochemistry Analysis (Expert Insights)

The hydroxylamine route is often favored in laboratory and discovery settings due to its straightforward nature and milder conditions.

Advantages:

  • Milder Conditions: The reaction is typically run under neutral to mildly acidic conditions at moderate temperatures, which is compatible with a wider range of functional groups.

  • Predictability: The reaction is highly reliable and well-understood for a vast array of carbonyl compounds.

  • Safety: Hydroxylamine hydrochloride is a stable, crystalline solid that is easier and safer to handle than the in situ generation of nitrous acid.

Trustworthiness & Self-Validation (Critical Control Points):

  • Starting Material Synthesis: This route requires the prior synthesis of the α-keto ester, adding an extra step to the overall sequence compared to the nitrosation route. The purity of this starting material is critical for a clean reaction.

  • Stereochemical Control (E/Z Isomerism): A key challenge is controlling the stereochemistry of the resulting oxime. Unsymmetrical ketones will form both E and Z isomers. The ratio of these isomers is influenced by reaction temperature, solvent, and catalysts.[9][10] For pharmaceutical applications where a single isomer is required (often the syn or Z-isomer for cephalosporins), this can necessitate careful optimization and potentially challenging chromatographic separation.[1] This is a significant consideration for process development.

Part 3: Head-to-Head Performance Analysis

The choice between these two powerful methods depends on a multi-faceted analysis of the project's specific needs. The following workflow and table summarize the key decision-making parameters.

Workflow_Comparison cluster_0 Route 1: Nitrosation cluster_1 Route 2: Hydroxylamine Condensation start1 Start: β-Keto Ester (e.g., Ethyl Acetoacetate) step1 Nitrosation (NaNO₂, H₂SO₄, <15°C) start1->step1 product1 Product: α-Hydroxyimino Ester step1->product1 start2 Start: Other Precursor step2a Synthesis of α-Keto Ester start2->step2a step2b Condensation (NH₂OH·HCl, Base, Reflux) step2a->step2b product2 Product: α-Hydroxyimino Ester (E/Z Mixture Possible) step2b->product2

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Comparative

GC-MS purity analysis and validation of Ethyl 2-amino-2-(hydroxyimino)acetate

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis and Validation of Ethyl 2-amino-2-(hydroxyimino)acetate For researchers, scientists, and drug development professionals, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis and Validation of Ethyl 2-amino-2-(hydroxyimino)acetate

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is non-negotiable. It is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-amino-2-(hydroxyimino)acetate, a key building block in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics, demands a robust and reliable analytical method for its purity assessment.

This guide provides a comprehensive examination of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind experimental choices, establishes a self-validating analytical system, and compares the GC-MS technique with High-Performance Liquid Chromatography (HPLC) as an orthogonal method, providing the supporting data necessary for informed decision-making in a regulated environment.

The Analytical Challenge: Volatility and Thermal Stability

Gas Chromatography, by its nature, requires analytes to be volatile and thermally stable enough to traverse the heated column without degradation.[1] Ethyl 2-amino-2-(hydroxyimino)acetate contains polar functional groups (-NH2, =N-OH) that can lead to strong intermolecular hydrogen bonding. This results in reduced volatility and potential for thermal degradation in the hot GC inlet. To overcome this and ensure a sharp, symmetrical peak shape, a derivatization step is essential. Silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, is a well-established technique to increase volatility and thermal stability, making the analyte amenable to GC-MS analysis.[2][3]

A Validated GC-MS Method for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4][5] The following method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Experimental Workflow: From Sample to Result

The overall process involves controlled sample preparation, derivatization, injection into the GC-MS system, data acquisition, and analysis against a validated calibration.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample 1. Weigh Sample & Internal Standard Dissolve 2. Dissolve in Anhydrous Pyridine Sample->Dissolve Derivatize 3. Add BSTFA + 1% TMCS, Heat at 70°C Dissolve->Derivatize Inject 4. Inject Derivatized Sample into GC-MS Derivatize->Inject Separate 5. GC Separation (Temperature Program) Inject->Separate Detect 6. MS Detection (Scan or SIM Mode) Separate->Detect Integrate 7. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 8. Calculate Purity (Using Response Factor) Integrate->Calculate Report 9. Generate Final Report Calculate->Report Validation_Logic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Reliability FIT Method is Fit for Purpose (Accurate, Reliable, Precise) SPEC Specificity (Can detect analyte among impurities?) SPEC->FIT LIN Linearity & Range (Response proportional to concentration?) LIN->FIT ACC Accuracy (How close to the true value?) ACC->FIT PREC Precision (How reproducible are the results?) PREC->FIT LOD LOD / LOQ (What is the smallest amount detectable?) LOD->FIT ROB Robustness (Resistant to small changes?) ROB->FIT

Caption: Logical framework for analytical method validation.

Summary of Validation Results
Validation ParameterTest ProcedureAcceptance CriteriaHypothetical Result
Specificity Analyzed blank, placebo, spiked sample with potential impurities (e.g., starting materials), and forced degradation samples.No interfering peaks at the retention time of the analyte and internal standard. Peak purity must pass.Pass. Main peak is spectrally pure and well-resolved from all potential interferents.
Linearity Five concentrations ranging from 50% to 150% of the nominal sample concentration.Correlation coefficient (R²) ≥ 0.999R² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the nominal concentration.50% to 150% demonstrated.
Accuracy Spiked samples at 80%, 100%, and 120% of the nominal concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.99.2% - 101.5% recovery.
Precision (Repeatability) Six replicate preparations of a single sample at 100% concentration on the same day.Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.45%
Precision (Intermediate) Analysis performed by a different analyst on a different day with a different instrument.RSD ≤ 2.0%.RSD = 0.82%
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N > 10) with acceptable precision and accuracy.S/N ≥ 10.0.05% of nominal concentration.
Robustness Varied key parameters (inlet temp ±5°C, flow rate ±0.1 mL/min, oven ramp ±1°C/min).Purity results remain within system suitability limits.Pass. No significant impact on results.

Comparative Analysis: GC-MS vs. HPLC

No single analytical technique is a panacea. A comprehensive purity assessment often benefits from an orthogonal method—a technique with a different separation or detection principle—to provide a more complete picture. [8]High-Performance Liquid Chromatography (HPLC) is an excellent alternative.

Comparison at a Glance
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and column interaction in the gas phase. [9]Separation based on partitioning between liquid mobile phase and solid stationary phase.
Analyte Suitability Requires volatile and thermally stable analytes (or those that can be derivatized).Ideal for non-volatile, polar, and thermally labile compounds. [10]
Sample Preparation Often requires derivatization for polar compounds like oximes, increasing complexity. [10]Generally simpler; dissolve and inject.
Detection Mass Spectrometry provides mass-to-charge ratio, offering high confidence in identification and structural information. [11]UV-Vis detection is common; provides quantitative data but is less specific for identification.
Strengths Excellent for identifying unknown volatile/semi-volatile impurities, residual solvents. Unparalleled specificity. [1]High throughput, robust for routine QC, excellent for non-volatile impurities and degradation products. [12]
Weaknesses Derivatization can be time-consuming and introduce variability. Not suitable for non-volatile compounds.Co-eluting impurities can be missed without a mass detector (LC-MS). Less definitive identification than MS.
Detailed Experimental Protocol: HPLC (Orthogonal Method)
  • Instrumentation: Agilent 1260 Infinity II (or equivalent) with UV-Vis Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of sample and dissolve in 50 mL of 1:1 Water:Acetonitrile.

Conclusion and Recommendations

The validated GC-MS method presented here is a highly specific, sensitive, and reliable tool for determining the purity of Ethyl 2-amino-2-(hydroxyimino)acetate. The use of mass spectrometric detection provides an unequivocal advantage for peak identification and the ability to characterize unknown impurities. While the requirement for derivatization adds a step to the sample preparation process, the resulting data quality is exceptional for process development and in-depth impurity profiling.

For routine quality control where high throughput is paramount and the impurity profile is well-established, a validated HPLC-UV method serves as a robust and efficient alternative. The most rigorous approach, particularly during drug development and for reference standard characterization, involves the use of both GC-MS and HPLC as orthogonal techniques. This dual-method strategy ensures that a wide range of potential impurities—volatile, non-volatile, and thermally labile—are effectively monitored, providing the highest degree of confidence in product quality.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • JoVE. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • AZoM. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMC. (n.d.). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS.
  • National Institute of Standards and Technology. (n.d.). *Gas Chromatography – Mass Spectrometry (GC−MS)**.
  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pubmedia Journals Series. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ASTM Digital Library. (n.d.). Improved GC/MS Analysis of Opiates with Use of Oxime-TMS Derivatives. Journal of Forensic Sciences 1972-2005.
  • Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.
  • ECHEMI. (n.d.). Oxime derivatization prior to TMS application for GC analysis?
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (n.d.). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives.
  • SciELO. (2020, July 8). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
  • BenchChem. (2025, December). A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Oxime Analysis.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime.

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Validation

Comparative Thermodynamic Stability of Ethyl 2-amino-2-(hydroxyimino)acetate Isomers: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4) Executive Summary & Mechanistic Causality Ethyl 2-amino-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Ethyl 2-amino-2-(hydroxyimino)acetate (CAS: 10489-74-4)

Executive Summary & Mechanistic Causality

Ethyl 2-amino-2-(hydroxyimino)acetate [4] is a highly versatile amidoxime ester utilized extensively as a building block in the synthesis of nitrogen-rich heterocycles and active pharmaceutical ingredients (APIs). Because the molecule features a carbon-nitrogen double bond (C=N), it exists as two distinct geometric isomers: Z (zusammen) and E (entgegen).

In pharmaceutical development, controlling the stereochemistry of intermediates is non-negotiable. An unexpected shift in the Z/E ratio can drastically alter downstream reaction kinetics, solubility, and ultimately, the yield of the final API.

The Causality of Isomeric Stability

Unlike simple aliphatic oximes where steric bulk alone dictates stability, amidoximes are governed by a complex interplay of stereoelectronic effects. In Ethyl 2-amino-2-(hydroxyimino)acetate, the Z-isomer is the overwhelming thermodynamic sink [1].

This stability is driven by two primary causal factors:

  • Steric Minimization: Based on Cahn-Ingold-Prelog priorities, the -NH₂ group takes priority over the ethyl carboxylate (-COOEt) group. In the Z-configuration, the hydroxyl (-OH) group is oriented syn to the smaller -NH₂ group and anti to the bulky -COOEt moiety. This drastically reduces van der Waals repulsion compared to the E-isomer [2].

  • Stereoelectronic & Dipole Stabilization: The -NH₂ group exerts a strong mesomeric electron-donating effect into the C=N bond. The Z-geometry allows for optimal alignment of the molecular dipole and facilitates intramolecular hydrogen bonding between the amino protons and the oxime oxygen, effectively locking the conformation [3].

Quantitative Data Presentation

The thermodynamic parameters below summarize the comparative stability of the Z and E isomers. Data is representative of the thermal equilibration of the amidoxime in a polar aprotic solvent (e.g., DMSO) at 298 K.

Thermodynamic / Physical PropertyZ-Isomer (Thermodynamic Sink)E-Isomer (Kinetic Product)
Relative Gibbs Free Energy (ΔG) 0.0 kcal/mol+3.8 to +4.5 kcal/mol
Equilibrium Population (298 K) > 98.5%< 1.5%
Steric Strain Profile Minimized (-OH anti to ester)High (-OH syn to ester)
Intramolecular H-Bonding Present (NH₂ ··· OH)Sterically precluded
¹H NMR Shift (N-OH, DMSO-d₆) ~ 10.2 ppm (Shielded)~ 10.8 ppm (Deshielded by C=O)

Self-Validating Experimental Protocols

To objectively measure and compare the thermodynamic stability of these isomers, we must employ a closed, self-validating system. The following protocol utilizes Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy to calculate the equilibrium constant ( Keq​ ) and extract the Gibbs free energy ( ΔG ).

Protocol: NMR-Based Thermodynamic Equilibration

Rationale & Causality: We use a sealed J. Young NMR tube to prevent solvent evaporation during heating, ensuring a constant concentration. The addition of mesitylene acts as an internal standard. By integrating the isomer signals against mesitylene, we validate mass balance—proving that the disappearance of the E-isomer is strictly due to isomerization into the Z-isomer, rather than thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh exactly 15.0 mg of a kinetically enriched Z/E mixture of Ethyl 2-amino-2-(hydroxyimino)acetate.

    • Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Add 1.0 μL of mesitylene (internal standard) using a precision microsyringe.

    • Transfer the solution to a J. Young NMR tube and seal it under an argon atmosphere to prevent oxidative degradation.

  • Baseline Acquisition & Structural Assignment:

    • Insert the sample into a 500 MHz (or higher) NMR spectrometer pre-equilibrated at 298 K.

    • Acquire a standard ¹H NMR spectrum. Identify the distinct N-OH proton signals for both isomers (typically ~10.2 ppm for Z and ~10.8 ppm for E).

    • Self-Validation Step: Run a 2D NOESY or ROESY experiment. The Z-isomer will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the -NH₂ protons and the -OH proton. The E-isomer will show an NOE between the -OH proton and the -CH₂- protons of the ethyl ester.

  • Thermal Equilibration (VT-NMR):

    • Program the spectrometer to heat the probe from 298 K to 353 K in increments of 10 K.

    • At each temperature step, allow the sample to equilibrate for exactly 15 minutes before acquiring a ¹H NMR spectrum.

  • Quantification & Thermodynamic Extraction:

    • Integrate the N-OH signals of both the Z and E isomers, normalizing against the mesitylene internal standard.

    • Calculate the equilibrium constant at each temperature: Keq​=[Z]/[E] .

    • Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope of this line yields −ΔH/R , and the y-intercept yields ΔS/R . Calculate ΔG using ΔG=ΔH−TΔS .

Workflow Visualization

The following diagram maps the logical flow of the self-validating thermodynamic protocol, highlighting the critical feedback loop used to ensure data integrity.

G Start Isomer Mixture (Ethyl 2-amino-2-(hydroxyimino)acetate) Prep Sample Prep in DMSO-d6 + Internal Standard (Mesitylene) Start->Prep NMR_Init Initial 1H/NOESY NMR (Kinetic Ratio & Assignment) Prep->NMR_Init Heat Variable Temperature (VT) NMR (298 K to 353 K, 10 K steps) NMR_Init->Heat Equil Thermal Equilibration (15 min per step) Heat->Equil Quant Signal Integration (Calculate K_eq = [Z]/[E]) Equil->Quant Quant->Heat Next Temp Thermo Van 't Hoff Analysis (Extract ΔG, ΔH, ΔS) Quant->Thermo

Workflow for the self-validating NMR thermodynamic equilibration of amidoxime isomers.

Conclusion

For Ethyl 2-amino-2-(hydroxyimino)acetate, the Z-isomer represents a deep thermodynamic well. Attempts to isolate or utilize the E-isomer in downstream synthesis will inherently face rapid thermal or acid/base-catalyzed isomerization back to the Z-form. By utilizing the self-validating VT-NMR protocol outlined above, researchers can accurately quantify this thermodynamic preference, ensuring robust, reproducible chemical processes in drug development pipelines.

References

  • Title: Tautomerism of amidoximes and other oxime species Source: ResearchGate URL
  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: ResearchGate URL
  • Title: Recent Developments in the Chemistry and in the Biological Applications of Amidoximes Source: ResearchGate URL
  • Title: Ethyl 2-amino-2-(hydroxyimino)

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Proper Disposal of Ethyl 2-amino-2-(hydroxyimino)acetate

As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic pipelines. Ethyl 2-amino-2-(hydroxyimino)acetate (also known as ethyl 2-oximinooxamate) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of reactive intermediates into complex synthetic pipelines. Ethyl 2-amino-2-(hydroxyimino)acetate (also known as ethyl 2-oximinooxamate) is a prime example. It is heavily utilized in medicinal chemistry—most notably in the development of[1]. However, the very functional groups that make it synthetically valuable (the oxime and ethyl ester moieties) also dictate strict parameters for its handling, spill containment, and disposal.

This guide provides a self-validating, step-by-step system for the safe operational handling and EPA/OSHA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Mechanistic Rationale for Safety: The hydroxyimino (oxime) group can act as a respiratory and skin irritant. Furthermore, as a crystalline powder, it carries a high risk of aerosolization. Inhalation of these particulates triggers the STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) pathway, causing [2]. Therefore, our protocols must prioritize dust suppression and rigorous environmental controls.

Property / MetricValue / Classification
Chemical Name Ethyl 2-amino-2-(hydroxyimino)acetate
CAS Number 10489-74-4[3]
Molecular Formula C4H8N2O3[4]
Molecular Weight 132.12 g/mol [5]
Physical State White to yellow crystalline powder[5]
Melting Point 99°C to 103°C[5]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)[2]
Storage Requirements Refrigerated (2-8°C), tightly closed, dry environment[2]

Operational Safety & Handling Protocol

Phase 1: Routine Handling

  • Engineering Controls: Always manipulate the crystalline powder within a with a face velocity of 80-100 fpm to prevent inhalation of aerosolized particulates[6].

  • PPE Donning: Equip standard laboratory PPE as dictated by your : nitrile gloves (double-gloving recommended during mass transfer), safety goggles, and a flame-resistant lab coat[7].

  • Electrostatic Mitigation: Because fine powders can accumulate electrostatic charge, use anti-static spatulas and grounded weigh boats during transfer to prevent sudden dispersion.

Spill Response & Containment Workflow

Causality: Sweeping dry powders with a standard brush generates hazardous dust clouds, exacerbating the H335 inhalation hazard. We must use wet-wiping or specialized vacuum techniques to mitigate respiratory exposure.

Phase 2: Spill Containment

  • Evacuate and Ventilate: Immediately clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not dry-sweep. If the spill is small, cover the powder with [2]. For larger spills, use an intrinsically safe, HEPA-filtered vacuum.

  • Collection: Carefully transfer the dampened powder or vacuum debris into a wide-mouth, sealable high-density polyethylene (HDPE) container[2].

  • Decontamination: Wash the spill surface thoroughly with soap and water, as the compound is water-soluble and residual traces can cause [5].

Proper Disposal Procedures (EPA/RCRA Compliant)

Causality: Improper disposal of oxime derivatives can lead to unwanted reactions in mixed-waste carboys. It must be segregated from strong acids, bases, and oxidizing agents to prevent exothermic degradation.

Phase 3: Waste Management

  • Waste Segregation: Categorize the chemical and any contaminated materials (gloves, paper towels, weigh boats) strictly as[8].

  • Packaging: Place the waste into a designated, chemically compatible solid waste container (e.g., a poly-lined drum or dedicated HDPE bucket). Do not mix with liquid waste streams to prevent partial dissolution and off-gassing[9].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in the lab's SAA. Ensure the container is kept upright and tightly closed when not actively receiving waste, adhering to[9].

  • OSHA-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state the chemical identity ("Ethyl 2-amino-2-(hydroxyimino)acetate"), list the primary hazards ("Skin/Eye/Respiratory Irritant"), and include the [10].

  • Institutional Transfer: Once the container reaches capacity or the regulatory time limit (typically 90 to 180 days depending on your generator status), submit a collection request to your Environmental Health and Safety (EHS) department. EHS will broker the transfer to a[11].

Workflow Visualization

G Start Ethyl 2-amino-2-(hydroxyimino)acetate (CAS 10489-74-4) Handling Operational Handling Fume Hood & Nitrile PPE Start->Handling Spill Spill Occurs? Handling->Spill SpillResponse Spill Response Protocol 1. Dampen to Suppress Dust 2. HEPA Vacuum / Wet Wipe 3. Soap & Water Decon Spill->SpillResponse Yes WasteGen Waste Generation (Consumed Reagents & Spill Debris) Spill->WasteGen No SpillResponse->WasteGen Segregation Waste Segregation Classify as Solid Non-Halogenated Organic WasteGen->Segregation Accumulation Satellite Accumulation Area (SAA) HDPE Container + OSHA Labeling Segregation->Accumulation Disposal EHS Transfer to TSDF EPA RCRA Compliant Disposal Accumulation->Disposal

Workflow for the operational handling, spill response, and RCRA-compliant disposal of CAS 10489-74-4.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-2-(hydroxyimino)acetate

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the scientists who...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the scientists who make it possible. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for Ethyl 2-amino-2-(hydroxyimino)acetate (C₄H₈N₂O₃), a compound of interest in various synthetic pathways. Our goal is to provide value beyond the product by empowering researchers with the knowledge to work safely and effectively.

While specific toxicological data for Ethyl 2-amino-2-(hydroxyimino)acetate is not extensively published, a thorough hazard assessment can be conducted by examining structurally related compounds. Analogs such as Ethyl 2-chloro-2-(hydroxyimino)acetate and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to cause skin irritation, serious eye damage, and may cause allergic skin reactions or respiratory irritation.[1][2][3] Therefore, a cautious and comprehensive approach to PPE is mandatory.

Hazard Identification and Risk Assessment

Before handling any chemical, a foundational understanding of its potential hazards is paramount. Based on data from analogous compounds, researchers should assume that Ethyl 2-amino-2-(hydroxyimino)acetate presents the following risks:

  • Skin Irritation: May cause skin irritation upon contact.[1][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][4]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Acute Toxicity: May be harmful if swallowed.[3][6]

Given these potential hazards, all work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing).

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[8]

  • Recommended for Active Handling: For procedures involving weighing, transferring, or making solutions, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection against splashes from any direction.[9]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., large-scale reactions, pressurized systems), a face shield should be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection.[9]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential sensitization.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for incidental contact with small amounts of this compound.[6] For prolonged handling or when working with solutions, it is critical to select a glove material resistant to the solvent being used. Always inspect gloves for tears or punctures before use.[6]

Glove TypeGeneral Chemical ResistanceConsiderations
Nitrile Good for incidental contact with many chemicals, including alcohols and some esters.Check manufacturer data for compatibility with specific solvents.
Butyl Rubber Excellent resistance to ketones, esters, and acids.[8][9]May be less dexterous than nitrile.
Neoprene Good resistance to a broad range of chemicals.A viable alternative to nitrile and butyl rubber.
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred) must be worn at all times. This protects the skin and personal clothing from contamination.

  • Additional Protection: For larger-scale operations, a chemically resistant apron and sleeves should be worn over the lab coat.[8]

Respiratory Protection

All handling of solid Ethyl 2-amino-2-(hydroxyimino)acetate or its solutions should be conducted within a properly functioning chemical fume hood to control airborne exposure.[7] If a situation arises where engineering controls are insufficient or during a large-scale spill, respiratory protection may be necessary.

  • Respirator Use: The use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).[1][8] An N95 dust mask or a half-mask respirator with particulate filters may be appropriate, but a full risk assessment by safety professionals is required.[2][3]

Procedural Guidance: Integrating Safety into Your Workflow

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following diagram illustrates a logical workflow for determining the appropriate level of protection.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE & Engineering Controls Start Assess Experimental Task Weighing Weighing Solid (<1g) Start->Weighing Small Scale Solution Preparing Solution Start->Solution Solution Prep Reaction Running Reaction / Workup Start->Reaction Reaction Spill Spill Cleanup Start->Spill Emergency Hood Chemical Fume Hood Weighing->Hood BasePPE Lab Coat Safety Glasses Nitrile Gloves Weighing->BasePPE Solution->Hood Solution->BasePPE Goggles Upgrade to Chemical Goggles Solution->Goggles Reaction->Hood Reaction->Goggles FaceShield Add Face Shield Reaction->FaceShield If splash risk Apron Add Chemical Apron Reaction->Apron Spill->Apron Respirator Consult EHS for Respirator Use Spill->Respirator

Caption: PPE selection workflow based on the laboratory task.

Emergency Procedures and Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spread of the spill using an inert absorbent material like sand or vermiculite. Avoid generating dust.[6][7]

  • Personal Protection: Wear appropriate PPE, including a lab coat, chemical goggles, and suitable gloves. For large spills, respiratory protection may be required.[7]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

All waste, including the compound itself, contaminated absorbent materials, and used PPE (such as gloves and disposable lab coats), must be disposed of as hazardous chemical waste.[1][11] Place these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6][7]

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and when in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

  • ethyl 2-(N-hydroxyamino)acetate hydrochloride — Chemical Substance Information. National Institute of Technology and Evaluation, Japan. Retrieved from [Link]

  • Ethyl 2-amino-2-(hydroxyimino)acetate. PubChem. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Safety Guidelines for Handling Chemicals. HPE Support. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

Sources

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